molecular formula C8H14O5 B12413527 Quinic acid-13C3

Quinic acid-13C3

Cat. No.: B12413527
M. Wt: 193.17 g/mol
InChI Key: IUIGCXCNXUZWIL-DPYFZYKLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinic acid-13C3 is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14O5

Molecular Weight

193.17 g/mol

IUPAC Name

1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone

InChI

InChI=1S/C8H14O5/c1-4(9)8(13)2-5(10)7(12)6(11)3-8/h5-7,10-13H,2-3H2,1H3/t5-,6-,7-,8+/m1/s1/i2+1,4+1,8+1

InChI Key

IUIGCXCNXUZWIL-DPYFZYKLSA-N

Isomeric SMILES

C[13C](=O)[13C@]1(C[C@H]([C@@H]([C@@H]([13CH2]1)O)O)O)O

Canonical SMILES

CC(=O)C1(CC(C(C(C1)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Quinic acid-13C3 fundamental properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Quinic acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This compound is a stable isotope-labeled form of quinic acid, a naturally occurring cyclitol (a cyclic polyol) found in a variety of plants, including coffee beans and cinchona bark.[1] As a labeled compound, this compound serves as an invaluable tool in metabolic research, particularly in the fields of metabolomics and pharmacokinetic studies. Its use as an internal standard and tracer allows for precise quantification and elucidation of metabolic pathways. This guide provides a comprehensive overview of the fundamental properties, experimental protocols, and key metabolic pathways associated with this compound.

Core Properties of this compound

The properties of this compound are primarily derived from its unlabeled counterpart, D-(-)-Quinic acid. The introduction of three carbon-13 isotopes results in a precise mass shift, which is the basis for its utility in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Method
Chemical Formula C₄¹³C₃H₁₂O₆Deduced from SMILES
SMILES O[C@H]1--INVALID-LINK--C--INVALID-LINK--(--INVALID-LINK--=O)[13CH2][C@H]1OMedchemExpress
Molecular Weight 195.17 g/mol Calculation¹
Unlabeled CAS Number 77-95-2MedchemExpress
Labeled CAS Number Not available-
Appearance White solid (expected)Based on unlabeled quinic acid
Melting Point ~168 °C (expected)Based on unlabeled quinic acid[1]
Solubility Soluble in water (expected)Based on unlabeled quinic acid
Storage Room temperature, away from light and moistureCambridge Isotope Laboratories

¹Calculation based on atomic masses: (4 x 12.0107) + (3 x 13.00335) + (12 x 1.008) + (6 x 15.999) g/mol .

Experimental Protocols

Quantification of Quinic Acid in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general procedure for the quantification of quinic acid in a biological matrix (e.g., plasma, urine, or cell culture media) using this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

a. Sample Preparation

  • Thaw biological samples on ice.

  • To 100 µL of the sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.

  • Vortex the sample for 30 seconds.

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of quinic acid from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.

    • Multiple Reaction Monitoring (MRM): Monitor the following transitions:

      • Quinic Acid (unlabeled): Precursor ion (m/z) 191.1 -> Product ion (m/z) 127.1 (This corresponds to the loss of the carboxyl group and water).

      • This compound (labeled): Precursor ion (m/z) 194.1 -> Product ion (m/z) 130.1.

    • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

c. Data Analysis

  • Integrate the peak areas for both the unlabeled quinic acid and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.

  • Determine the concentration of quinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Gut Microbiota Metabolism of Quinic Acid

This protocol is adapted from studies investigating the metabolism of quinic acid by human gut microbiota. It utilizes an in vitro fermentation model to identify metabolites produced from this compound.

a. Fecal Slurry Preparation

  • Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Immediately place the samples in an anaerobic chamber.

  • Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in a pre-reduced phosphate-buffered saline (PBS) solution under anaerobic conditions.

b. In Vitro Fermentation

  • In an anaerobic chamber, prepare fermentation tubes containing a basal nutrient medium.

  • Add a known concentration of this compound to the fermentation tubes.

  • Inoculate the tubes with the fecal slurry.

  • Incubate the tubes at 37°C under anaerobic conditions for a defined period (e.g., 24 or 48 hours).

  • At various time points, collect aliquots from the fermentation cultures.

c. Metabolite Extraction and Analysis

  • Centrifuge the collected aliquots to pellet the bacterial cells and fecal debris.

  • Filter-sterilize the supernatant.

  • Extract the metabolites from the supernatant using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

  • Analyze the extracted metabolites by LC-MS or GC-MS to identify and quantify the 13C-labeled metabolites derived from this compound. The mass shift of +3 Da will confirm the origin of the metabolites from the labeled precursor.

Signaling and Metabolic Pathways

Biosynthesis of Quinic Acid via the Shikimate Pathway

Quinic acid is a key intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1]

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ aroB Quinate Quinate DHQ->Quinate qutB/qad DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA ...

Caption: Biosynthesis of Quinic Acid via the Shikimate Pathway.

Gut Microbial Metabolism of Quinic Acid

Upon ingestion, quinic acid that reaches the colon is metabolized by the gut microbiota into various smaller compounds. Studies using 13C-labeled quinic acid have helped to elucidate these metabolic pathways.

Quinic_Acid_Metabolism Quinic_Acid Quinic Acid-¹³C₃ Oxidative_Pathway Oxidative Pathway Quinic_Acid->Oxidative_Pathway Reductive_Pathway Reductive Pathway Quinic_Acid->Reductive_Pathway Aromatization Aromatization Oxidative_Pathway->Aromatization Dehydroxylation Dehydroxylation Reductive_Pathway->Dehydroxylation Protocatechuic_Acid Protocatechuic Acid-¹³C₃ Aromatization->Protocatechuic_Acid Cyclohexane_Carboxylic_Acid Cyclohexane Carboxylic Acid-¹³C₃ Dehydroxylation->Cyclohexane_Carboxylic_Acid

Caption: Gut Microbial Metabolism of Quinic Acid.

Quinic Acid and Plant Signaling Pathways

Recent research has indicated that quinic acid may play a role in plant signaling, particularly in pathways related to flowering. It has been shown to influence the gibberellin (GA) and jasmonic acid (JA) pathways.

Plant_Signaling Quinic_Acid Quinic Acid GA_Pathway Gibberellin Pathway Quinic_Acid->GA_Pathway JA_Pathway Jasmonic Acid Pathway Quinic_Acid->JA_Pathway GA20OX GA20OX (Upregulation) GA_Pathway->GA20OX GID1 GID1 (Upregulation) GA_Pathway->GID1 DELLA DELLA (Downregulation) GA_Pathway->DELLA JAZ1 JAZ1 JA_Pathway->JAZ1 MYC2_3 MYC2/3 JA_Pathway->MYC2_3 Flowering Accelerated Flowering GA20OX->Flowering GID1->Flowering DELLA->Flowering

Caption: Influence of Quinic Acid on Plant Signaling Pathways.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its utility as a tracer and internal standard, make it indispensable for accurate quantification of metabolic processes and the elucidation of complex biological pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the application of this compound in metabolomics, drug development, and plant science research.

References

Quinic Acid-13C3: An In-depth Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a naturally occurring cyclohexanecarboxylic acid, plays a significant role in various biological processes and serves as a chiral building block in the synthesis of numerous pharmaceuticals. The isotopically labeled form, quinic acid-13C3, is an invaluable tool in metabolic research, drug development, and quantitative analysis. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis necessitates a thorough understanding of its isotopic purity and enrichment. This technical guide provides a comprehensive overview of the methods used to determine these critical parameters, detailed experimental protocols, and insights into the biological pathways involving quinic acid.

Data Presentation: Quantitative Specifications

The isotopic purity and enrichment of commercially available this compound are crucial for accurate and reproducible experimental results. The following table summarizes the key quantitative data for a representative commercially available product, Quinic acid (1,2-¹³C₂, carboxyl-¹³C).

ParameterSpecificationSource
Isotopic Enrichment 98%Cambridge Isotope Laboratories, Inc.[1][2]
Chemical Purity 95%Cambridge Isotope Laboratories, Inc.[1][2]
Labeled Positions 1,2-¹³C₂, carboxyl-¹³CCambridge Isotope Laboratories, Inc.[1][2]

Experimental Protocols

Accurate determination of isotopic purity and enrichment of this compound relies on robust analytical methodologies. The following sections detail the experimental protocols for the two primary techniques employed for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for quantifying the isotopic enrichment of labeled compounds with high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, allows for precise quantification by correcting for variations during sample preparation and analysis.[3][4]

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the labeled and unlabeled forms.

Materials:

  • This compound sample

  • Unlabeled quinic acid standard

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

  • HPLC column suitable for organic acid analysis (e.g., C18)

  • Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Methanol for sample preparation

Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of unlabeled quinic acid.

  • Sample Preparation: Dissolve a known amount of the this compound sample in methanol.

  • LC Separation:

    • Inject the prepared standards and sample onto the HPLC system.

    • Employ a gradient elution method to separate quinic acid from potential impurities. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-15 min: 5% B

    • Set the flow rate to 0.5 mL/min.

    • Maintain the column temperature at 40°C.

  • MS Detection:

    • Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Monitor the following mass-to-charge ratios (m/z) for the deprotonated molecules:

      • Unlabeled quinic acid ([M-H]⁻): m/z 191.05

      • This compound ([M+3-H]⁻): m/z 194.06

    • Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled and labeled quinic acid in the calibration standards and the sample.

    • Construct a calibration curve by plotting the ratio of the peak areas (labeled/unlabeled) against the concentration ratio.

    • Determine the isotopic enrichment of the this compound sample by comparing its peak area ratio to the calibration curve.

Determination of Isotopic Purity by Quantitative 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative 13C NMR spectroscopy is a valuable technique for determining the isotopic purity of a labeled compound by directly observing the 13C nuclei. While less sensitive than MS, it provides detailed structural information and can be made quantitative with appropriate experimental parameters.[5][6][7][8]

Objective: To determine the isotopic purity of this compound by integrating the signals of the 13C-enriched and natural abundance carbons.

Materials:

  • This compound sample

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Relaxation agent (e.g., Chromium (III) acetylacetonate, Cr(acac)₃) (optional)

Procedure:

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample (typically 10-50 mg) in a known volume of deuterated solvent.

    • For quantitative analysis, a long relaxation delay is necessary. To shorten this delay, a relaxation agent like Cr(acac)₃ can be added to the sample.[7]

  • NMR Data Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • To ensure quantitative results, the following parameters are crucial:

      • Long Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule. This ensures complete relaxation between scans.

      • Gated Proton Decoupling: Use inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.

      • Sufficient Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for all signals of interest.

  • Data Processing and Analysis:

    • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to the 13C-labeled positions and any observable signals from the same positions in unlabeled molecules (present at natural abundance).

    • The isotopic purity is calculated as the ratio of the integral of the enriched carbon signals to the sum of the integrals of the enriched and natural abundance signals for the same carbon positions.

Signaling Pathways and Experimental Workflows

Quinic acid is involved in several key metabolic and signaling pathways. Understanding these pathways is crucial for researchers utilizing this compound to trace metabolic fates and elucidate biological mechanisms.

Shikimate and Quinic Acid Synthesis Pathway

Quinic acid is an intermediate in the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinic acid (DHQ) DAHP->DHQ DHQ synthase QA Quinic Acid DHQ->QA Quinate Dehydrogenase DHS 3-dehydroshikimic acid (DHS) DHQ->DHS DHQ dehydratase SA Shikimic Acid DHS->SA Aromatic_AA Aromatic Amino Acids SA->Aromatic_AA ...

Caption: Biosynthesis of quinic acid from the shikimate pathway.

Quinic Acid and Downstream Signaling

Quinic acid has been shown to influence several downstream signaling pathways, including the AMP-activated protein kinase (AMPK), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. These interactions underscore its potential therapeutic effects.

Quinic_Acid_Signaling cluster_upstream Metabolic Influence cluster_downstream Signaling Pathways cluster_outcomes Cellular Responses Quinic_Acid Quinic Acid AMPK AMPK Activation Quinic_Acid->AMPK NFkB NF-κB Inhibition Quinic_Acid->NFkB MAPK MAPK Inhibition Quinic_Acid->MAPK Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Cell_Growth Modulation of Cell Growth MAPK->Cell_Growth

Caption: Influence of quinic acid on key downstream signaling pathways.

Experimental Workflow for Isotopic Analysis

The following diagram illustrates a typical workflow for the analysis of this compound isotopic purity and enrichment.

Experimental_Workflow Sample_Prep Sample Preparation (Dissolution, Dilution) LCMS_Analysis LC-MS Analysis (Isotopic Enrichment) Sample_Prep->LCMS_Analysis NMR_Analysis NMR Analysis (Isotopic Purity) Sample_Prep->NMR_Analysis Data_Processing Data Processing (Integration, Calibration) LCMS_Analysis->Data_Processing NMR_Analysis->Data_Processing Results Results (Purity & Enrichment Values) Data_Processing->Results

Caption: General workflow for isotopic analysis of this compound.

Conclusion

This technical guide provides a detailed framework for understanding and determining the isotopic purity and enrichment of this compound. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to these robust analytical methods will ensure the generation of high-quality, reliable data, thereby advancing research in metabolism, drug discovery, and other related fields. The use of well-characterized isotopically labeled compounds like this compound is paramount for the success of these endeavors.

References

The Role of Quinic Acid-13C3 in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern scientific research, offering unparalleled precision in the quantification of metabolic processes and the analysis of complex biological samples. Among these, Quinic acid-13C3, a labeled variant of the naturally occurring quinic acid, has emerged as a valuable asset in metabolic tracer studies and as an internal standard for quantitative analysis. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental methodologies, quantitative data summaries, and visual workflows to facilitate its integration into research and development protocols.

This compound as a Metabolic Tracer: Elucidating Gut Microbiota Metabolism

One of the primary applications of this compound is as a metabolic tracer to investigate the biotransformation of quinic acid by the gut microbiota. Understanding how gut bacteria metabolize dietary compounds is crucial for research in nutrition, pharmacology, and toxicology. A pivotal study in this area utilized uniformly labeled [U-13C]-Quinic acid to map its metabolic fate in a human colonic model.[1][2][3][4]

Experimental Protocol: In Vitro Gut Metabolism of [U-13C]-Quinic Acid

This protocol outlines the key steps for tracing the metabolism of this compound using an in vitro human fecal microbiota model.

1. Preparation of Fecal Slurry:

  • Obtain fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.

  • Prepare a 10% (w/v) fecal slurry in a pre-reduced anaerobic buffer.

  • Homogenize the slurry and filter it through a sterile gauze to remove large particulate matter.

2. Incubation with [U-13C]-Quinic Acid:

  • In an anaerobic chamber, dispense the fecal slurry into sterile culture tubes.

  • Add [U-13C]-Quinic acid to a final concentration relevant to physiological levels (e.g., in the micromolar to millimolar range).

  • Incubate the cultures at 37°C for a time course (e.g., 0, 8, 24, and 48 hours) to monitor the progression of metabolism.

3. Metabolite Extraction:

  • At each time point, quench the metabolic activity by adding a cold organic solvent (e.g., methanol or acetonitrile).

  • Centrifuge the samples to pellet the bacterial cells and proteins.

  • Collect the supernatant containing the metabolites.

  • Perform a liquid-liquid extraction or solid-phase extraction to separate polar and non-polar metabolites if necessary.

4. Analytical Detection and Identification:

  • Analyze the extracted metabolites using two-dimensional gas chromatography-mass spectrometry (2D GC-MS) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS).

  • Identify the 13C-labeled metabolites by comparing their mass spectra and retention times with authentic standards and by analyzing the isotopic enrichment patterns.

Experimental Workflow for Metabolic Tracing

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Metabolite Extraction cluster_analysis Analysis fecal_sample Fresh Fecal Sample slurry_prep Prepare 10% Fecal Slurry in Anaerobic Buffer fecal_sample->slurry_prep add_tracer Add [U-13C]-Quinic Acid slurry_prep->add_tracer incubation Incubate at 37°C (Time Course) add_tracer->incubation quench Quench with Cold Solvent incubation->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge extract Further Extraction (LLE/SPE) centrifuge->extract gcms 2D GC-MS Analysis extract->gcms hplcms UHPLC-MS Analysis extract->hplcms identification Identify 13C-Labeled Metabolites gcms->identification hplcms->identification

Caption: Workflow for tracing the metabolism of [U-13C]-Quinic acid in an in vitro gut microbiota model.

Identified Labeled Metabolites and Metabolic Pathway

The study by Pinta et al. (2018) identified several key 13C-labeled metabolites, revealing two parallel degradation pathways for quinic acid by the human gut microbiota: an oxidative (aromatization) route and a reductive (dehydroxylation) route.[1][2][3][4]

Labeled Metabolite IdentifiedMetabolic Pathway
[13C]-Protocatechuic acidOxidative Pathway
[13C]-Cyclohexanecarboxylic acidReductive Pathway
[13C]-3-Hydroxybenzoic acidReductive Pathway
[13C]-Benzoic acidReductive Pathway
[13C]-Hippuric acidReductive Pathway
[13C]-CatecholOxidative Pathway

Metabolic Pathway of [U-13C]-Quinic Acid by Gut Microbiota

G cluster_oxidative Oxidative Pathway (Aromatization) cluster_reductive Reductive Pathway (Dehydroxylation) quinic_acid [U-13C]-Quinic Acid protocatechuic_acid [13C]-Protocatechuic Acid quinic_acid->protocatechuic_acid Dehydrogenation & Dehydration chca [13C]-Cyclohexanecarboxylic Acid quinic_acid->chca Multiple Dehydroxylations catechol [13C]-Catechol protocatechuic_acid->catechol Decarboxylation benzoic_acid [13C]-Benzoic Acid chca->benzoic_acid Aromatization hydroxybenzoic_acid [13C]-3-Hydroxybenzoic Acid chca->hydroxybenzoic_acid hippuric_acid [13C]-Hippuric Acid benzoic_acid->hippuric_acid Glycine Conjugation

Caption: Proposed metabolic pathways of [U-13C]-Quinic acid by human gut microbiota.

This compound as an Internal Standard for Quantitative Analysis

The second major application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled quinic acid in complex matrices such as food and beverages.[5][6][7][8] The co-elution of the labeled internal standard with the analyte of interest allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of Quinic Acid in Fruit Juice using this compound Internal Standard

This protocol details the use of this compound as an internal standard for the quantification of quinic acid in fruit juice by LC-MS/MS.

1. Sample Preparation:

  • Centrifuge the fruit juice sample to remove pulp and other solids.

  • Dilute the clarified juice with an appropriate solvent (e.g., water or mobile phase).

  • Spike a known concentration of this compound internal standard into the diluted sample.

  • Filter the sample through a 0.22 µm filter before analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable reversed-phase or HILIC column for the separation of organic acids.

    • Employ a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled quinic acid and this compound.

3. Quantification:

  • Prepare a calibration curve by plotting the ratio of the peak area of the quinic acid MRM transition to the peak area of the this compound MRM transition against the concentration of quinic acid standards.

  • Calculate the concentration of quinic acid in the samples using the calibration curve.

Experimental Workflow for Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Fruit Juice Sample clarify Centrifuge and Dilute sample->clarify spike Spike with this compound IS clarify->spike filter Filter spike->filter lc_separation LC Separation filter->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection calibration Generate Calibration Curve ms_detection->calibration calculation Calculate Analyte Concentration calibration->calculation

Caption: General workflow for the quantification of quinic acid using this compound as an internal standard.

Method Validation Data

The use of a stable isotope-labeled internal standard significantly improves the performance of analytical methods. The following table summarizes typical validation parameters for the quantification of quinic acid in fruit juices using this approach.[5][9][10]

Validation ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)Low µg/L to ng/L range
Limit of Quantification (LOQ)Low µg/L to ng/L range
Precision (%RSD)< 15%
Accuracy (Recovery %)85-115%

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its application as a metabolic tracer provides deep insights into the complex metabolic pathways of the gut microbiota, which has significant implications for human health and disease. Furthermore, its use as an internal standard in quantitative analysis ensures the highest level of accuracy and precision, which is critical for food authenticity testing, pharmacokinetic studies, and other applications requiring reliable quantification. The detailed protocols and workflows presented in this guide are intended to facilitate the adoption of this compound in various research and analytical settings, ultimately advancing our understanding of biological systems and improving the quality and safety of food and pharmaceutical products.

References

Deconstructing the Certificate of Analysis for Quinic Acid-13C3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research material. This guide provides an in-depth explanation of a typical CoA for Quinic acid-13C3, a stable isotope-labeled internal standard crucial for quantitative analysis in mass spectrometry-based studies. Understanding the data and methodologies presented in the CoA is paramount for ensuring the accuracy and reliability of experimental results.

Product Information and Specifications

The initial section of a CoA provides fundamental details about the compound and the specific batch. This information is essential for traceability and proper handling.

Parameter Specification
Product Name This compound
Catalog Number Q-13C3-001
Lot Number XA25B1
Molecular Formula C4¹³C3H12O6
Molecular Weight 195.16 g/mol
CAS Number Not available (for labeled compound)
Unlabeled CAS Number 77-95-2
Storage Store at 2-8°C, protected from light

Analytical Data and Results

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific lot of this compound. These results confirm that the material meets the required quality standards.

Identity and Structure Confirmation

The identity of the compound is unequivocally confirmed through spectroscopic methods.

Test Method Result
¹H-NMR Spectroscopy Bruker 400 MHzConforms to structure
¹³C-NMR Spectroscopy Bruker 100 MHzConforms to structure
Mass Spectrometry (ESI-MS) LC-MS/MS[M-H]⁻ = 194.1
Purity and Isotopic Enrichment

Purity and the degree of isotopic labeling are critical parameters for an internal standard. High chemical purity ensures that no other compounds will interfere with the analysis, while high isotopic enrichment is necessary for accurate quantification.

Test Method Specification Result
Chemical Purity HPLC-UV (210 nm)≥ 98.0%99.5%
Isotopic Enrichment Mass Spectrometry≥ 99 atom % ¹³C99.2 atom % ¹³C
Isotopic Purity (¹³C3) Mass SpectrometryReport99.1%
Isotopic Purity (¹³C2) Mass SpectrometryReport0.8%
Isotopic Purity (¹³C1) Mass SpectrometryReport<0.1%
Isotopic Purity (Unlabeled) Mass SpectrometryReport<0.1%
Physical and Chemical Properties

These parameters provide information on the physical state and other relevant properties of the compound.

Test Method Specification Result
Appearance Visual InspectionWhite to off-white solidWhite solid
Solubility Visual InspectionSoluble in Water, MethanolConforms
Residual Solvents GC-HSAs per USP <467>Complies
Water Content Karl Fischer Titration≤ 1.0%0.3%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the results presented in the CoA.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR and ¹³C-NMR: A sample of this compound (approximately 5 mg) is dissolved in 0.7 mL of deuterium oxide (D₂O). The spectra are acquired on a Bruker 400 MHz spectrometer. The resulting spectra are compared with a reference spectrum to confirm the chemical structure. The absence of significant impurity peaks is also verified.

Mass Spectrometry (MS)
  • Identity and Isotopic Enrichment: The compound is analyzed by a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an electrospray ionization (ESI) source in negative ion mode. The accurate mass of the deprotonated molecule [M-H]⁻ is measured to confirm the elemental composition. The isotopic distribution is analyzed to determine the isotopic enrichment and the percentage of different isotopologues.

High-Performance Liquid Chromatography (HPLC)
  • Chemical Purity: The chemical purity is determined using a reversed-phase HPLC system with UV detection at 210 nm.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • The purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualizations

The following diagrams illustrate the logical flow of the analytical workflow for the quality control of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_qc Quality Control Analysis cluster_release Product Release synthesis Chemical Synthesis of This compound purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Chemical Purity (HPLC) purification->purity isotopic Isotopic Enrichment (MS) purification->isotopic physical Physical Properties (Appearance, Solubility) purification->physical coa Certificate of Analysis Generation identity->coa purity->coa isotopic->coa physical->coa release Batch Release coa->release

Caption: Overall workflow from synthesis to batch release of this compound.

hplc_workflow sample_prep Sample Preparation (Dissolve in mobile phase) hplc_system HPLC System sample_prep->hplc_system injection Injection (10 µL) hplc_system->injection column C18 Column (Separation) injection->column detection UV Detector (210 nm) column->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis result Chemical Purity (%) data_analysis->result

Caption: Workflow for the determination of chemical purity by HPLC.

Synthesis and Purification of ¹³C Labeled Quinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of ¹³C labeled quinic acid. This isotopically labeled compound is a valuable tool in metabolic research, particularly for tracing the fate of quinic acid and its derivatives in biological systems. This document outlines a biosynthetic approach for producing uniformly labeled [U-¹³C]-quinic acid, details purification and analytical methods, and presents a key metabolic pathway where this tracer is utilized.

Biosynthesis of Uniformly ¹³C Labeled Quinic Acid ([U-¹³C]-Quinic Acid)

While various chemical synthesis routes for quinic acid and its derivatives exist, a biosynthetic approach is often the most effective method for producing uniformly ¹³C labeled compounds. This method leverages the natural metabolic pathways of microorganisms, such as engineered strains of Escherichia coli, to incorporate ¹³C from a labeled precursor, typically [U-¹³C]-glucose, into the target molecule. The shikimate pathway is the natural biosynthetic route to quinic acid and aromatic amino acids.[1][2][3] By using E. coli strains that have been metabolically engineered to overproduce intermediates of this pathway, it is possible to achieve high yields of ¹³C labeled quinic acid.

Principle of Biosynthesis

Engineered E. coli strains are cultured in a minimal medium where the sole carbon source is [U-¹³C]-glucose. The microorganisms take up the labeled glucose and metabolize it through central carbon metabolism, including the pentose phosphate pathway and glycolysis, which produce the precursors for the shikimate pathway: erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP).[3] Through a series of enzymatic reactions, these precursors are converted to quinic acid. Genetic modifications to the E. coli, such as the overexpression of key enzymes in the shikimate pathway and the knockout of competing pathways, are crucial for maximizing the yield of the desired product.[4][5]

Experimental Protocol: Biosynthesis of [U-¹³C]-Quinic Acid

This protocol is a representative method based on established principles of metabolic engineering for producing shikimate pathway intermediates.[6][7]

1. Strain Selection:

  • Utilize an E. coli strain engineered for the overproduction of shikimate pathway intermediates. This may involve overexpression of genes such as tktA (transketolase) and feedback-resistant versions of aroG or aroF (DAHP synthase), and knockout of genes that divert intermediates away from the desired pathway, such as aroK and aroL (shikimate kinases).[5][8]

2. Culture Medium Preparation:

  • Prepare a minimal salt medium (e.g., M9 minimal medium) containing all necessary minerals and nitrogen sources for E. coli growth.

  • The sole carbon source should be [U-¹³C]-glucose, typically at a concentration of 2-10 g/L.

3. Fermentation:

  • Inoculate a seed culture of the engineered E. coli strain in a small volume of minimal medium with unlabeled glucose and grow overnight.

  • Use the seed culture to inoculate the main fermentation culture containing the [U-¹³C]-glucose medium.

  • Incubate the culture at 37°C with vigorous shaking to ensure adequate aeration.

  • Monitor cell growth (e.g., by measuring optical density at 600 nm) and the consumption of glucose.

  • The fermentation is typically carried out for 24-72 hours, depending on the strain and culture conditions.

4. Extraction of ¹³C Labeled Quinic Acid:

  • After the fermentation is complete, centrifuge the culture to pellet the bacterial cells.

  • The supernatant, which contains the secreted quinic acid, is collected.

  • To release any intracellular quinic acid, the cell pellet can be lysed (e.g., by sonication or chemical lysis) and the lysate clarified by centrifugation. The supernatant from this step can be combined with the culture supernatant.

Purification of [U-¹³C]-Quinic Acid

The crude extract containing [U-¹³C]-quinic acid will also contain other media components and bacterial metabolites. A multi-step purification process is therefore necessary to obtain a highly pure product.

Experimental Protocol: Purification

1. Initial Cleanup:

  • The combined supernatant is first filtered to remove any remaining cellular debris.

  • Depending on the complexity of the medium, an initial solid-phase extraction (SPE) step may be used to remove salts and highly polar or nonpolar impurities.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Preparative HPLC is a highly effective method for purifying quinic acid from complex mixtures.[9][10][11]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used to monitor the elution of quinic acid.

  • Fractions are collected and those corresponding to the quinic acid peak are pooled.

3. Desalting and Lyophilization:

  • The pooled fractions from preparative HPLC are desalted if necessary, for example, by another round of SPE or by dialysis if the salt concentration is high.

  • The purified solution of [U-¹³C]-quinic acid is then lyophilized (freeze-dried) to obtain the final product as a solid.

Characterization and Quality Control

The purity, identity, and isotopic enrichment of the final product must be confirmed.

  • Purity: Assessed by analytical HPLC-UV, which should show a single major peak.

  • Identity: Confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The mass spectrum will show a mass shift corresponding to the incorporation of multiple ¹³C atoms. ¹H and ¹³C NMR spectra can be compared to reference spectra of unlabeled quinic acid.[12][13][14]

  • Isotopic Enrichment: The level of ¹³C incorporation can be quantified using mass spectrometry or ¹³C NMR.

Quantitative Data

The following table summarizes representative quantitative data that could be expected from the biosynthesis and purification of [U-¹³C]-quinic acid. Actual values will vary depending on the specific engineered strain and experimental conditions.

ParameterTypical ValueMethod of Determination
Biosynthesis
Titer1-10 g/LHPLC-UV
Yield on Glucose0.2-0.4 g/gHPLC-UV, Glucose Assay
Isotopic Enrichment> 98%Mass Spectrometry, NMR
Purification
Recovery from Prep-HPLC70-90%HPLC-UV
Final Purity> 98%Analytical HPLC-UV

Application: Tracing the Gut Microbial Metabolism of Quinic Acid

[U-¹³C]-quinic acid is a powerful tool for elucidating the metabolic fate of quinic acid in complex biological systems, such as the human gut. The stable isotope label allows for the unambiguous tracking of the carbon skeleton of quinic acid as it is transformed by the gut microbiota.[1][4]

Gut Microbiota Metabolic Pathway of Quinic Acid

Studies using [U-¹³C]-quinic acid in in vitro models of the human colon have revealed two main degradation pathways: an oxidative route and a reductive route.[1][4][5]

G cluster_oxidative Oxidative Pathway cluster_reductive Reductive Pathway quinic_acid [U-13C]-Quinic Acid protocatechuic_acid Protocatechuic Acid quinic_acid->protocatechuic_acid Aromatization cyclohexane_carboxylic_acid Cyclohexane Carboxylic Acid quinic_acid->cyclohexane_carboxylic_acid Dehydroxylation

Gut microbial metabolism of quinic acid.[1][4][5]
Experimental Workflow for In Vitro Gut Metabolism Studies

The following diagram illustrates a typical experimental workflow for studying the metabolism of [U-¹³C]-quinic acid using an in vitro model of the human colon.[12]

G fecal_sample Human Fecal Sample inoculum_prep Fecal Slurry Preparation (Anaerobic Conditions) fecal_sample->inoculum_prep fermentation In Vitro Fermentation (Batch Culture with [U-13C]-Quinic Acid) inoculum_prep->fermentation sampling Time-Course Sampling fermentation->sampling extraction Metabolite Extraction (e.g., Liquid-Liquid or SPE) sampling->extraction analysis Metabolite Analysis (GC-MS and/or LC-MS) extraction->analysis data_analysis Data Analysis and Metabolite Identification analysis->data_analysis

Workflow for in vitro gut metabolism study.[12]

Conclusion

The synthesis and purification of ¹³C labeled quinic acid, particularly through biosynthetic methods, provides a crucial tool for advancing our understanding of its role in human health and disease. The detailed protocols and workflows presented in this guide offer a framework for researchers to produce and utilize this valuable tracer in their studies. The ability to track the metabolic fate of quinic acid with precision will continue to be instrumental in the fields of nutrition, pharmacology, and drug development.

References

A Technical Guide to the Stability and Storage of Quinic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for quinic acid-13C3. By synthesizing data from studies on quinic acid, its derivatives, and general principles for isotopically labeled compounds, this document offers best practices to ensure the chemical and isotopic integrity of this valuable research tool.

Core Principles of Stability

The stability of this compound is governed by its inherent chemical properties and its susceptibility to environmental factors. As a stable isotope-labeled compound, the primary concerns are the prevention of chemical degradation and the preservation of isotopic enrichment. Unlike radiolabeled compounds, stable isotopes do not decay over time; therefore, stability is primarily influenced by chemical and physical factors.

Key factors that can affect the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate chemical degradation pathways.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions.

  • Moisture: As a hygroscopic compound, this compound can absorb moisture, which may lead to hydrolysis or other forms of degradation.

  • pH: The stability of quinic acid can be pH-dependent, with extremes in pH potentially catalyzing degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Recommended Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following recommendations are based on manufacturer guidelines and general best practices for isotopically labeled organic acids.

ParameterSolid FormIn Solution
Temperature Store at room temperature or refrigerated (+2°C to +8°C). For long-term storage, -20°C is recommended.[1]Store at -20°C or -80°C for long-term stability.
Light Protect from light by storing in an amber vial or a light-proof container.[1][2][3]Store in amber vials or wrap vials in aluminum foil to protect from light.
Moisture Store in a tightly sealed container in a dry environment. For hygroscopic materials, a desiccator is recommended.[2][3]Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
Container Use well-sealed, inert containers such as polyethylene or polypropylene.[4]Use high-quality, sealed vials to prevent solvent evaporation and contamination.

General Handling:

  • Avoid repeated freeze-thaw cycles for solutions, although studies on other isotopically labeled organic acids suggest stability over a few cycles.[5]

  • When preparing solutions, use high-purity, anhydrous solvents.

  • Equilibrate the container to room temperature before opening to minimize moisture condensation.

Potential Degradation Pathways

Understanding the potential degradation pathways of quinic acid is essential for predicting and mitigating instability. While specific studies on this compound are limited, research on quinic acid and its derivatives, such as caffeoylquinic acids (CQAs), provides valuable insights.[6]

The primary degradation pathways for quinic acid and its derivatives include:

  • Isomerization: Changes in the stereochemistry of the molecule.

  • Methylation: The addition of a methyl group.

  • Hydrolysis: Cleavage of ester linkages, particularly relevant for derivatives of quinic acid.[6]

  • Oxidation: Can lead to the aromatization of the cyclohexane ring.[7]

  • Dehydroxylation: The removal of hydroxyl groups.[7]

  • Thermal Decomposition: At high temperatures, quinic acid can undergo lactonization and further degradation to phenolic compounds.[8][9]

The following diagram illustrates the key degradation pathways for quinic acid.

G Potential Degradation Pathways of Quinic Acid Quinic_Acid Quinic Acid Isomerization Isomerization Quinic_Acid->Isomerization Oxidation Oxidation Quinic_Acid->Oxidation Oxidative Route Dehydroxylation Dehydroxylation Quinic_Acid->Dehydroxylation Reductive Route Thermal_Degradation Thermal Degradation Quinic_Acid->Thermal_Degradation High Temperature Hydrolysis Hydrolysis (of derivatives) Quinic_Acid->Hydrolysis for esters Protocatechuic_Acid Protocatechuic Acid Oxidation->Protocatechuic_Acid Cyclohexane_Carboxylic_Acid Cyclohexane Carboxylic Acid Dehydroxylation->Cyclohexane_Carboxylic_Acid Quinic_Lactone Quinic Lactone Thermal_Degradation->Quinic_Lactone Phenolic_Compounds Phenolic Compounds Quinic_Lactone->Phenolic_Compounds

Caption: Key degradation pathways of quinic acid.

Experimental Protocols

Objective: To evaluate the stability of this compound under various storage conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • pH buffers

  • Temperature- and humidity-controlled chambers

  • Light exposure chamber with controlled UV and visible light output

  • High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow:

G Stability Study Workflow for this compound cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prepare_Solid Prepare Solid Aliquots Temp_Stress Temperature Stress (e.g., 4°C, 25°C, 40°C) Prepare_Solid->Temp_Stress Light_Stress Light Stress (ICH Q1B conditions) Prepare_Solid->Light_Stress Humidity_Stress Humidity Stress (e.g., 75% RH) Prepare_Solid->Humidity_Stress Prepare_Solution Prepare Solution Aliquots (e.g., in Methanol/Water) Prepare_Solution->Temp_Stress Prepare_Solution->Light_Stress pH_Stress pH Stress (e.g., pH 2, 7, 10) Prepare_Solution->pH_Stress Time_Points Sample at Time Points (e.g., 0, 1, 2, 4 weeks) Temp_Stress->Time_Points Light_Stress->Time_Points Humidity_Stress->Time_Points pH_Stress->Time_Points HPLC_MS HPLC-MS/MS Analysis (Purity & Degradants) Time_Points->HPLC_MS NMR NMR Analysis (Isotopic Enrichment) Time_Points->NMR Data_Analysis Data Analysis (Calculate degradation rates) HPLC_MS->Data_Analysis NMR->Data_Analysis Conclusion Determine Shelf-life & Optimal Storage Data_Analysis->Conclusion

Caption: Experimental workflow for a stability study.

Methodology:

  • Sample Preparation: Prepare aliquots of solid this compound and solutions in a suitable solvent system (e.g., 50% methanol in water).

  • Forced Degradation Studies: Expose the samples to a range of stress conditions:

    • Thermal Stability: Store samples at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 60°C).[6]

    • Photostability: Expose samples to controlled light conditions as per ICH Q1B guidelines.

    • Humidity: For solid samples, store at a high relative humidity (e.g., 75% RH).

    • pH: For solutions, adjust the pH to acidic, neutral, and basic conditions.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.

  • Analytical Methods:

    • HPLC-MS/MS: Use a validated HPLC method coupled with a mass spectrometer to determine the purity of this compound and to identify and quantify any degradation products. The mass spectrometer will confirm the identity of the parent compound and its degradants.

    • NMR: Use NMR spectroscopy to confirm the structural integrity and to ensure that the isotopic label has not exchanged or scrambled.

  • Data Analysis: Quantify the amount of this compound remaining at each time point and under each condition. Identify and quantify the major degradation products.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data from a stability study on caffeoylquinic acids, which can serve as a proxy for the expected stability of quinic acid.

ConditionCompoundSolventDurationDegradation (%)Reference
Room Temp, Transparent Vial3-CQA50% Methanol7 days11.59[6]
Room Temp, Transparent Vial5-CQA50% Methanol7 days10.19[6]
Room Temp, Transparent Vial4-CQA50% Methanol7 days6.96[6]
Room Temp, Transparent Vial3-CQA100% Methanol7 days8.82[6]
Room Temp, Transparent Vial5-CQA100% Methanol7 days24.63[6]
Room Temp, Transparent Vial4-CQA100% Methanol7 days46.09[6]
4°C, Brown VialAll CQAs50% Methanol7 daysRelatively Stable[6]

This data indicates that caffeoylquinic acids are relatively stable at 4°C but degrade at room temperature, with the extent of degradation influenced by the solvent and the specific isomer.[6]

Conclusion

While specific stability data for this compound is not extensively published, by leveraging information on the parent compound and general principles for handling isotopically labeled organic acids, a robust storage and handling strategy can be implemented. To ensure the highest quality and reliability of experimental results, it is imperative to store this compound under controlled conditions that minimize exposure to heat, light, and moisture. For critical applications, it is recommended to perform in-house stability assessments under the specific conditions of use.

References

Quinic Acid-13C3: A Technical Guide to its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Quinic acid-13C3, a stable isotope-labeled compound that has become an invaluable tool in metabolic research and analytical chemistry. This document provides a comprehensive overview of its primary uses, detailed experimental methodologies, and quantitative data to support its application in various scientific disciplines.

Introduction to Quinic Acid and its Labeled Analog

Quinic acid is a naturally occurring cyclitol found in numerous plants, most notably in coffee beans and cinchona bark. It serves as a key chiral precursor in the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu®)[1][2]. The stable isotope-labeled form, this compound, incorporates three carbon-13 atoms into its structure, rendering it detectable by mass spectrometry with a distinct mass shift from its unlabeled counterpart. This property is central to its two primary applications: as an internal standard for precise quantification and as a tracer in metabolic pathway studies.

Application as an Internal Standard for Quantitative Analysis

The most prevalent application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled quinic acid in complex matrices such as food, beverages, and biological samples[3][4]. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response[5].

Experimental Protocol: Quantification of Quinic Acid in Fruit Juice using LC-MS/MS

This protocol provides a general framework for the quantification of quinic acid in fruit juice using this compound as an internal standard.

2.1.1. Materials and Reagents

  • Quinic acid analytical standard

  • This compound (uniformly labeled or at specific positions)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.22 µm)

  • Fruit juice sample

2.1.2. Sample Preparation

  • Spiking with Internal Standard: Add a known concentration of this compound solution to a measured volume or weight of the fruit juice sample. The concentration of the internal standard should be comparable to the expected concentration of the analyte.

  • Dilution: Dilute the spiked sample with a suitable solvent, such as a methanol/water mixture, to bring the analyte concentration within the calibration range. A 1:1000 dilution has been previously reported for cloudy apple juice[6].

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before LC-MS/MS analysis.

2.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of organic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions from the precursor ion to a specific product ion are monitored for both the analyte and the internal standard.

2.1.4. Data Analysis

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled quinic acid and a constant concentration of this compound.

  • Quantification: The concentration of quinic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Quantitative Data

The following table summarizes representative quantitative data for quinic acid in various food matrices determined using a stable isotope dilution analysis with 13C-labeled quinic acid.

Food MatrixQuinic Acid ConcentrationReference
Instant Coffee63.6 - 64.4 g/kg[4]
Red Wine24.0 - 25.1 mg/L[4]
Cloudy Apple Juice1493.3 - 1705.2 mg/L[4]
Cranberry JuiceLinearity demonstrated between 200 and 600 µg/mL[3][7]
Pomegranate Juice~1 mg/L[3]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Fruit Juice Sample Spike Spike with This compound Sample->Spike Dilute Dilute Sample Spike->Dilute Filter Filter Sample Dilute->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Calibrate Generate Calibration Curve LCMS->Calibrate Quantify Quantify Quinic Acid Calibrate->Quantify

Caption: Workflow for quinic acid quantification.

Application in Metabolic Pathway Analysis

Uniformly 13C-labeled quinic acid ([U-13C]-Quinic acid) is a powerful tool for tracing the metabolic fate of quinic acid, particularly its biotransformation by the gut microbiota. When consumed, quinic acid, often derived from the hydrolysis of chlorogenic acid, is metabolized by colonic bacteria into various smaller compounds that can be absorbed by the host[3][8].

Experimental Protocol: In Vitro Gut Metabolism of [U-13C]-Quinic Acid

This protocol outlines a general procedure for studying the metabolism of [U-13C]-Quinic acid using an in vitro human colonic model.

3.1.1. Materials and Reagents

  • [U-13C]-Quinic acid

  • Fresh human fecal samples from healthy donors

  • Anaerobic culture medium

  • Anaerobic chamber or gas pack system

  • Solvents for extraction (e.g., ethyl acetate)

  • GC-MS or LC-MS system for metabolite analysis

3.1.2. In Vitro Fermentation

  • Fecal Slurry Preparation: Prepare a fecal slurry by homogenizing fresh fecal samples in an anaerobic medium inside an anaerobic chamber.

  • Incubation: Add [U-13C]-Quinic acid to the fecal slurry and incubate under anaerobic conditions at 37°C.

  • Time-Course Sampling: Collect aliquots of the fermentation culture at different time points (e.g., 0, 8, 24, 48 hours) to monitor the degradation of the parent compound and the formation of metabolites.

  • Sample Quenching and Extraction: Stop the metabolic activity in the collected samples (e.g., by adding a cold solvent) and extract the metabolites using an appropriate organic solvent.

3.1.3. Metabolite Analysis

  • Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites to increase their volatility.

  • GC-MS/LC-MS Analysis: Analyze the extracted samples to identify and quantify the 13C-labeled metabolites. The incorporation of the 13C label helps to distinguish the metabolites of quinic acid from the background of other compounds in the complex fecal matrix.

Metabolic Pathways of Quinic Acid in the Gut

Studies using [U-13C]-Quinic acid have identified two primary degradation pathways mediated by the gut microbiota[3][8]:

  • Oxidative Pathway (Aromatization): This pathway involves the aromatization of the cyclohexane ring, leading to the formation of aromatic compounds such as protocatechuic acid.

  • Reductive Pathway (Dehydroxylation): This pathway involves the removal of hydroxyl groups from the quinic acid structure, leading to the formation of compounds like cyclohexane carboxylic acid.

Gut Metabolism Pathway Diagram

G cluster_0 Oxidative Pathway cluster_1 Reductive Pathway QA [U-13C]-Quinic Acid Aromatization Aromatization QA->Aromatization Dehydroxylation Dehydroxylation QA->Dehydroxylation Protocatechuic_Acid [13C]-Protocatechuic Acid Aromatization->Protocatechuic_Acid Cyclohexane_Carboxylic_Acid [13C]-Cyclohexane Carboxylic Acid Dehydroxylation->Cyclohexane_Carboxylic_Acid

Caption: Gut microbial metabolism of quinic acid.

Synthesis of this compound

  • Chemical Synthesis: This would typically involve starting with a commercially available 13C-labeled precursor and employing a multi-step organic synthesis to construct the quinic acid molecule. For example, a synthesis could potentially start from a 13C-labeled benzene derivative.

  • Biosynthetic Methods: This approach utilizes microorganisms or plant systems that are cultured in a medium containing a 13C-labeled substrate, such as 13C-glucose. The organisms naturally incorporate the 13C isotope into their metabolites, including quinic acid, which can then be extracted and purified[9].

Conclusion

This compound is a versatile and powerful tool for researchers in various fields. Its primary application as an internal standard enables highly accurate and precise quantification of quinic acid in complex samples, which is crucial for food quality control and phytochemical analysis. Furthermore, its use as a metabolic tracer has provided significant insights into the biotransformation of dietary quinic acid by the gut microbiota, contributing to our understanding of the role of these microorganisms in human health. The continued application of this compound is expected to further advance our knowledge in these and other areas of scientific research.

References

The Role of Quinic Acid-13C3 in Elucidating the Shikimate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of 13C-labeled quinic acid (specifically, Quinic acid-13C3) as a metabolic tracer in studying the shikimate pathway. The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential compounds.[1][2] As this pathway is absent in mammals, it represents a prime target for the development of herbicides and antimicrobial agents.[1][2] Quinic acid, a closely related compound, can be converted to 3-dehydroquinate, an intermediate of the shikimate pathway, allowing it to serve as a valuable probe for investigating pathway dynamics.[3][4] The use of stable isotope-labeled tracers like this compound, in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables precise measurement of metabolic fluxes and provides a deeper understanding of the regulation and operation of this vital pathway.[5][6]

The Shikimate Pathway and the Entry of Quinic Acid

The shikimate pathway consists of seven enzymatic steps, commencing with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminating in the formation of chorismate, the common precursor for the three aromatic amino acids.[1][7] Quinic acid can enter this pathway through its oxidation to 3-dehydroquinate, catalyzed by quinate dehydrogenase.[4] This conversion provides a direct entry point for labeled quinic acid to trace the metabolic flow through the subsequent steps of the pathway.

Shikimate_Pathway cluster_main_pathway Shikimate Pathway cluster_branch_pathways Aromatic Amino Acid Biosynthesis PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroF, aroG, aroH E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P aroK, aroL EPSP EPSP S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Prephenate Prephenate Chorismate->Prephenate pheA Anthranilate Anthranilate Chorismate->Anthranilate trpE, trpG Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan Quinic_acid This compound Quinic_acid->DHQ Quinate Dehydrogenase

Figure 1: The Shikimate Pathway, highlighting the entry of this compound.

Experimental Design and Protocols

The successful application of this compound as a metabolic tracer hinges on a meticulously planned experimental workflow. This involves the synthesis of the labeled compound, careful administration to the biological system of interest, and subsequent analysis of isotopic enrichment in downstream metabolites.

Experimental Workflow

The following diagram outlines a typical workflow for a metabolic labeling experiment using this compound.

Experimental_Workflow cluster_synthesis 1. Tracer Preparation cluster_experiment 2. Metabolic Labeling cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation synthesis Synthesis of This compound culture Culturing of Organism (e.g., E. coli, S. cerevisiae, or plant cells) feeding Administration of This compound culture->feeding incubation Time-Course Incubation feeding->incubation quenching Metabolic Quenching (e.g., with cold methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis Analysis by GC-MS or LC-MS/NMR extraction->analysis Direct infusion or LC-MS derivatization->analysis enrichment Quantification of 13C Enrichment analysis->enrichment flux_analysis Metabolic Flux Analysis enrichment->flux_analysis interpretation Biological Interpretation flux_analysis->interpretation

Figure 2: A generalized workflow for a this compound metabolic labeling experiment.
Detailed Methodologies

1. Synthesis of this compound:

2. Metabolic Labeling Protocol:

This protocol is a representative example and should be optimized for the specific organism and experimental goals.

  • Organism and Culture Conditions:

    • For microbial studies, use a defined minimal medium to ensure that this compound is the primary source of the quinic acid pool.

    • Grow the organism (e.g., E. coli, Saccharomyces cerevisiae) to a mid-logarithmic phase to ensure active metabolism.

  • Tracer Administration:

    • Introduce a known concentration of sterile-filtered this compound to the culture medium. The final concentration will depend on the organism's uptake efficiency and should be determined empirically.

  • Time-Course Sampling:

    • Collect samples at multiple time points after the addition of the tracer to monitor the dynamics of label incorporation.

  • Metabolic Quenching:

    • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by rapidly cooling the cells, for example, by mixing the culture with a cold solvent like 60% methanol at -40°C.

  • Metabolite Extraction:

    • Extract metabolites from the quenched cells using a suitable solvent system, such as a mixture of chloroform, methanol, and water, to separate polar and nonpolar metabolites.

3. Analytical Protocols:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Polar metabolites like amino acids and organic acids are often not volatile enough for GC-MS analysis and require derivatization. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the quantification of different isotopologues (molecules with different numbers of 13C atoms).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS can be used for the analysis of underivatized metabolites and is particularly useful for larger and more polar molecules.

    • Different LC column chemistries (e.g., reversed-phase, HILIC) can be employed to achieve separation of the target metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 13C-NMR can provide detailed information about the specific positions of the 13C labels within a molecule, which is invaluable for elucidating reaction mechanisms and metabolic pathways.[8]

Data Presentation and Interpretation

The primary data obtained from these experiments is the mass isotopomer distribution (MID) for the metabolites of interest. This data reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.

Quantitative Data Summary

The following tables present hypothetical but representative data that could be obtained from a this compound labeling experiment in a microorganism.

Table 1: Isotopic Enrichment of Shikimate Pathway Intermediates

MetaboliteTime (min)M+0 (%)M+1 (%)M+2 (%)M+3 (%)
3-Dehydroshikimate 585.210.13.51.2
3045.725.318.910.1
6020.130.528.221.2
Shikimate 595.33.11.10.5
3060.220.112.57.2
6035.828.920.315.0
Chorismate 598.11.50.30.1
3075.415.26.82.6
6050.325.115.49.2

Table 2: Isotopic Enrichment of Aromatic Amino Acids

Amino AcidTime (min)M+0 (%)M+1 (%)M+2 (%)M+3 (%)
Phenylalanine 3090.17.22.10.6
6075.315.86.52.4
12055.925.412.36.4
Tyrosine 3091.56.51.80.2
6078.214.15.91.8
12060.122.311.56.1
Tryptophan 3092.35.91.50.3
6080.112.55.42.0
12065.420.19.84.7
Metabolic Flux Analysis

The quantitative data on isotopic enrichment can be used to perform metabolic flux analysis (MFA). 13C-MFA uses computational models to estimate the rates (fluxes) of intracellular reactions. By fitting the model to the experimental MID data, researchers can gain insights into the regulation of the shikimate pathway under different conditions, identify potential bottlenecks, and guide metabolic engineering efforts.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for the detailed investigation of the shikimate pathway. By enabling the quantification of metabolic fluxes and the elucidation of pathway dynamics, this approach offers invaluable insights for researchers in fields ranging from microbiology and plant science to drug discovery and metabolic engineering. The methodologies outlined in this guide, while requiring careful optimization, provide a robust framework for designing and executing experiments that can significantly advance our understanding of this essential metabolic network.

References

The Role of Isotopically Labeled Quinic Acid in Elucidating Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinic acid, a key carbocyclic sugar, occupies a central position in plant primary and secondary metabolism as an intermediate in the shikimate pathway. This pathway is the exclusive route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites, including lignins, flavonoids, and alkaloids. The use of stable isotope-labeled compounds, such as those incorporating Carbon-13 (¹³C), provides an unparalleled tool for tracing the metabolic fate of quinic acid and quantifying fluxes through these critical biosynthetic routes.

This technical guide explores the pivotal role of isotopically labeled quinic acid, with a conceptual focus on a specifically labeled variant, Quinic acid-¹³C₃, in the intricate study of plant metabolism. While direct experimental application of a "Quinic acid-¹³C₃" tracer is not documented in the reviewed literature, this guide will extrapolate its potential utility based on established principles of ¹³C metabolic flux analysis (MFA) and the known biochemistry of the shikimate pathway. We will delve into the core principles of stable isotope tracing, provide detailed experimental protocols for the application of labeled precursors and the analysis of downstream products, and present relevant quantitative data from analogous studies. Visualizations of key metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of these complex processes.

Introduction to Quinic Acid and the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the last common precursor for the aromatic amino acids[1][2][3]. Quinic acid is formed from 3-dehydroquinate, an early intermediate of the shikimate pathway, through the action of quinate dehydrogenase (QDH)[4]. While shikimate dehydrogenase (SDH) catalyzes a similar reaction to produce shikimate, QDH activity leads to the accumulation of quinic acid, which can serve as a storage compound and a precursor for the synthesis of chlorogenic acids and other secondary metabolites[4][5]. The flux of carbon through this pathway is substantial, with estimates suggesting that over 30% of all fixed carbon in plants is directed through it[6].

The Hypothetical Role of Quinic acid-¹³C₃ as a Metabolic Tracer

The strategic placement of three ¹³C atoms within the quinic acid molecule would offer a powerful method to probe specific enzymatic reactions and pathway bifurcations. For instance, depending on the positions of the ¹³C labels, one could trace the fate of the carboxyl group versus the cyclohexane ring carbons as quinic acid is metabolized. This could provide precise information on:

  • Reversibility of the quinate dehydrogenase reaction: By monitoring the isotopic enrichment in 3-dehydroquinate and downstream shikimate pathway intermediates, the backward flux from quinic acid into the main shikimate pathway can be quantified.

  • Flux into chlorogenic acid biosynthesis: Tracing the ¹³C₃-labeled quinic acid moiety into various chlorogenic acid isomers would allow for the precise measurement of fluxes towards these important secondary metabolites.

  • Catabolism of quinic acid: The specific labeling pattern would help elucidate the breakdown products of quinic acid and determine the extent to which it is used as a carbon source in different tissues or under various physiological conditions.

Key Metabolic Pathways

The Shikimate and Quinic Acid Biosynthesis Pathways

The shikimate pathway is a well-characterized route leading to the formation of aromatic compounds. Quinic acid biosynthesis represents a key branch point from this central pathway. The following diagram illustrates the interconnectedness of these pathways.

Shikimate_Quinic_Acid_Pathway Shikimate and Quinic Acid Pathways PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP Synthase Quinate Quinic Acid DHQ->Quinate Quinate Dehydrogenase (QDH) DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase CGA Chlorogenic Acids Quinate->CGA Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) S3P Shikimate 3-Phosphate (S3P) Shikimate->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate 3-Phosphate (EPSP) S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Secondary Secondary Metabolites (Lignin, Flavonoids, etc.) Chorismate->Secondary

Caption: Overview of the Shikimate and Quinic Acid metabolic pathways.

Experimental Protocols

While protocols for the specific use of Quinic acid-¹³C₃ are not available, the following sections detail the established methodologies for conducting stable isotope tracing experiments in plants to study related pathways.

General Workflow for ¹³C Metabolic Flux Analysis

The overall process of a ¹³C-MFA experiment involves several key stages, from the introduction of the labeled substrate to the final data analysis and flux calculation.

MFA_Workflow General Workflow for ¹³C Metabolic Flux Analysis cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_mod Computational Phase Tracer ¹³C-Labeled Substrate (e.g., ¹³C-Quinic Acid) Incubation Incubation with Plant Material Tracer->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Mass Spectrometry (GC-MS or LC-MS) Extraction->Analysis MID Mass Isotopomer Distribution (MID) Analysis Analysis->MID Flux Flux Calculation and Statistical Analysis MID->Flux Model Metabolic Network Model Model->Flux

Caption: A generalized workflow for conducting a ¹³C metabolic flux analysis experiment.
Protocol for ¹³C-Labeling of Plant Tissues

This protocol is adapted from general methods for feeding labeled precursors to plant tissues and would be applicable for administering a labeled quinic acid solution.

Materials:

  • Plant material (e.g., leaf discs, cell suspension cultures, roots)

  • ¹³C-labeled quinic acid solution of known concentration and isotopic enrichment

  • Incubation buffer (e.g., MES buffer, pH adjusted to physiological levels)

  • Liquid nitrogen

  • Mortar and pestle, or other tissue homogenizer

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

Procedure:

  • Preparation of Plant Material: Excise plant tissues and allow them to equilibrate in the incubation buffer for a short period.

  • Labeling: Replace the equilibration buffer with the ¹³C-labeled quinic acid solution. The concentration and incubation time will need to be optimized depending on the plant species, tissue type, and the expected rate of uptake and metabolism.

  • Metabolic Quenching: At the end of the incubation period, rapidly remove the plant material from the labeling solution, wash briefly with ice-cold buffer to remove excess label, and immediately freeze in liquid nitrogen to quench all metabolic activity[7].

  • Metabolite Extraction: Grind the frozen tissue to a fine powder under liquid nitrogen. Add a pre-chilled extraction solvent and vortex thoroughly.

  • Sample Clarification: Centrifuge the extract at high speed to pellet cell debris. Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis: The supernatant can be dried down and reconstituted in a suitable solvent for mass spectrometry analysis. Derivatization may be necessary for certain classes of compounds, particularly for GC-MS analysis[8][9].

GC-MS Protocol for the Analysis of Aromatic Amino Acids

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of amino acids due to its high sensitivity and resolving power[8][9][10][11].

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for silylation, or methyl chloroformate for an alternative derivatization)

  • Internal standards (e.g., norvaline)

  • GC-MS instrument with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization: Resuspend the dried extract in a suitable solvent (e.g., pyridine) and add the derivatization reagent. Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the individual amino acid derivatives, which are then ionized and fragmented in the mass spectrometer.

  • Data Acquisition: The mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments. By analyzing the distribution of masses for fragments containing the carbon backbone of the amino acids, the incorporation of ¹³C can be determined.

  • Data Analysis: The raw data is processed to determine the mass isotopomer distributions (MIDs) for each amino acid. This involves correcting for the natural abundance of ¹³C and other isotopes[12][13].

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes)[12].

Hypothetical Mass Isotopomer Distributions

If plant tissue were to be fed with Quinic acid-¹³C₃, the resulting aromatic amino acids would exhibit specific labeling patterns. The table below illustrates a hypothetical outcome.

MetaboliteIsotopologueExpected Fractional Abundance (%)Interpretation
Phenylalanine M+050Unlabeled pool from endogenous synthesis
M+15Natural abundance and minor labeling
M+215Incorporation of a 2-carbon labeled fragment
M+330Direct incorporation of the ¹³C₃-labeled quinic acid backbone
Tyrosine M+060Unlabeled pool from endogenous synthesis
M+16Natural abundance and minor labeling
M+212Incorporation of a 2-carbon labeled fragment
M+322Direct incorporation of the ¹³C₃-labeled quinic acid backbone
Tryptophan M+075Unlabeled pool from endogenous synthesis
M+18Natural abundance and minor labeling
M+210Incorporation of a 2-carbon labeled fragment
M+37Lower flux from quinic acid to tryptophan

Note: These values are purely hypothetical and would depend on the specific labeling pattern of the Quinic acid-¹³C₃ tracer and the metabolic state of the plant tissue.

Conclusion

The use of stable isotope-labeled precursors is an indispensable tool for dissecting the complexities of plant metabolism. While the specific application of Quinic acid-¹³C₃ remains to be explored, the principles and methodologies outlined in this guide provide a robust framework for its potential use. By tracing the metabolic fate of specifically labeled quinic acid, researchers can gain unprecedented insights into the regulation and flux through the shikimate pathway and its numerous branches, ultimately contributing to advancements in crop improvement, metabolic engineering, and the discovery of novel plant-derived pharmaceuticals. The continued development of sophisticated analytical techniques and computational models will further enhance our ability to interpret the intricate data generated from such experiments, paving the way for a more complete understanding of the plant metabolome.

References

Investigating Microbial Metabolic Pathways with Quinic Acid-13C3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a cyclohexanecarboxylic acid, is a naturally occurring compound found in a variety of plants, including coffee beans, cranberries, and various fruits.[1][2] As a component of the human diet, quinic acid and its esters, such as chlorogenic acid, are subjected to metabolism by the gut microbiota.[1][2] Understanding the metabolic fate of quinic acid is crucial for elucidating the impact of dietary compounds on human health and for the development of novel therapeutics. The use of stable isotope-labeled compounds, such as Quinic acid-13C3, provides a powerful tool for tracing the metabolic pathways and quantifying the flux of this molecule through microbial ecosystems.[1] This technical guide provides an in-depth overview of the core methodologies for investigating the microbial metabolism of this compound, from experimental design to data analysis.

Microbial Metabolic Pathways of Quinic Acid

In the colon, chlorogenic acid is hydrolyzed by microbial esterases, releasing caffeic acid and quinic acid.[1][2] Subsequent microbial metabolism of quinic acid proceeds primarily through two parallel pathways: an oxidative route and a reductive route.[1] The use of [U-13C]-quinic acid has been instrumental in identifying the key metabolic intermediates in these pathways.[1][2]

1. Oxidative Pathway: This pathway involves the aromatization of the cyclohexane ring, leading to the formation of protocatechuic acid.[1]

2. Reductive Pathway: This pathway involves the dehydroxylation of the cyclohexane ring, resulting in the formation of cyclohexane carboxylic acid.[1]

Data Presentation

The quantitative analysis of this compound and its metabolites over time is essential for understanding the kinetics of its microbial degradation. Due to the limited availability of specific time-course quantitative data in the public domain for this compound, the following table presents a representative dataset to illustrate how such findings should be structured. This data is hypothetical but reflects a plausible kinetic profile for the consumption of the substrate and the appearance of its major metabolites in an in vitro fermentation model.

Representative Data Table: Time-Course of this compound Metabolism by Human Fecal Microbiota

Time (hours)This compound (µM)Protocatechuic acid-13C3 (µM)Cyclohexane carboxylic acid-13C3 (µM)
0100.00.00.0
285.25.12.3
468.712.45.9
842.125.812.1
1221.538.918.3
245.355.626.2
48<1.062.129.5

Note: The values in this table are for illustrative purposes and represent a hypothetical time-course experiment.

Experimental Protocols

The following protocols provide detailed methodologies for conducting experiments to investigate the microbial metabolism of this compound.

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol is adapted from established methods for in vitro colonic fermentation.

a. Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic fermentation medium (e.g., Colonic Complex Medium)

  • This compound (sterile solution)

  • Anaerobic chamber or workstation

  • Sterile, anaerobic culture tubes or vessels

  • Centrifuge

b. Procedure:

  • Prepare the anaerobic fermentation medium and dispense it into sterile culture vessels inside an anaerobic chamber.

  • Collect fresh fecal samples and immediately transfer them to the anaerobic chamber.

  • Prepare a fecal slurry by homogenizing the feces in a sterile, anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like L-cysteine).

  • Inoculate the fermentation medium with the fecal slurry to a final concentration of 1-5% (w/v).

  • Add a sterile solution of this compound to the inoculated medium to achieve the desired starting concentration (e.g., 100 µM).

  • Incubate the cultures at 37°C under anaerobic conditions.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the fermentation broth for metabolite analysis.

  • Immediately quench the metabolic activity of the collected samples as described in the following protocol.

Sample Quenching and Metabolite Extraction

Rapidly stopping all metabolic activity is critical for obtaining an accurate snapshot of the metabolite concentrations at each time point.

a. Materials:

  • Cold quenching solution (e.g., 60% methanol at -40°C or cold glycerol-saline)

  • Centrifuge capable of maintaining low temperatures

  • Extraction solvent (e.g., cold methanol or a chloroform/methanol/water mixture)

  • Lyophilizer or vacuum concentrator

b. Procedure:

  • Pre-cool the quenching solution to the desired temperature (-40°C for 60% methanol).

  • Rapidly mix the collected fermentation sample with the cold quenching solution (e.g., 1:3 ratio of sample to quenching solution).

  • Immediately centrifuge the quenched sample at a low temperature to pellet the microbial cells and debris.

  • Separate the supernatant (extracellular metabolites) and the cell pellet (for intracellular metabolite analysis).

  • For intracellular metabolites, resuspend the cell pellet in a cold extraction solvent.

  • Lyse the cells using methods such as bead beating or sonication while keeping the sample on ice.

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the intracellular metabolites.

  • Dry the metabolite extracts using a lyophilizer or vacuum concentrator before derivatization for GC-MS analysis or resuspension for UHPLC-MS analysis.

GC-MS Analysis of 13C-Labeled Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like organic acids, a derivatization step is necessary.

a. Derivatization:

  • To the dried metabolite extract, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or methyl chloroformate (MCF).

  • Incubate the mixture at a specific temperature (e.g., 70°C for silylation with BSTFA) for a defined period to allow for complete derivatization.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

b. GC-MS Parameters (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-600

  • Data Analysis: The incorporation of 13C from this compound into its metabolites will result in a mass shift in the corresponding mass spectra, allowing for the identification and quantification of the labeled compounds.

UHPLC-MS Analysis of 13C-Labeled Metabolites

Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.

a. Sample Preparation:

  • Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of the initial mobile phase components (e.g., water with 0.1% formic acid and acetonitrile).

  • Centrifuge the reconstituted samples to remove any particulate matter before injection.

b. UHPLC-MS Parameters (Example):

  • UHPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS for confirmation of metabolite identity.

  • Data Analysis: The mass isotopologue distribution of quinic acid and its metabolites will be determined by analyzing the high-resolution mass spectra.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation In_vitro_Fermentation In vitro Fermentation with this compound Time_Course_Sampling Time-Course Sampling In_vitro_Fermentation->Time_Course_Sampling Metabolic_Quenching Metabolic Quenching Time_Course_Sampling->Metabolic_Quenching Metabolite_Extraction Metabolite Extraction Metabolic_Quenching->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization UHPLC_MS_Analysis UHPLC-MS Analysis Metabolite_Extraction->UHPLC_MS_Analysis GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing UHPLC_MS_Analysis->Data_Processing Metabolite_Identification Metabolite Identification Data_Processing->Metabolite_Identification Pathway_Elucidation Pathway Elucidation Metabolite_Identification->Pathway_Elucidation Quantitative_Analysis Quantitative Analysis Pathway_Elucidation->Quantitative_Analysis

Caption: Experimental workflow for tracing this compound metabolism.

oxidative_pathway Quinic_acid_13C3 This compound Intermediate_1 [Intermediate 1] Quinic_acid_13C3->Intermediate_1 Oxidation Intermediate_2 [Intermediate 2] Intermediate_1->Intermediate_2 Dehydration Protocatechuic_acid_13C3 Protocatechuic acid-13C3 Intermediate_2->Protocatechuic_acid_13C3 Aromatization

Caption: Oxidative metabolic pathway of Quinic acid.

reductive_pathway Quinic_acid_13C3 This compound Intermediate_3 [Intermediate 3] Quinic_acid_13C3->Intermediate_3 Dehydroxylation Cyclohexane_carboxylic_acid_13C3 Cyclohexane carboxylic acid-13C3 Intermediate_3->Cyclohexane_carboxylic_acid_13C3 Reduction

Caption: Reductive metabolic pathway of Quinic acid.

References

A Technical Guide to Quinic Acid-13C3 as a Precursor in Biosynthesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Quinic acid-13C3, a stable isotope-labeled compound, as a crucial tool for elucidating metabolic pathways in various biological systems. Stable isotope tracing is a powerful technique that allows for the precise tracking of atoms through complex biochemical networks, offering unparalleled insights into the biosynthesis of natural products, drug metabolism, and the functional traits of microbial communities.

Introduction to Quinic Acid and Stable Isotope Labeling

Quinic acid is a carbocyclic acid found in numerous plants, such as coffee beans and cinchona bark. It is a central metabolite closely linked to the shikimate pathway , a seven-step metabolic route used by bacteria, fungi, plants, and algae to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites.[1][2][3] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.[2]

Stable isotope labeling involves the use of non-radioactive isotopes, such as Carbon-13 (¹³C), to "tag" molecules. When a ¹³C-labeled precursor like this compound is introduced into a biological system, the heavy carbon atoms are incorporated into downstream metabolites.[4][5] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect these heavier, labeled compounds, allowing researchers to trace the metabolic fate of the precursor and map the intricate connections within biosynthetic pathways.[6][7]

The Role of Quinic Acid in the Shikimate Pathway

Quinic acid's primary relevance in biosynthesis stems from its relationship with 3-dehydroquinate, a key intermediate in the shikimate pathway.[2][8] Quinate can be formed in a single-step reaction from 3-dehydroquinate, catalyzed by the enzyme quinate dehydrogenase (QDH).[2][8] This positions quinic acid at a critical branch point between primary metabolism (the shikimate pathway leading to aromatic amino acids) and secondary metabolism, where it can be a precursor to various other compounds.[2][9]

By feeding an organism with this compound, researchers can track the incorporation of the ¹³C-labeled carbon skeleton into shikimate pathway intermediates and the final aromatic amino acid products, thereby confirming pathway activity and elucidating the formation of derived secondary metabolites.

Figure 1: Relationship of Quinic Acid to the Shikimate Pathway.

Experimental Design and Protocols for Isotope Tracing

A typical stable isotope tracing experiment involves introducing the labeled precursor into a biological system, followed by harvesting, metabolite extraction, and analysis to determine the extent and pattern of label incorporation.[10]

General Experimental Workflow

The following protocol outlines the key steps for a standard tracing experiment using this compound.

  • Preparation of Labeled Precursor :

    • Obtain commercially synthesized this compound or synthesize it from a labeled substrate like [¹³C₃]-cyanuric chloride.[11] Ensure high isotopic and chemical purity.

    • Prepare a sterile stock solution of this compound in a solvent compatible with the experimental system (e.g., water or culture medium).

  • Labeling Experiment Setup :

    • Cell Cultures (Microbial or Eukaryotic) : Grow cells in a defined medium. Introduce this compound by spiking it directly into the culture medium ("pulse labeling").[12][13] For optimal labeling, cells can be conditioned in a medium with a reduced amount of unlabeled quinic acid before the pulse.[13]

    • Plant Seedlings/Tissues : Germinate seeds or grow plant tissues in a sterile environment. Administer the labeled precursor through the growth medium or via direct injection.[14]

    • In Vitro Assays : For studying specific enzymes, incubate the purified enzyme with its substrate and this compound in a controlled buffer system.

  • Incubation and Time-Course Sampling :

    • Incubate the system under controlled conditions (temperature, light, etc.).

    • Collect samples at multiple time points to create a time-course profile of label incorporation. This is crucial for understanding the kinetics of the metabolic pathway.[14]

  • Metabolic Quenching and Metabolite Extraction :

    • Rapidly halt all enzymatic activity to preserve the metabolic state at the time of sampling. This is a critical step.

    • A common method is to plunge the sample into a cold solvent, such as 60% methanol pre-chilled to -40°C.[15]

    • Separate cells or tissues from the medium via rapid filtration or centrifugation at low temperatures.

    • Extract metabolites from the biomass using a suitable solvent system (e.g., a chloroform/methanol/water mixture).

  • Sample Preparation for Analysis :

    • Dry the metabolite extracts, typically under a vacuum or nitrogen stream.

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, samples must be derivatized to make them volatile. A common method involves methoximation followed by silylation (e.g., using MSTFA+1%TCMS).[16]

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), extracts can often be reconstituted in a suitable solvent without derivatization.

  • Analysis by Mass Spectrometry or NMR :

    • Analyze the samples using LC-MS/MS or GC-MS to separate and detect metabolites.[17] The mass spectrometer identifies compounds based on their mass-to-charge ratio, allowing for the clear distinction between unlabeled (M+0) and ¹³C-labeled (M+1, M+2, M+3) isotopologues.

    • Alternatively, ¹³C-NMR spectroscopy can be used to determine the exact position of the ¹³C atoms within the molecular structure of the purified metabolites.[7]

Figure 2: General Workflow for a Stable Isotope Tracing Experiment.

Data Presentation and Analysis

The primary output of a mass spectrometry-based tracing experiment is the mass isotopologue distribution (MID) for each detected metabolite. This distribution reveals the relative abundance of the molecule with zero, one, two, or more ¹³C atoms incorporated from the precursor. This data is then used to calculate enrichment and trace metabolic connections.

Quantitative Data Summary
Analytical TechniquePrinciple of DetectionQuantitative OutputApplication in Tracing Studies
GC-MS Separates volatile compounds, which are then ionized and detected by mass. Requires derivatization.[17]Relative abundance of mass isotopologues (M+0, M+1, M+2, etc.).Robust for analyzing primary metabolites like amino acids and organic acids.
LC-MS/MS Separates compounds in liquid phase, followed by ionization and mass detection. High sensitivity and specificity.[17]Relative abundance of mass isotopologues; can be used for absolute quantification with standards.Ideal for a wide range of metabolites, including less stable secondary metabolites, without derivatization.
¹³C-NMR Detects the ¹³C nucleus based on its magnetic properties.Positional information of the ¹³C label within a molecule's carbon skeleton.[7]Unambiguously determines which specific carbon atoms in a product are derived from the precursor.
Case Study: Gut Microbiota Metabolism of Quinic Acid

A study using uniformly labeled [U-¹³C]-Quinic acid investigated its metabolism by human fecal microbiota.[18][19] This provides a clear example of how the tracer can elucidate previously unknown pathways. By monitoring the appearance of ¹³C-labeled intermediates over time using GC-MS and LC-MS, researchers proposed two parallel degradation pathways:

  • Oxidative Route : An aromatization pathway leading to the accumulation of labeled protocatechuic acid.[18]

  • Reductive Route : A pathway involving dehydroxylation that leads to labeled cyclohexane carboxylic acid.[18][19]

This study demonstrates the power of using Quinic acid-¹³C₃ to map metabolic networks in complex biological systems like the gut microbiome.

Figure 3: Proposed Gut Microbial Metabolism of Quinic Acid.

Conclusion

This compound is an invaluable tool for researchers in biochemistry, natural product discovery, and drug development. Its application in stable isotope tracing experiments provides definitive evidence of biosynthetic relationships, enables the quantification of metabolic flux, and helps unravel complex metabolic networks. By leveraging the analytical power of mass spectrometry and NMR, the use of this compound offers a clear and precise method for mapping the flow of carbon from a central plant metabolite into a diverse array of biologically active compounds.

References

Methodological & Application

Protocol for the Quantification of Quinic Acid Using Quinic acid-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the quantitative analysis of quinic acid in various biological matrices, including plant tissues and plasma, using Quinic acid-13C3 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.[1][2] This protocol is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and food science who require a reliable method for quinic acid quantification.

Quinic acid is a naturally occurring cyclitol found in a variety of plants, including coffee beans and cinchona bark.[3] It serves as a key chiral building block in the synthesis of various pharmaceuticals.[3] The accurate quantification of quinic acid is crucial for understanding its physiological roles, its contribution to the sensory properties of food and beverages, and for pharmacokinetic studies of quinic acid-derived drugs.

This protocol outlines the necessary reagents, sample preparation procedures for both plant and plasma matrices, detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis steps. Additionally, it includes a summary of expected quantitative performance and a visual representation of the biosynthetic pathway of quinic acid.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the analysis of quinic acid using a stable isotope-labeled internal standard with an LC-MS/MS method. The data is compiled from various studies and represents expected values for a validated method.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)10 - 50 µg/kg
Limit of Quantification (LOQ)50 - 150 µg/kg
Recovery85 - 115%
Precision (RSD%)< 15%

Experimental Protocols

Reagents and Materials
  • Quinic acid certified reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve quinic acid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of quinic acid by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These will be used to construct the calibration curve.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 10 µg/mL.

Sample Preparation
  • Homogenization: Weigh approximately 100 mg of fresh or frozen plant tissue and place it in a 2 mL microcentrifuge tube containing ceramic beads.

  • Extraction: Add 1 mL of 80% methanol to the tube. Homogenize the tissue using a bead beater for 5 minutes.

  • Centrifugation: Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4°C.

  • Internal Standard Spiking: Transfer 100 µL of the supernatant to a new microcentrifuge tube. Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Filtration: Vortex the mixture and filter through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • Protein Precipitation: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 methanol:water.

  • Filtration: Vortex the reconstituted sample and filter through a 0.22 µm PTFE syringe filter into an LC-MS vial.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol
Gradient5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Quinic Acid (Quantifier)191.1 > 85.1
Quinic Acid (Qualifier)191.1 > 127.1
This compound (Quantifier)194.1 > 87.1
This compound (Qualifier)194.1 > 130.1
Dwell Time50 ms
Collision EnergyOptimized for each transition (typically 10-20 eV)

Note on MRM transitions for this compound: The precursor ion is predicted based on the addition of three 13C atoms. The product ions are proposed based on the fragmentation pattern of the unlabeled quinic acid and would require experimental verification.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the quinic acid analyte to the this compound internal standard against the concentration of the working standard solutions. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of quinic acid in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plant Tissue or Plasma) homogenize Homogenization/ Protein Precipitation sample->homogenize spike Spike with This compound IS homogenize->spike extract Extraction & Centrifugation spike->extract filter Filtration extract->filter lcms LC-MS/MS System filter->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify result Quantitative Result quantify->result

Caption: A streamlined workflow for the quantitative analysis of quinic acid.

Shikimate Pathway for Quinic Acid Biosynthesis

shikimate_pathway PEP Phosphoenolpyruvate (from Glycolysis) DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate PEP->DAHP E4P Erythrose 4-phosphate (from Pentose Phosphate Pathway) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Quinate Quinic Acid DHQ->Quinate Quinate dehydrogenase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate 3-phosphate S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs

Caption: The Shikimate Pathway leading to the biosynthesis of Quinic Acid.

References

Application Note: Quantification of Quinic Acid in Biological Matrices using a Validated LC-MS/MS Method with a ¹³C₃-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of quinic acid in various biological matrices. The use of a stable isotope-labeled internal standard, Quinic acid-¹³C₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is tailored for researchers, scientists, and drug development professionals requiring reliable quantification of this important organic acid.

Introduction

Quinic acid is a naturally occurring cyclitol found in numerous plants, including coffee beans, apples, and various medicinal herbs[1][2][3]. It plays a role in the biosynthesis of aromatic compounds and has been investigated for its potential health benefits, including anti-inflammatory and neuroprotective effects[4][5][6]. Accurate quantification of quinic acid in biological samples is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological roles. LC-MS/MS offers the selectivity and sensitivity required for such analyses. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for quinic acid quantification, utilizing a ¹³C₃-labeled internal standard to achieve reliable and reproducible results.

Experimental

Materials and Reagents
  • Quinic Acid (≥98% purity)

  • Quinic acid-¹³C₃ (isotopic purity ≥99%)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • All other chemicals and solvents were of the highest analytical grade available.

Sample Preparation

A simple protein precipitation method is employed for the extraction of quinic acid from plasma or serum samples.

  • To 50 µL of the sample, add 200 µL of ice-cold acetonitrile containing the Quinic acid-¹³C₃ internal standard at a final concentration of 100 ng/mL.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • Column: Atlantis RP18 column (4.6 x 150 mm, 3 µm) or equivalent[1].

  • Mobile Phase A: Water with 0.1% formic acid[1].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[7].

  • Flow Rate: 0.5 mL/min[1].

  • Injection Volume: 5 µL.

  • Gradient: A linear gradient can be optimized as needed. A starting condition of 1% B held for 2 minutes, followed by an increase to 95% B over 5 minutes is a good starting point[7].

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Negative[1].

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quinic Acid: Precursor ion (m/z) 191.1 -> Product ion (m/z) 127.1[8].

    • Quinic acid-¹³C₃: Precursor ion (m/z) 194.1 -> Product ion (m/z) 130.1.

  • Collision Energy: Optimized for each transition, typically around -20 to -30 V[1].

  • Other MS Parameters: Source temperature, gas flows, and other parameters should be optimized for the specific instrument used.

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and matrix effect according to standard bioanalytical method validation guidelines.

ParameterResult
Linearity (r²) >0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Accuracy (% Recovery) 85-115%
Matrix Effect Minimal, compensated by the internal standard

Table 1: Summary of Quantitative Data from Method Validation.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL) add_is Add Acetonitrile with Quinic acid-¹³C₃ (200 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Reversed-Phase C18) supernatant->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Quinic Acid calibration->quantification

Figure 1: Experimental workflow for the quantification of quinic acid.

Quinic Acid Metabolic and Signaling Pathways

Quinic acid is a key intermediate in the shikimate pathway, a metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[2]. In mammals, quinic acid from the diet can be metabolized by the gut microbiota[9][10]. Furthermore, studies have suggested that quinic acid and its metabolites can modulate various signaling pathways, including those involved in inflammation and metabolic regulation[4][5][6][11][12].

pathways cluster_shikimate Shikimate Pathway (Plants, Microbes) cluster_mammalian Mammalian Metabolism & Signaling PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ Quinic_Acid Quinic Acid DHQ->Quinic_Acid Shikimate Shikimate DHQ->Shikimate Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA Dietary_QA Dietary Quinic Acid Gut_Microbiota Gut Microbiota Metabolism Dietary_QA->Gut_Microbiota Metabolites Metabolites (e.g., Protocatechuic acid) Gut_Microbiota->Metabolites Signaling Modulation of Signaling Pathways Metabolites->Signaling Inflammation ↓ Inflammation (NF-κB, MAP Kinase) Signaling->Inflammation Metabolic_Reg ↑ AMPK Activation Signaling->Metabolic_Reg

Figure 2: Overview of quinic acid metabolic and signaling pathways.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of quinic acid in biological matrices. The incorporation of a stable isotope-labeled internal standard, Quinic acid-¹³C₃, is critical for achieving the accuracy and precision required for demanding research and development applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols: Quinic Acid-13C3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Quinic acid-13C3 in Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals interested in utilizing isotopically labeled quinic acid for metabolic tracer studies, pathway elucidation, and drug interaction analysis.

Introduction

Quinic acid is a naturally occurring carbocyclic acid found in many plants and is a key intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. The use of isotopically labeled quinic acid, specifically with carbon-13 (¹³C), offers a powerful tool for tracing its metabolic fate and understanding its role in various biological processes. NMR spectroscopy is an essential technique for these studies, as it can distinguish between the labeled and unlabeled positions within a molecule, providing detailed structural and quantitative information.[1][2][3][4] This document focuses on the application of this compound, a quinic acid molecule with three ¹³C-labeled carbon atoms, in metabolic research and drug discovery.

Applications of this compound in NMR Spectroscopy

The primary application of this compound is as a metabolic tracer.[5][6] By introducing this labeled compound into a biological system (e.g., cell culture, whole organism), researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.

Key Applications Include:

  • Shikimate Pathway Analysis: Tracing the conversion of quinic acid into chorismic acid and subsequently into aromatic amino acids (phenylalanine, tyrosine, and tryptophan).

  • Microbial Metabolism Studies: Investigating the utilization of quinic acid as a carbon source by various microorganisms.

  • Drug Metabolism and Pharmacokinetics: Studying the metabolic fate of quinic acid-based drugs or drug candidates.

  • Herbicide and Antibiotic Development: As the shikimate pathway is absent in animals, it is a key target for the development of herbicides and antibiotics. This compound can be used to study the mechanism of action of inhibitors of this pathway.

Data Presentation

Predicted ¹³C NMR Chemical Shifts for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for a hypothetically labeled this compound, specifically [1,2,6-¹³C₃]-Quinic acid, in D₂O. The predictions are based on the reported chemical shifts for unlabeled quinic acid.[3][7] The labeled positions will exhibit significantly enhanced signals in the ¹³C NMR spectrum.

Carbon AtomPredicted ¹³C Chemical Shift (ppm) in D₂O
C-1 78.49
C-2 43.07
C-369.21
C-477.68
C-572.87
C-6 39.61
COOH180.61

Note: The bolded values indicate the ¹³C-labeled positions. The exact chemical shifts may vary slightly depending on the experimental conditions.

¹H NMR Spectral Data for Quinic Acid

The following table presents the ¹H NMR spectral data for unlabeled quinic acid in CD₃OD, which can be used as a reference for assigning proton signals in studies involving this compound.[8] The presence of ¹³C labels will result in ¹H-¹³C coupling, leading to splitting of the proton signals attached to or adjacent to the labeled carbons.

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-2ax2.05dd13.5, 9.5
H-2eq1.95dd13.5, 4.0
H-33.55m
H-44.15m
H-53.90m
H-6ax2.20dd14.0, 10.0
H-6eq2.10dd14.0, 4.5

Experimental Protocols

Protocol 1: Metabolic Tracer Study in E. coli

This protocol outlines a general procedure for a metabolic tracer study using [1,2,6-¹³C₃]-Quinic acid to investigate the shikimate pathway in Escherichia coli.

1. Materials:

  • E. coli strain (e.g., K-12)
  • M9 minimal media
  • [1,2,6-¹³C₃]-Quinic acid
  • Glucose (unlabeled)
  • NMR tubes
  • Deuterium oxide (D₂O)
  • NMR Spectrometer (≥400 MHz)

2. Cell Culture and Labeling: a. Prepare M9 minimal media with 0.4% glucose as the primary carbon source. b. Inoculate the media with an overnight culture of E. coli and grow to mid-log phase (OD₆₀₀ ≈ 0.6). c. Pellet the cells by centrifugation and wash twice with M9 minimal media lacking a carbon source. d. Resuspend the cells in M9 minimal media containing a limiting amount of glucose (e.g., 0.05%) and 0.2% [1,2,6-¹³C₃]-Quinic acid. e. Incubate the culture for a defined period (e.g., 2, 4, 6 hours) to allow for the uptake and metabolism of the labeled quinic acid.

3. Metabolite Extraction: a. Harvest the cells by centrifugation at 4°C. b. Quench metabolism by rapidly resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol). c. Lyse the cells using sonication or bead beating. d. Centrifuge to remove cell debris and collect the supernatant containing the metabolites. e. Dry the supernatant under a stream of nitrogen or by lyophilization.

4. NMR Sample Preparation and Analysis: a. Reconstitute the dried metabolite extract in a known volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP). b. Transfer the sample to an NMR tube. c. Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as HSQC and HMBC can be used for unambiguous assignment of signals.[3] d. Analyze the spectra to identify and quantify the ¹³C-labeled metabolites derived from [1,2,6-¹³C₃]-Quinic acid.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis NMR Analysis Culture E. coli Culture (Mid-log phase) Labeling Incubation with [1,2,6-13C3]-Quinic Acid Culture->Labeling Switch Media Harvest Harvest Cells Labeling->Harvest Quench Quench Metabolism Harvest->Quench Extract Extract Metabolites Quench->Extract SamplePrep Sample Preparation (in D2O) Extract->SamplePrep NMR NMR Spectroscopy (1H, 13C, 2D) SamplePrep->NMR DataAnalysis Data Analysis & Pathway Mapping NMR->DataAnalysis

Caption: Workflow for a metabolic tracer study using this compound.

Shikimate_Pathway cluster_aromatic Aromatic Amino Acids QuinicAcid This compound (Labeled) ShikimicAcid Shikimic Acid-13C3 QuinicAcid->ShikimicAcid ChorismicAcid Chorismic Acid-13C3 ShikimicAcid->ChorismicAcid Phenylalanine Phenylalanine ChorismicAcid->Phenylalanine Tyrosine Tyrosine ChorismicAcid->Tyrosine Tryptophan Tryptophan ChorismicAcid->Tryptophan

Caption: Simplified Shikimate Pathway showing the flow of ¹³C labels.

References

Application Note and Protocol: Stable Isotope Dilution Analysis of Quinic Acid using Quinic acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid is a naturally occurring organic acid found in a variety of plant-based foods and beverages, including coffee, fruits, and some vegetables.[1][2] It contributes to the overall taste and acidity of these products and is a key component in the biosynthesis of aromatic compounds.[2] Accurate quantification of quinic acid is crucial for quality control in the food and beverage industry, as well as for metabolic studies and drug development, where it can be used as a chiral starting material for the synthesis of pharmaceuticals.[3]

Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate and precise quantification of analytes in complex matrices. This method utilizes a stable isotope-labeled internal standard, such as Quinic acid-13C3, which is chemically identical to the analyte of interest but has a different mass. The use of an isotopically labeled internal standard effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly reliable results.[1][2]

This application note provides a detailed protocol for the quantification of quinic acid in various matrices using a stable isotope dilution LC-MS/MS method with this compound as the internal standard.

Principle of the Method

The stable isotope dilution analysis involves adding a known amount of this compound to the sample at the beginning of the sample preparation process. The native (unlabeled) quinic acid and the labeled internal standard are then extracted, separated by high-performance liquid chromatography (HPLC), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal intensity of the native quinic acid to that of the labeled internal standard is used to calculate the concentration of quinic acid in the original sample.

Experimental Protocols

Materials and Reagents
  • Quinic acid standard (Sigma-Aldrich, Cat. No. Q7005 or equivalent)

  • This compound (MedchemExpress, Cat. No. HY-113333S1 or equivalent)[4]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm, PTFE or nylon)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters).

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Preparation of Standards and Solutions
  • Quinic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of quinic acid standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the quinic acid stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

The following are general procedures for different sample matrices. Optimization may be required for specific samples.

Liquid Samples (e.g., Fruit Juice, Wine)

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any solid material.[5]

  • Take a 100 µL aliquot of the supernatant.

  • Add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Add 890 µL of methanol:water (1:1, v/v) to bring the total volume to 1 mL.

  • Vortex for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Solid Samples (e.g., Coffee Powder, Plant Tissue)

  • Accurately weigh 100 mg of the homogenized solid sample into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Add 990 µL of methanol:water (1:1, v/v).

  • Vortex vigorously for 1 minute.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 14,000 x g for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

HPLC Conditions

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-10 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

The following MRM transitions can be used as a starting point. Optimization of collision energies is recommended for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quinic Acid 191.1127.110015
191.185.110025
This compound 194.1130.110015
194.187.110025

Note: The fragmentation of quinic acid in negative ion mode typically involves the loss of water and subsequent cleavages of the cyclohexane ring. The product ion at m/z 127 corresponds to the loss of a carboxylic acid group and water, while the ion at m/z 85 results from further fragmentation.[6]

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the quinic acid standard to the this compound internal standard against the concentration of the quinic acid standard. A linear regression analysis should be performed.

  • Quantification: Determine the concentration of quinic acid in the samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the stable isotope dilution LC-MS/MS method for quinic acid analysis. These values may vary depending on the specific instrumentation and matrix.

ParameterTypical ValueReference
Linearity (r²) > 0.99[2][7]
Limit of Detection (LOD) 0.1 - 1 ng/mL[8][9]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL[8][9]
Precision (%RSD) < 10%[2][7]
Accuracy (Recovery %) 90 - 110%[2][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Liquid or Solid) spike Spike with This compound sample->spike extract Extraction (Methanol/Water) spike->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve (Ratio vs. Conc.) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for stable isotope dilution analysis of quinic acid.

Logical Relationship of SIDA

sida_logic Analyte Quinic Acid (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship in stable isotope dilution analysis.

Conclusion

The described stable isotope dilution analysis method using this compound provides a robust, sensitive, and accurate approach for the quantification of quinic acid in a variety of sample matrices. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and procedural variations, ensuring high-quality data for research, quality control, and drug development applications.

References

Quantitative Analysis of Quinic Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid (1,3,4,5-tetrahydroxycyclohexanecarboxylic acid) is a cyclitol, a cyclic polyol, and a cyclohexanecarboxylic acid. It is a naturally occurring compound found in a variety of plants, including coffee beans, cinchona bark, and cranberries. As a key metabolite of dietary polyphenols, particularly chlorogenic acid, the quantitative analysis of quinic acid in biological samples such as plasma and urine is crucial for pharmacokinetic studies, nutritional research, and understanding its physiological roles. Quinic acid has been shown to possess antioxidant properties and may be involved in various metabolic pathways, making it a compound of interest in drug development and clinical research.

This document provides detailed application notes and protocols for the quantitative analysis of quinic acid in biological samples using various analytical techniques.

Analytical Methodologies

The quantification of quinic acid in biological matrices is primarily achieved through chromatographic techniques coupled with various detectors. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of quinic acid in complex biological matrices like plasma and urine.

Experimental Protocol: LC-MS/MS Analysis of Quinic Acid in Human Plasma

1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Operating Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Quinic Acid: 191.1 -> 127.1 (Quantifier), 191.1 -> 93.1 (Qualifier)
Internal Standard Isotopically labeled quinic acid (e.g., ¹³C₆-quinic acid)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method for quinic acid analysis, suitable for samples with higher concentrations or when MS detection is not available.

Experimental Protocol: HPLC-UV Analysis of Quinic Acid in Human Urine

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Centrifuge the urine sample at 5,000 rpm for 10 minutes to remove particulate matter.

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 1 mL of the urine supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Elute the quinic acid with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC-UV analysis.

2. HPLC-UV Operating Conditions

ParameterCondition
HPLC System Shimadzu Prominence or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with 20 mM Potassium Phosphate buffer (pH 2.5)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 210 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like quinic acid, derivatization is required to increase their volatility.

Experimental Protocol: GC-MS Analysis of Quinic Acid in Serum

1. Sample Preparation and Derivatization

  • Perform protein precipitation as described in the LC-MS/MS protocol.

  • After evaporation of the supernatant, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before GC-MS injection.

2. GC-MS Operating Conditions

ParameterCondition
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injection Volume 1 µL (splitless)
MS System Mass Selective Detector
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Characteristic Ions Monitor for characteristic ions of the quinic acid-TMS derivative

Quantitative Data Summary

The concentration of quinic acid in biological fluids can vary significantly based on dietary intake, individual metabolism, and health status. The following table summarizes reported concentrations of quinic acid in human plasma and urine. It is important to note that a definitive reference range for the general population has not been established, and these values are based on specific study populations.

Biological MatrixAnalytical MethodConcentration RangePopulation/Condition
Plasma LC-MS/MSNot consistently detected in baseline samples of healthy individuals without recent significant dietary intake of quinic acid or its precursors.Healthy volunteers
Urine HPLC-UV / LC-MS/MSVaries widely. Can be low or undetectable in individuals with low dietary intake of fruits and coffee.[1][2]Healthy volunteers
Urine LC-MS/MSSignificantly higher in individuals with metabolic syndrome compared to healthy controls.[3]Clinical study
Urine HPLCIncreased excretion observed after dietary supplementation with quinic acid.[2]Intervention study

Note: Specific concentrations are highly dependent on the study design and dietary control. The data indicates that urinary excretion is a more prominent route for quinic acid and its metabolites.

Visualizations

Experimental Workflow for Quinic Acid Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plasma Plasma ppt Protein Precipitation (Plasma) plasma->ppt urine Urine spe Solid-Phase Extraction (Urine) urine->spe deriv Derivatization (for GC-MS) ppt->deriv lcms LC-MS/MS ppt->lcms hplcuv HPLC-UV spe->hplcuv gcms GC-MS deriv->gcms quant Quantification lcms->quant hplcuv->quant gcms->quant report Reporting quant->report metabolic_pathway cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption & Systemic Circulation cluster_excretion Excretion cga Chlorogenic Acid hydrolysis Hydrolysis cga->hydrolysis qa_diet Quinic Acid qa_released Quinic Acid qa_diet->qa_released caffeic_acid Caffeic Acid hydrolysis->caffeic_acid hydrolysis->qa_released qa_circ Quinic Acid qa_released->qa_circ urine_excretion Urinary Excretion qa_circ->urine_excretion

References

Application Notes and Protocols: Cell Culture Labeling with Quinic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a cyclohexanecarboxylic acid found in various plants, has garnered significant interest for its diverse biological activities, including antioxidant, antidiabetic, and anticancer properties.[1][2][3][4] Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. Quinic acid-13C3, a stable isotope-labeled version of quinic acid, serves as a valuable tool for metabolic flux analysis (MFA) to elucidate the intracellular pathways influenced by quinic acid and to quantify its conversion to downstream metabolites.[5][6][7]

These application notes provide a detailed protocol for utilizing this compound in cell culture for metabolic labeling studies. The subsequent analysis using mass spectrometry allows for the precise tracking and quantification of 13C label incorporation into various metabolic pools, offering insights into cellular metabolism and the mechanism of action of quinic acid.

Principle of the Method

The core principle involves substituting standard quinic acid with this compound in the cell culture medium. As cells metabolize the labeled quinic acid, the 13C isotopes are incorporated into a variety of downstream metabolites. By analyzing the mass shifts in these metabolites using mass spectrometry, researchers can trace the metabolic pathways and quantify the flux through these routes. This technique is analogous to other stable isotope labeling methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which is widely used in quantitative proteomics.[8][9][10][11][12]

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a cell.[5][6][7]

  • Pathway Elucidation: Identifying and confirming the metabolic pathways involving quinic acid.

  • Drug Development: Understanding the metabolic effects of quinic acid-based therapeutic agents.

  • Nutraceutical Research: Investigating the cellular mechanisms of action of this common dietary component.[13]

Experimental Protocols

I. Cell Culture and Labeling

Materials:

  • Cells of interest (e.g., HepG2, MCF-7, or other relevant cell line)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • This compound

  • Standard (unlabeled) quinic acid

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

Protocol:

  • Cell Seeding: Seed the cells of interest in appropriate culture vessels and allow them to adhere and reach approximately 50-60% confluency in standard culture medium.

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with either standard quinic acid (for the control group) or this compound (for the labeled group). The final concentration of quinic acid should be optimized for the specific cell line and experimental goals (a starting concentration of 100 µM is recommended). Use dialyzed FBS to minimize the presence of unlabeled quinic acid.

  • Adaptation (Optional but Recommended): For long-term labeling experiments, it is advisable to adapt the cells to the labeling medium over several passages to ensure complete incorporation of the labeled precursor.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with sterile PBS to remove any residual unlabeled quinic acid.

    • Add the prepared labeling medium (with this compound) or control medium (with standard quinic acid) to the cells.

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization or by scraping.

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cell pellet with ice-cold PBS.

    • Store the cell pellet at -80°C until metabolite extraction.

II. Metabolite Extraction

Materials:

  • 80% Methanol (pre-chilled to -80°C)

  • Centrifuge capable of reaching 4°C

  • Lyophilizer or vacuum concentrator

Protocol:

  • Resuspend the cell pellet in a small volume of ice-cold 80% methanol. The volume will depend on the size of the cell pellet.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on dry ice for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the polar metabolites.

  • Dry the supernatant using a lyophilizer or vacuum concentrator.

  • Store the dried metabolite extract at -80°C until analysis.

III. Mass Spectrometry Analysis

The dried metabolite extracts can be reconstituted in an appropriate solvent and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 13C-labeled metabolites. The specific parameters for the mass spectrometer will need to be optimized for the metabolites of interest.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in tables to facilitate easy comparison between the control and labeled groups.

Table 1: Isotopic Enrichment of Key Metabolites after Labeling with this compound for 24 hours.

MetaboliteMolecular FormulaMass Shift (m/z)% Labeled (Control)% Labeled (this compound)
Protocatechuic acidC7H6O4+3< 1%45%
TryptophanC11H12N2O2+3< 1%15%
NicotinamideC6H6N2O+3< 1%10%
Shikimic acidC7H10O5+3< 1%30%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Labeling cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A Seed Cells B Prepare Labeling Medium (with this compound) A->B C Incubate Cells B->C D Harvest Cells C->D E Metabolite Extraction D->E F Dry Extract E->F G LC-MS/MS Analysis F->G H Data Analysis (Isotopologue Distribution) G->H

Caption: Figure 1: A schematic overview of the key steps involved in a cell culture labeling experiment using this compound.

Putative Metabolic Pathway of Quinic Acid

The metabolism of quinic acid in mammalian cells is not fully elucidated, but it is known to be a precursor in the shikimate pathway in plants and microorganisms. In humans, gut microbiota can convert quinic acid into various metabolites.[14][15] It has also been suggested that quinic acid can nutritionally support the synthesis of tryptophan and nicotinamide.[13]

G Figure 2: Putative Metabolic Pathways of Quinic Acid This compound This compound Shikimic Acid-13C3 Shikimic Acid-13C3 This compound->Shikimic Acid-13C3 Protocatechuic Acid-13C3 Protocatechuic Acid-13C3 This compound->Protocatechuic Acid-13C3 Chorismic Acid-13C3 Chorismic Acid-13C3 Shikimic Acid-13C3->Chorismic Acid-13C3 Tryptophan-13C3 Tryptophan-13C3 Chorismic Acid-13C3->Tryptophan-13C3 Nicotinamide-13C3 Nicotinamide-13C3 Tryptophan-13C3->Nicotinamide-13C3 Aromatic Amino Acids Aromatic Amino Acids Tryptophan-13C3->Aromatic Amino Acids NAD+ Synthesis NAD+ Synthesis Nicotinamide-13C3->NAD+ Synthesis

Caption: Figure 2: A simplified diagram illustrating potential metabolic routes for this compound in a cellular context.

Conclusion

The use of this compound in cell culture labeling experiments provides a powerful approach to investigate the metabolic fate and biological functions of quinic acid. The detailed protocols and data presentation guidelines provided herein offer a framework for researchers to design and execute robust metabolic flux analysis studies. The insights gained from such experiments can significantly contribute to our understanding of cellular metabolism and aid in the development of novel therapeutics and nutraceuticals.

References

Application Notes and Protocols: Quinic Acid-13C3 in Food Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a cyclohexanecarboxylic acid, is a significant compound in various plant-based foods and beverages, notably coffee, tea, and certain fruits.[1][2] It is a core component of chlorogenic acids, which are esters of quinic acid and certain hydroxycinnamic acids.[1][3] The metabolism of these compounds, particularly by the gut microbiota, is of great interest in food science and nutrition due to the potential health implications of their metabolic products. Stable isotope-labeled quinic acid, such as Quinic acid-13C3, serves as a powerful tool for tracing its metabolic fate and for accurate quantification in complex food matrices and biological samples. This document provides detailed application notes and experimental protocols for the use of this compound in food science research.

Applications of this compound

The primary applications of this compound in food science research fall into two main categories:

  • Metabolic Tracer Studies: Labeled quinic acid is invaluable for elucidating the metabolic pathways of quinic acid and its parent compounds, chlorogenic acids, particularly within the human gut microbiome.[1][2] By tracing the 13C label, researchers can identify and quantify the resulting metabolites, providing insights into the biotransformation of these dietary compounds.[1]

  • Stable Isotope Dilution Analysis (SIDA): this compound can be used as an internal standard for the accurate quantification of unlabeled quinic acid in various food products and biological samples.[4] This method is highly sensitive and selective, overcoming matrix effects that can interfere with other analytical techniques.[4]

Data Presentation

The following table summarizes the concentrations of quinic acid found in various food products, as determined by methods that could employ stable isotope dilution analysis for enhanced accuracy.

Food ProductQuinic Acid ConcentrationReference
Instant Coffees63.6 - 64.4 g/kg powder[4]
Commercial Blends of Roast Coffee8.7 - 16.6 g/kg[4]
Commercial Coffee Extracts24.6 - 46.4 g/kg[4]
Red Wines24.0 - 25.1 mg/L[4]
Cloudy Apple Juices1493.3 - 1705.2 mg/L[4]

Experimental Protocols

Protocol 1: In Vitro Gut Microbiota Metabolism of this compound

This protocol is adapted from studies investigating the microbial metabolism of labeled quinic acid.[1][2]

Objective: To identify the metabolic products of this compound upon incubation with human fecal microbiota.

Materials:

  • This compound

  • Fresh human fecal samples from healthy donors

  • Phosphate-buffered saline (PBS), anaerobic

  • Basal nutrient medium, anaerobic

  • Anaerobic chamber or system

  • Centrifuge

  • Incubator

  • Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) system

  • Two-dimensional Gas Chromatography-Mass Spectrometry (2D GC-MS) system

  • Solvents for extraction and chromatography (e.g., ethyl acetate, methanol, acetonitrile)

Procedure:

  • Fecal Slurry Preparation:

    • Within an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a fecal slurry.

    • Centrifuge the slurry at a low speed to pellet large debris. The supernatant containing the fecal microbiota is used for the incubations.

  • Incubation:

    • In the anaerobic chamber, add a defined amount of the fecal microbiota supernatant to the anaerobic basal nutrient medium.

    • Add this compound to the culture to a final concentration of, for example, 100 µM.

    • Incubate the culture at 37°C under anaerobic conditions.

    • Collect aliquots of the culture at various time points (e.g., 0, 6, 12, 24, 48 hours) for metabolite analysis.

  • Sample Preparation for Analysis:

    • Centrifuge the collected aliquots to pellet the bacteria.

    • Collect the supernatant and perform a liquid-liquid extraction with a suitable solvent like ethyl acetate to extract the metabolites.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for UHPLC-MS and 2D GC-MS analysis.

  • Metabolite Analysis:

    • Analyze the extracted samples using both UHPLC-MS and 2D GC-MS to monitor the disappearance of the parent compound (this compound) and the appearance of labeled metabolites.

    • The incorporation of the 13C label will aid in the identification of metabolic intermediates.[1]

Protocol 2: Quantification of Quinic Acid in Coffee using Stable Isotope Dilution Analysis (SIDA)

This protocol provides a general workflow for the quantification of quinic acid in a coffee matrix using this compound as an internal standard.[4]

Objective: To accurately quantify the concentration of quinic acid in a roasted coffee sample.

Materials:

  • Roasted coffee beans

  • This compound of known concentration

  • Milli-Q water

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Grind the roasted coffee beans into a fine powder.

    • Weigh a precise amount of the coffee powder (e.g., 100 mg).

    • Add a known amount of the this compound internal standard solution.

    • Extract the quinic acid by adding hot Milli-Q water, followed by vortexing and sonication.

    • Centrifuge the sample to pellet the solid coffee grounds.

  • Sample Clean-up (optional but recommended):

    • Pass the supernatant through an SPE cartridge to remove interfering matrix components.

    • Wash the cartridge and elute the quinic acid with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable HPLC column (e.g., a hydrophilic interaction chromatography - HILIC - column) for separation.

    • Set the mass spectrometer to monitor the specific mass transitions for both unlabeled quinic acid and the this compound internal standard.

  • Quantification:

    • Create a calibration curve using known concentrations of unlabeled quinic acid spiked with a constant amount of the this compound internal standard.

    • Calculate the ratio of the peak area of the unlabeled quinic acid to the peak area of the this compound internal standard.

    • Determine the concentration of quinic acid in the coffee sample by comparing its peak area ratio to the calibration curve.

Visualizations

metabolic_pathway cluster_gut Gut Microbiota Metabolism Chlorogenic Acid Chlorogenic Acid Hydrolysis Hydrolysis Chlorogenic Acid->Hydrolysis Microbial Esterases This compound This compound Oxidative Pathway Oxidative Pathway This compound->Oxidative Pathway Reductive Pathway Reductive Pathway This compound->Reductive Pathway Hydrolysis->this compound Protocatechuic Acid Protocatechuic Acid Oxidative Pathway->Protocatechuic Acid Aromatization Cyclohexane Carboxylic Acid Cyclohexane Carboxylic Acid Reductive Pathway->Cyclohexane Carboxylic Acid Dehydroxylation

Caption: Metabolic fate of chlorogenic and quinic acid by gut microbiota.

sida_workflow cluster_workflow Stable Isotope Dilution Analysis Workflow Sample Food Sample (e.g., Coffee) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification using Peak Area Ratios Analysis->Quantification

Caption: General workflow for Stable Isotope Dilution Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Quinic Acid-13C3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of quinic acid using its stable isotope-labeled internal standard, quinic acid-13C3, by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS/MS parameters for quinic acid analysis?

A1: Optimal parameters depend on the specific instrument and matrix. However, the following table provides a robust starting point for method development. Quinic acid is a polar compound, making Hydrophilic Interaction Liquid Chromatography (HILIC) a common and effective separation technique. [1][2] Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommendationRationale & Notes
LC Column HILIC (e.g., Amide, Z-HILIC), 2.1 x 100 mm, <3 µmProvides good retention for polar analytes like quinic acid. [1][2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer compatible with MS. [2]
Mobile Phase B AcetonitrileThe organic component in HILIC.
Gradient Start at 95% B, decrease to 50% B over 5 min, hold, then re-equilibrate for at least 10 column volumes.A high organic start is crucial for retention in HILIC. [1][3]Thorough re-equilibration is critical for reproducible retention times. [3]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 1-5 µLKeep volume low, especially if the sample diluent has high aqueous content, to prevent peak distortion. [2]
Sample Diluent 80-95% Acetonitrile in WaterMatch the initial mobile phase conditions as closely as possible to ensure good peak shape. [3][4]
Ionization Mode Electrospray Ionization (ESI), NegativeQuinic acid contains carboxylic acid and hydroxyl groups that are readily deprotonated.
MRM Transitions See Table 2 below.These transitions should be optimized (cone voltage, collision energy) for your specific instrument.

Table 2: Suggested MRM Transitions for Quinic Acid and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Quinic Acid191.1127.1, 85.0The m/z 191 ion corresponds to the deprotonated molecule [M-H]⁻. [5][6][7]
This compound194.1130.1, 87.0Assumes 3 13C labels on the cyclohexane ring. The exact mass shift will depend on the labeling pattern.
Q2: I'm observing poor peak shape (tailing or fronting) for quinic acid. What are the common causes and solutions?

A2: Poor peak shape in HILIC is a common issue, often related to the injection solvent, column equilibration, or mobile phase composition. [1][3][4][8] Table 3: Troubleshooting Poor Peak Shape

Potential CauseRecommended Solution(s)
Injection Solvent Mismatch The sample is dissolved in a solvent significantly stronger (more aqueous) than the initial mobile phase. [2][3][4]
Insufficient Column Equilibration The water layer on the HILIC stationary phase is not properly re-established between injections, leading to retention time drift and peak distortion. [1][3]
Column Overload Injecting too much analyte can saturate the stationary phase.
Secondary Interactions The phosphate group in some analytes can interact with metal components in the column or system, causing tailing. [4]While quinic acid lacks a phosphate, strong secondary interactions with column hardware can still occur.
Column Contamination/Collapse A blocked column frit or degradation of the stationary phase bed can distort peak shape for all analytes. [8]

Below is a workflow to diagnose peak shape issues systematically.

G start Poor Peak Shape Observed q1 Is the injection solvent >80% organic? start->q1 s1 Reconstitute sample in a high organic solvent (e.g., 90% ACN). q1->s1 No q2 Is the column equilibration time sufficient (>10 column volumes)? q1->q2 Yes s1->q2 s2 Increase re-equilibration time in LC method. q2->s2 No q3 Does reducing injection volume improve the peak? q2->q3 Yes s2->q3 s3 Dilute sample or reduce injection volume. (Potential column overload) q3->s3 Yes end_node If issues persist, investigate column health (frit blockage, bed collapse) or secondary interactions. q3->end_node No s3->end_node

A troubleshooting workflow for poor peak shape.
Q3: The signal for my this compound internal standard (IS) is low or highly variable. What should I check?

A3: Variability in the internal standard response can compromise the accuracy and precision of your results. [9][10]The issue can arise during sample preparation or from the instrument itself. A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard as it should track the analyte's behavior closely. [9] Table 4: Troubleshooting Internal Standard Variability

CategoryPotential CauseRecommended Action
Sample Preparation Inconsistent Spiking: Error in adding the IS solution to samples. [9]Review pipetting techniques. Ensure the IS stock solution is fully vortexed before use. Add the IS as early as possible in the workflow to control for extraction variability. [11]
Inconsistent Extraction Recovery: The IS and analyte are not being extracted from the matrix consistently across all samples. [9]Optimize the extraction procedure. Ensure pH is controlled and solvent ratios are precise. Check for sample-to-sample differences in matrix composition.
LC-MS Instrument Injector Issues: Inconsistent injection volumes due to a clogged needle or faulty autosampler loop. [9]Perform an injector performance test. Clean or replace the needle, seat, and loop as needed.
Ion Source Instability: A dirty or improperly configured ion source can cause fluctuating signal intensity.Clean the ion source components (capillary, skimmer). Optimize source parameters like gas flows and temperatures.
Matrix Effects: Co-eluting matrix components are suppressing the IS ionization differently across samples. [12]Improve chromatographic separation to move the quinic acid peak away from areas of high matrix suppression. [13]See Q4 for more details on assessing matrix effects.

The diagram below illustrates points in the analytical workflow where IS variability can be introduced.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis p1 Sample Aliquoting p2 IS Spiking (Human Error?) p1->p2 p3 Extraction (Recovery?) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Injection (Volume?) p4->a1 a2 Chromatography a1->a2 a3 Ionization (Matrix Effect?) a2->a3 a4 Detection a3->a4

Potential sources of internal standard variability.
Q4: How can I identify and mitigate matrix effects in my samples?

A4: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major concern in LC-MS, especially with ESI. [12][13][14][15]A quantitative assessment can be performed using a post-extraction spike experiment.

Experimental Protocol: Matrix Effect Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma, urine) through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Matrix-Matched Standard): Spike the analyte and IS into the blank matrix before starting the extraction procedure.

  • Analyze and Calculate: Analyze all three sets by LC-MS. Calculate the matrix effect (ME) and recovery (RE) as follows:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. [15]Ideally, ME should be between 85% and 115%.

Table 5: Example Matrix Effect Calculation

Sample SetAnalyte Peak AreaIS Peak Area
Set A (Neat Solution)950,0001,100,000
Set B (Post-Extraction Spike)617,500726,000
Calculation ME (Analyte): (617,500 / 950,000) * 100 = 65% ME (IS): (726,000 / 1,100,000) * 100 = 66%
Interpretation A significant ion suppression of ~35% is observed. However, since the IS response is suppressed to a nearly identical degree, the IS effectively compensates for the matrix effect, and the analyte/IS ratio should remain accurate. This is a key advantage of using a SIL-IS. [16][17]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: Use a more selective sample preparation technique (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components like phospholipids. [12]* Optimize Chromatography: Adjust the LC gradient to separate the analyte from the regions of ion suppression.

  • Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components, but may compromise sensitivity. [13]

Q5: My calibration curve is non-linear, especially at higher concentrations. What are the potential causes and how can I fix it?

A5: Non-linearity is a common observation in LC-MS analysis and can stem from several factors. [18][19]While using a quadratic regression model with weighting (e.g., 1/x or 1/x²) can sometimes be appropriate, it's crucial to first understand the root cause. [18][20] Table 6: Troubleshooting Calibration Curve Non-Linearity

Potential CauseDescriptionRecommended Solution(s)
Detector Saturation The MS detector becomes overwhelmed at high analyte concentrations, leading to a plateau in signal response. This is a very common cause when using a SIL-IS. [19][20]Reduce the signal intensity by: • Diluting the higher concentration standards. • Decreasing the injection volume. • Using a less abundant (qualifier) MRM transition for quantification. [19] • Detuning the instrument (e.g., adjusting cone voltage).
Ionization Saturation The ESI process itself becomes saturated, limiting the number of ions that can be generated in the gas phase. [18]Similar to detector saturation, reduce the amount of analyte entering the ion source.
Matrix Effects If matrix effects are not consistent across the concentration range, it can induce non-linearity. [18]Ensure the SIL-IS is tracking the analyte effectively. If not, improve the sample cleanup or chromatography (See Q4).
Inaccurate Standard Preparation Errors in serial dilutions can lead to apparent non-linearity.Carefully prepare a fresh set of calibration standards.

The diagram below illustrates how detector saturation can lead to a non-linear response.

G cluster_0 Ideal Response cluster_1 Saturated Response a1 Low Concentration a2 Medium Concentration a1->a2 a3 High Concentration a2->a3 r1 Linear Signal Increase a3->r1 b1 Low Concentration b2 Medium Concentration b1->b2 b3 High Concentration b2->b3 Signal Plateaus r2 Non-Linear Curve b3->r2

References

Technical Support Center: Overcoming Signal Suppression of Quinic acid-13C3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome signal suppression of Quinic acid-13C3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression, also known as the matrix effect, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest (in this case, this compound) is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of your results.[2] Quinic acid is a polar molecule, and when analyzing it in complex biological matrices such as plasma or urine, it can co-elute with other endogenous polar molecules like phospholipids, salts, and metabolites, which compete for ionization in the mass spectrometer's ion source, leading to suppression of the this compound signal.[3][4]

Q2: How can I detect if the signal for this compound is being suppressed in my experiment?

A2: A common and effective method to determine if your analyte signal is being suppressed is to perform a post-column infusion experiment .[2][5] In this technique, a solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample (a sample without the analyte) is injected onto the LC system. A dip or decrease in the constant signal of this compound at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[2][5]

Q3: What are the most effective strategies to overcome signal suppression for this compound?

A3: A multi-pronged approach combining robust sample preparation, optimized chromatography, and the use of an appropriate internal standard is the most effective way to combat signal suppression.

  • Improve Sample Preparation: The primary goal is to remove interfering matrix components before LC-MS analysis.[6][7] Techniques like Solid-Phase Extraction (SPE), particularly mixed-mode SPE, are highly effective in cleaning up complex samples and reducing matrix effects.[7]

  • Optimize Chromatography: Modifying your chromatographic method to separate this compound from co-eluting interferences is crucial.[8] For a polar compound like quinic acid, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from interfering substances.[9]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as unlabeled Quinic acid when quantifying this compound or vice-versa, is considered the gold standard.[1][6] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of signal suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
No or low signal for this compound in standard solutions. Instrument malfunction.Verify system suitability with a known standard. Check for leaks, clogs, or issues with the electrospray.[2]
Good signal for this compound in standard solutions, but poor or no signal in matrix samples. Matrix-induced signal suppression.Perform a post-column infusion experiment to confirm suppression.[2] Implement a more rigorous sample preparation method like SPE or LLE.[2][7] Optimize chromatography to separate the analyte from interfering peaks.[8]
Inconsistent and irreproducible results for quality control (QC) samples. Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.Employ a robust sample preparation method like mixed-mode SPE to minimize variability.[7] Prepare calibration standards and QC samples in a matrix that matches your unknown samples.[1] Utilize a stable isotope-labeled internal standard to correct for variability.[1]
This compound peak is broad or shows tailing. Poor chromatography or secondary interactions on the column.For reversed-phase chromatography, adjust the mobile phase pH to ensure quinic acid is in a single ionic form.[10] Consider switching to a HILIC column for better peak shape for polar compounds.
Signal intensity of this compound decreases over a sequence of injections. Contamination build-up in the ion source or on the column.Clean the ion source regularly.[11] Implement a column wash step between injections to remove strongly retained matrix components.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using the same method as your samples)

  • Analytical column and mobile phase used for the assay

Methodology:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase.

    • Connect the outlet of the analytical column to one inlet of a tee-union.

    • Connect a syringe pump containing the this compound standard solution to the second inlet of the tee-union.

    • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the analyte solution into the MS and acquire data in MRM or SIM mode for this compound. You should observe a stable, elevated baseline signal.[1]

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.[1][5]

  • Data Analysis:

    • Examine the chromatogram of the infused this compound. A consistent, flat baseline indicates no ion suppression. A significant dip or decrease in the baseline signal at a particular retention time indicates a region of ion suppression caused by co-eluting matrix components.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

Objective: To remove interfering matrix components from biological samples prior to LC-MS/MS analysis.

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with ion exchange)

  • SPE vacuum manifold

  • Plasma/urine sample containing this compound

  • Internal standard solution

  • Pre-treatment solution (e.g., 4% phosphoric acid in water)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., 5% formic acid in methanol)

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment:

    • To 500 µL of the plasma sample, add 50 µL of the internal standard solution.

    • Add 500 µL of the pre-treatment solution and vortex to mix. This step helps to precipitate proteins and adjust the pH.

    • Centrifuge the sample and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridges go dry.

  • Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of the wash solution through the cartridge to remove weakly bound interferences.

    • Apply vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1 mL of the elution solvent to the cartridge to elute this compound and the internal standard.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Signal_Suppression_Mechanism cluster_ESI Electrospray Ionization Source cluster_MS Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Interferences (e.g., Phospholipids) Matrix->Droplet Competition for Charge & Surface Access Detector Detector Droplet->Detector Ion Evaporation Suppressed_Signal Suppressed Signal Detector->Suppressed_Signal

Caption: Mechanism of Ion Suppression in the ESI source.

Troubleshooting_Workflow Start Start: Low/Inconsistent This compound Signal Check_Standard Analyze Standard Solution Start->Check_Standard Instrument_Issue Troubleshoot Instrument (Leaks, Clogs, Source) Check_Standard->Instrument_Issue Poor Signal Matrix_Effect_Study Perform Post-Column Infusion Experiment Check_Standard->Matrix_Effect_Study Good Signal Suppression_Confirmed Suppression Confirmed? Matrix_Effect_Study->Suppression_Confirmed Optimize_Sample_Prep Implement/Optimize Sample Preparation (SPE/LLE) Suppression_Confirmed->Optimize_Sample_Prep Yes No_Suppression No Suppression Detected Suppression_Confirmed->No_Suppression No Optimize_Chroma Optimize Chromatography (e.g., HILIC, Gradient) Optimize_Sample_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Re_evaluate Re-evaluate Signal Use_SIL_IS->Re_evaluate

Caption: Troubleshooting workflow for signal suppression.

References

Technical Support Center: Addressing Matrix Effects in Plasma Samples with Quinic acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in plasma sample analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of plasma samples?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to either a suppression or enhancement of the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][4] In plasma, these interfering components can include phospholipids, salts, proteins, and metabolites.[2]

Q2: What is the difference between ion suppression and ion enhancement?

A2: Ion suppression is the more common phenomenon, where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a decreased signal.[5][6] Ion enhancement is the opposite effect, where the presence of matrix components increases the analyte's ionization, resulting in a higher signal.[6] Both effects can compromise the accuracy of quantitative analysis.[6]

Q3: Why are phospholipids a significant cause of matrix effects in plasma?

A3: Phospholipids are a major component of cell membranes and are abundant in plasma. They are notorious for causing matrix-induced ionization suppression because they often co-extract with analytes during common sample preparation methods like protein precipitation and can co-elute from the HPLC column. This co-elution can decrease sensitivity, increase the limits of quantitation, and reduce the precision and accuracy of the method. Additionally, phospholipids can build up on the HPLC column and in the MS source, leading to system fouling and reduced column lifetime.

Q4: What is the role of an internal standard (IS) in addressing matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added at a constant concentration to all samples, calibrators, and quality controls. The use of an IS helps to compensate for variations in sample preparation, injection volume, and, importantly, matrix effects.[3] The quantification is based on the ratio of the analyte peak area to the IS peak area, which can correct for signal fluctuations.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS), such as Quinic acid-13C3, considered the "gold standard"?

A5: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS is considered the ideal choice because it has nearly identical chemical and physical properties to the analyte.[6] This means it will behave very similarly during sample extraction, chromatography, and ionization.[6] Consequently, a SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, allowing for highly accurate correction and quantification.[6] The use of a SIL-IS like this compound for the quantification of quinic acid would be an application of this principle.

Troubleshooting Guides

Problem: My analyte signal is highly variable or consistently low in plasma samples compared to standards in a clean solvent.

  • Possible Cause: Ion suppression due to matrix effects.[5]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Quantitatively determine the extent of ion suppression using the post-extraction addition method detailed in the experimental protocols section.

    • Improve Sample Preparation: If you are using protein precipitation, which can leave behind significant matrix components, consider a more rigorous cleanup method.[4] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering substances like phospholipids.[4][7]

    • Optimize Chromatography: Modify your HPLC method to improve the separation of your analyte from the regions of ion suppression.[1][8] You can identify these regions using a post-column infusion experiment.[9][10] Adjusting the gradient, changing the mobile phase composition, or using a column with a different stationary phase can alter selectivity.[4][6]

    • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the plasma sample can reduce the concentration of interfering matrix components.[4][11]

    • Utilize a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to compensate for ion suppression.[6]

Problem: My quality control (QC) sample results are inconsistent and show poor precision.

  • Possible Cause: Variable matrix effects between different lots of plasma or inconsistent sample preparation.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will help minimize variability in matrix effects between individual samples.[6]

    • Use Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples.[6] This helps to compensate for consistent matrix effects across the analytical run.

    • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression, which is a common cause of inconsistent results.[6]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Plasma

Sample Preparation MethodTypical Analyte Recovery (%)Typical Ion Suppression ObservedKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-100%HighFast, simple, and inexpensive.Least effective at removing matrix components like phospholipids, leading to significant ion suppression.[4][12]
Liquid-Liquid Extraction (LLE) 60-90%Low to ModerateProvides cleaner extracts than PPT; can be optimized for analyte selectivity.[7]Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) 70-95%LowProvides the cleanest extracts, significantly reducing matrix effects; can be automated.[5]More expensive and requires method development to optimize sorbent and solvent selection.

Table 2: Calculating the Matrix Effect Factor (MEF)

The matrix effect can be quantitatively assessed by calculating the Matrix Effect Factor (MEF) using the post-extraction addition method.[2][9]

ParameterDescriptionFormulaInterpretation
A Peak area of the analyte in a standard solution (neat solvent).[9]
B Peak area of the analyte spiked into a blank plasma extract at the same concentration as A.[9]
Matrix Effect Factor (MEF) A quantitative measure of the matrix effect.MEF = B / AMEF < 1 indicates ion suppression.[2]MEF > 1 indicates ion enhancement.[2]MEF = 1 indicates no matrix effect.
% Matrix Effect The percentage of signal suppression or enhancement.% ME = (MEF - 1) * 100A negative value indicates suppression.A positive value indicates enhancement.

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples

This protocol is a common starting point for sample cleanup.

  • Thaw frozen plasma samples at room temperature (25 ± 1°C).[13]

  • Vortex the thawed plasma to ensure homogeneity.[13]

  • To a 100 µL aliquot of the plasma sample in a clean microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300-400 µL of ice-cold acetonitrile (or 3 volumes of the plasma volume).[13][14]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[13]

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a new tube or a 96-well plate, ensuring the protein pellet is not disturbed.[15]

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative determination of matrix effects as outlined in Table 2.

  • Prepare Blank Plasma Extract (Set 1):

    • Take six different lots of blank plasma.

    • Extract these plasma samples using your established sample preparation protocol (e.g., Protein Precipitation as described above) without adding any analyte or internal standard.

    • After the final step (e.g., evaporation), reconstitute the extracts in a known volume of mobile phase.

  • Prepare Spiked Samples (Set 2):

    • Take the blank plasma extracts from Set 1.

    • Spike these extracts with the analyte and internal standard at a known concentration (e.g., a low and a high QC concentration).

  • Prepare Neat Solutions (Set 3):

    • Prepare solutions of the analyte and internal standard in the reconstitution solvent (neat solution) at the exact same concentrations as used in Set 2.[2]

  • Analysis:

    • Inject the samples from Set 2 and Set 3 into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.

  • Calculation:

    • Calculate the Matrix Effect Factor (MEF) for the analyte by dividing the average peak area from Set 2 by the average peak area from Set 3.

    • An IS-normalized MEF can also be calculated to assess how well the IS compensates for the matrix effect.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample add_is Add Internal Standard (e.g., this compound) start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject data Data Acquisition inject->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: A typical experimental workflow for plasma sample analysis.

problem Inconsistent or Low Analyte Signal? measure_me Quantify Matrix Effect (Post-Extraction Spike) problem->measure_me is_me_significant Is MEF < 0.8 or > 1.2? measure_me->is_me_significant use_sil_is Use SIL-IS is_me_significant->use_sil_is Yes end_ok Proceed with Validation is_me_significant->end_ok No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) optimize_lc Optimize Chromatography improve_cleanup->optimize_lc dilute Dilute Sample optimize_lc->dilute dilute->end_ok use_sil_is->improve_cleanup

Caption: Troubleshooting decision tree for matrix effects.

Principle of SIL-IS Correction cluster_source Ion Source cluster_detector Detector analyte Analyte suppression Ion Suppression (Competition for Ionization) analyte->suppression sil_is SIL-IS (this compound) sil_is->suppression matrix Matrix Components (e.g., Phospholipids) matrix->suppression reduced_analyte Reduced Analyte Signal suppression->reduced_analyte reduced_is Reduced IS Signal suppression->reduced_is ratio Ratio (Analyte/IS) Remains Constant reduced_analyte->ratio reduced_is->ratio

Caption: How a SIL-IS corrects for ion suppression.

References

Improving signal-to-noise ratio for Quinic acid-13C3 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Quinic acid-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the signal-to-noise ratio in your analytical workflows.

Troubleshooting Guides

This section addresses common challenges encountered during the analysis of this compound, providing practical solutions to enhance signal intensity and reduce background noise.

Issue 1: Low or No Signal for this compound

Question: I am not observing a signal, or the signal is very weak for my this compound standard. What are the initial troubleshooting steps?

Answer: A complete or significant loss of signal often points to a specific issue in the analytical workflow. A systematic approach to troubleshooting is recommended.

  • Workflow for Troubleshooting Low/No Signal:

    G cluster_0 Initial Checks cluster_1 LC-MS System Checks cluster_2 Resolution start Low or No Signal check_injection Confirm Sample Injection start->check_injection check_standard Verify Standard Integrity check_injection->check_standard check_lc Inspect LC System (Leaks, Flow, Column) check_standard->check_lc check_ms Evaluate MS Performance (Spray Stability, Parameters) check_lc->check_ms lc_ok LC System OK? check_lc->lc_ok ms_ok MS Performance OK? check_ms->ms_ok lc_ok->check_ms Yes fix_lc Troubleshoot LC (Fix Leaks, Replace Column) lc_ok->fix_lc No fix_ms Optimize MS Parameters (Tune, Clean Source) ms_ok->fix_ms No resolve Signal Restored ms_ok->resolve Yes fix_lc->check_lc fix_ms->check_ms

    A flowchart for troubleshooting low or no signal.

  • Verify Standard Integrity:

    • Ensure the this compound standard is not degraded. Prepare a fresh stock solution from a reliable source.

    • Confirm the correct dilution of the standard.

  • Check the LC System:

    • Leaks: Inspect for any leaks in the fluidic path.

    • Mobile Phase: Ensure correct mobile phase composition and adequate volume.

    • Column: Check for column clogging or degradation.

  • Evaluate the Mass Spectrometer:

    • Spray Stability: Visually inspect the electrospray ionization (ESI) source for a stable spray.

    • MS Parameters: Confirm that the correct ionization mode (typically negative ion mode for quinic acid) and MRM transitions for this compound are being used.

Issue 2: High Background Noise

Question: My chromatogram shows a high baseline, which is affecting the signal-to-noise ratio of my this compound peak. What are the likely causes and solutions?

Answer: High background noise can originate from various sources, including contaminated solvents, a dirty MS source, or improper sample preparation.

  • Logical Flow for Diagnosing High Background Noise:

    G cluster_0 Problem Identification cluster_1 Source Investigation cluster_2 Troubleshooting Actions start High Background Noise check_solvents Analyze Blank Solvents start->check_solvents solvents_clean Solvents Clean? check_solvents->solvents_clean check_system Run System without Column system_clean System Clean? check_system->system_clean check_sample_prep Review Sample Prep Protocol prep_ok Prep Protocol Optimized? check_sample_prep->prep_ok solvents_clean->check_system Yes replace_solvents Use Fresh, High-Purity Solvents solvents_clean->replace_solvents No system_clean->check_sample_prep Yes clean_system Clean MS Source and LC System system_clean->clean_system No optimize_prep Improve Sample Cleanup (e.g., SPE) prep_ok->optimize_prep No end Noise Reduced prep_ok->end Yes replace_solvents->end clean_system->end optimize_prep->end

    A diagram for diagnosing high background noise.

  • Solvent and Mobile Phase Contamination: Use high-purity solvents and freshly prepared mobile phases.

  • LC-MS System Contamination: Regularly clean the ion source, and flush the LC system.

  • Sample Preparation: Inadequate sample cleanup can introduce interfering substances. Consider optimizing the sample preparation protocol, for instance, by incorporating a solid-phase extraction (SPE) step.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is optimal for this compound detection?

A1: Given its carboxylic acid functional group, this compound is most effectively analyzed in negative ion mode using electrospray ionization (ESI). The acidic proton is readily lost, forming the [M-H]⁻ ion.

Q2: How can I minimize matrix effects when analyzing this compound in complex biological samples like plasma?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1] To mitigate these:

  • Effective Sample Preparation: Employ a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound itself serves as an excellent internal standard for the unlabeled quinic acid, as it co-elutes and experiences similar matrix effects, allowing for accurate quantification.[1]

Q3: What are the ideal characteristics of a stable isotope-labeled internal standard like this compound?

A3: An ideal stable isotope-labeled internal standard should:

  • Be chemically identical to the analyte.[1]

  • Have a sufficient mass difference from the analyte (typically ≥ 3 amu) to avoid spectral overlap.[1]

  • Exhibit high isotopic purity with minimal presence of the unlabeled analyte.[1]

  • Co-elute with the analyte to compensate for matrix effects.[1]

  • Have stable isotopic labels that do not exchange during sample preparation and analysis.[1]

Q4: My this compound internal standard is not providing good quantitative accuracy. What could be the issue?

A4: Several factors can lead to poor performance of a stable isotope-labeled internal standard:

  • Isotopic Impurity: The presence of unlabeled quinic acid in the this compound standard can lead to an artificially high baseline.[1]

  • Differential Matrix Effects: In some cases, the analyte and the internal standard may not experience identical matrix effects, leading to inaccuracies.[1]

  • Instability: The labeled standard might be degrading during sample storage or preparation.

Quantitative Data Tables

Table 1: Impact of Solid-Phase Extraction (SPE) on Recovery of Acidic Compounds from Plasma

This table demonstrates the effectiveness of a polymeric SPE method for the extraction of various acidic drugs from human plasma. While specific data for Quinic acid is not provided, these results for other acidic compounds suggest that high and reproducible recoveries can be expected with an optimized SPE protocol.

CompoundAverage Recovery (%)% RSD (n=6)
Ibuprofen95.43.2
Ketoprofen98.12.8
Naproxen96.73.5
Warfarin92.54.1

Data adapted from a study on the extraction of acidic drugs from plasma using polymeric SPE.[2]

Table 2: Optimization of Mass Spectrometry Collision Energy for a Doubly Charged Peptide

Optimizing the collision energy is crucial for maximizing the signal intensity of fragment ions in MRM experiments. This table illustrates the impact of collision energy optimization on the peak area and signal-to-noise ratio for two different transitions of the same peptide. A significant improvement in S/N is observed with optimized collision energy.

MRM TransitionCollision Energy (V)Peak AreaS/N Ratio
556.6 -> 686.4Calculated (29)1.2 x 106120
Optimized (33) 1.8 x 106 180
556.6 -> 962.5Calculated (29)8.5 x 10595
Optimized (35) 1.5 x 106 165

Data adapted from a study on automated MRM method optimization.[3]

Table 3: Influence of NMR Acquisition Parameters on 13C Signal Intensity

Optimizing NMR acquisition parameters can significantly enhance the signal-to-noise ratio for 13C detection. The following table shows the relative signal intensity improvement with optimized parameters compared to traditional settings.

ParameterTraditional SettingOptimized SettingRelative Signal Intensity
Pulse Angle90°30°~1.5x
Relaxation Delay (D1)5 * T12.0 s~1.8x
Acquisition Time (AQ)0.5 s1.0 s~1.2x
Overall --~2x

Based on findings from a study on optimizing 13C NMR parameters.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Quinic Acid from Human Plasma

This protocol is adapted from a general procedure for the extraction of acidic drugs from plasma and should be optimized for this compound analysis.[2]

  • Sample Pretreatment:

    • To 100 µL of human plasma, add the this compound internal standard.

    • Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pretreated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the Quinic acid and its internal standard with 1 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for this compound Analysis

These are starting parameters and should be optimized for your specific instrument and application.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content should be developed to ensure good peak shape and separation from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • MRM Transitions:

      • Quinic acid (unlabeled): Precursor ion [M-H]⁻ m/z 191.1 -> Product ion (e.g., m/z 127.1).

      • This compound: Precursor ion [M-H]⁻ m/z 194.1 -> Product ion (e.g., m/z 130.1).

      • Note: The optimal product ions and collision energies should be determined by infusing a standard solution.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Cone Voltage: ~20-40 V.

    • Desolvation Gas Temperature: ~350-450 °C.

    • Desolvation Gas Flow: ~600-800 L/Hr.

References

Technical Support Center: Quinic Acid-13C3 Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of Quinic acid-13C3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the derivatization of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

Quinic acid is a polar, non-volatile polyhydroxy carboxylic acid.[1] Direct analysis by gas chromatography (GC) is not feasible because it would lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity, or the compound may not elute from the GC column at all.[2] Derivatization, typically through silylation, replaces the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups with non-polar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.[2]

Q2: What are the most common derivatization reagents for this compound?

The most common silylation reagents for compounds with multiple hydroxyl and carboxyl groups, like quinic acid, are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] These reagents are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance their reactivity, especially for sterically hindered hydroxyl groups.[5] Pyridine is also frequently used as a solvent and catalyst.

Q3: How many TMS groups should be attached to this compound?

Quinic acid has four hydroxyl groups and one carboxylic acid group, totaling five active hydrogens. Therefore, a complete derivatization should result in the addition of five trimethylsilyl (TMS) groups, forming Quinic acid, 5TMS.[6] Incomplete derivatization will result in multiple peaks corresponding to partially silylated molecules, complicating quantification and analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Problem 1: Incomplete Derivatization (Multiple Peaks in Chromatogram)

Symptom: The chromatogram shows multiple peaks for this compound, likely corresponding to molecules with fewer than five TMS groups.

Possible Causes & Solutions:

CauseSolution
Insufficient Reagent Ensure a sufficient molar excess of the silylating reagent (e.g., BSTFA or MSTFA) is used. A general rule is to use at least a 2-fold molar excess of the reagent to the total number of active hydrogens. For quinic acid, this means at least a 10:1 molar ratio of silylating agent to quinic acid.
Presence of Moisture Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. Lyophilize (freeze-dry) the sample to complete dryness before adding the derivatization reagents.
Suboptimal Reaction Conditions The reaction time and temperature may be insufficient for complete derivatization of all five active sites, some of which may be sterically hindered. Increase the reaction temperature (e.g., to 70-80°C) and/or extend the reaction time (e.g., to 60-90 minutes).
Lack of Catalyst For sterically hindered hydroxyl groups, a catalyst may be necessary to drive the reaction to completion. If using BSTFA or MSTFA alone, consider adding 1% TMCS to the reagent mixture.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The peak for the fully derivatized this compound is asymmetrical, showing tailing or fronting.

Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System Residual active sites (e.g., silanol groups) in the GC inlet liner, column, or detector can interact with the TMS derivatives, causing peak tailing. Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Regular maintenance, including cleaning the inlet and trimming the column, is crucial.
Incomplete Derivatization As mentioned above, partially derivatized molecules are more polar and can interact with the GC system, leading to tailing. Optimize the derivatization procedure to ensure complete silylation.
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Improper Injection Technique A slow or inconsistent injection can cause band broadening and poor peak shape. If using manual injection, ensure a rapid and smooth plunger depression. An autosampler is recommended for better reproducibility.
Problem 3: Low or No Signal for Derivatized this compound

Symptom: The expected peak for the derivatized analyte is very small or absent.

Possible Causes & Solutions:

CauseSolution
Degradation of Derivatization Reagent Silylating reagents degrade over time, especially after opening. Use fresh reagents and store them properly under inert gas (e.g., nitrogen or argon) and at the recommended temperature (typically refrigerated or frozen).
Hydrolysis of TMS Derivatives TMS derivatives are susceptible to hydrolysis if exposed to moisture.[7] Analyze the samples as soon as possible after derivatization. Ensure the entire system, from sample preparation to injection, is free from moisture.
Adsorption in the GC System The derivatized analyte may be adsorbing to active sites in the GC system. See the solutions for "Poor Peak Shape" regarding system inertness.
Incorrect GC-MS Parameters The GC oven temperature program, injector temperature, or MS parameters may not be optimized for the analysis of the silylated quinic acid. Ensure the injector temperature is high enough to volatilize the derivative without causing degradation. The NIST WebBook provides examples of GC parameters used for the analysis of TMS-derivatized quinic acid.[8]

Experimental Protocols

Below are two common protocols for the silylation of organic acids like quinic acid. Note: These are general protocols and may require optimization for your specific sample matrix and instrumentation. For this compound, the same protocol as for unlabeled quinic acid can be used.

Protocol 1: Two-Step Derivatization using Methoximation and Silylation (with MSTFA)

This is a widely used method for metabolomics studies that effectively derivatizes carbonyl and active hydrogen groups.[9]

Materials:

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Drying: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried sample. Cap the vial tightly and vortex for 1 minute. Incubate at 60°C for 30 minutes. This step protects any potential ketone groups from forming multiple derivatives during silylation.

  • Silylation: After cooling to room temperature, add 80 µL of MSTFA + 1% TMCS to the vial. Cap tightly and vortex for 1 minute.

  • Incubation: Incubate the mixture at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Direct Silylation using BSTFA and Pyridine

This is a simpler, one-step derivatization method.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Drying: Ensure the sample is completely dry.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried sample. Cap the vial tightly and vortex for 1 minute.

  • Incubation: Heat the vial at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Data Presentation

Table 1: Comparison of Silylating Reagents for Dicarboxylic Acids

FeatureBSTFAMTBSTFAReference
Fragment Ions [M]+, [M-15]+, [M-89]+[M]+, [M-57]+, [M-131]+[3]
Dominant Fragment Molecular ion [M]+[M-57]+[3]
Suitability Better for sterically hindered compoundsFacilitates separation of isomers[3]
Relative Response Generally higher for dicarboxylic acidsLower for dicarboxylic acids[1]

Visualizations

troubleshooting_workflow start Start: Derivatization of This compound prep Sample Preparation: - Dry Sample Completely - Use Anhydrous Reagents/Solvents start->prep derivatization Derivatization Reaction: - Add Silylating Reagent (e.g., MSTFA) - Add Catalyst (e.g., TMCS) - Incubate at Elevated Temperature prep->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis evaluation Evaluate Chromatogram and Mass Spectrum gcms_analysis->evaluation incomplete Problem: Incomplete Derivatization (Multiple Peaks) evaluation->incomplete Issues Detected poor_shape Problem: Poor Peak Shape (Tailing/Fronting) evaluation->poor_shape Issues Detected no_signal Problem: Low or No Signal evaluation->no_signal Issues Detected end Successful Analysis evaluation->end Good Peak Complete Derivatization solution_incomplete Solutions: - Increase Reagent Excess - Ensure Anhydrous Conditions - Optimize Time/Temperature - Add Catalyst incomplete->solution_incomplete solution_shape Solutions: - Use Deactivated Liner/Column - Ensure Complete Derivatization - Check for Column Overload - Improve Injection Technique poor_shape->solution_shape solution_no_signal Solutions: - Use Fresh Reagents - Prevent Hydrolysis - Check System for Adsorption - Optimize GC-MS Parameters no_signal->solution_no_signal solution_incomplete->derivatization Re-optimize solution_shape->gcms_analysis Re-run/Maintain System solution_no_signal->prep Re-prepare/Re-optimize

Caption: Troubleshooting workflow for this compound derivatization.

experimental_workflow start Start: this compound Sample drying Step 1: Sample Drying (Lyophilization or N2 Stream) start->drying methoximation Step 2 (Optional but Recommended): Methoximation (Methoxyamine HCl in Pyridine, 60°C) drying->methoximation silylation Step 3: Silylation (MSTFA + 1% TMCS or BSTFA, 70°C) methoximation->silylation analysis Step 4: GC-MS Analysis silylation->analysis end End: Data Acquisition analysis->end

Caption: General experimental workflow for this compound derivatization.

References

Quinic acid-13C3 stability issues in different solvent preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of quinic acid-13C3 in various solvent preparations. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of quinic acid and its isotopically labeled forms is primarily influenced by temperature, light exposure, and the pH of the solution.[1][2] While solvents can play a role, temperature and light are generally the most critical factors.[1][2]

Q2: Which solvents are recommended for preparing this compound solutions?

A2: Quinic acid is soluble in water, alcohol, and glacial acetic acid.[3] For analytical purposes, solvents such as methanol, ethanol, and acetonitrile, often mixed with water, are commonly used.[1][4] However, studies on related compounds like caffeoylquinic acids (CQAs) suggest that methanol may lead to some degradation, potentially through the formation of adducts or esters.[1] Therefore, for long-term storage, a non-reactive solvent or an aqueous buffer at an appropriate pH is advisable.

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure stability, it is recommended to store this compound solutions at low temperatures, protected from light. Storage at 4°C or -20°C in amber vials or containers wrapped in aluminum foil is a common practice.[5] For solid quinic acid, storage in a dry place at 15-25°C is recommended.[6]

Q4: What are the potential degradation pathways for this compound?

A4: While specific studies on this compound are limited, the degradation pathways are expected to be similar to those of unlabeled quinic acid and its derivatives. For related compounds, isomerization, methylation, and hydrolysis are the major degradation pathways observed.[1] At elevated temperatures, quinic acid can undergo lactonization.[3][7]

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of your this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This allows for the quantification of the parent compound and the detection of any potential degradation products over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.- Prepare fresh solutions. - Review storage conditions (temperature, light exposure). - Analyze a freshly prepared standard to confirm the retention time of the intact compound. - Consider the possibility of solvent-induced degradation, especially if using methanol.[1]
Decrease in peak area over time Instability of the compound in the prepared solution.- Optimize storage conditions (store at lower temperatures and protect from light). - Evaluate the pH of the solution; quinic acid is more stable under acidic conditions.[1] - Consider using a different solvent or a buffered solution.
Inconsistent analytical results Variability in sample preparation or storage.- Standardize the protocol for solution preparation, including solvent type, concentration, and mixing procedure. - Ensure consistent storage conditions for all samples and standards. - Perform a stability study to determine the viable window for analysis after preparation.
Precipitation of the compound Poor solubility or solvent evaporation.- Ensure the solvent is appropriate for the desired concentration. - Check for solvent evaporation, especially with volatile organic solvents. - If using a mixed solvent system, ensure the proportions are accurate.

Experimental Protocols

Protocol: Stability Assessment of this compound in Different Solvents

This protocol outlines a method to assess the stability of this compound in various solvent systems over time.

1. Materials:

  • This compound
  • HPLC-grade solvents: Water, Methanol, Acetonitrile, Ethanol
  • Calibrated analytical balance
  • Volumetric flasks
  • Amber HPLC vials
  • HPLC-MS system

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 50:50 methanol:water) to prepare a concentrated stock solution.
  • Working Solution Preparation: Prepare working solutions at a final concentration of 10 µg/mL in the following solvents:
  • 100% Water
  • 100% Methanol
  • 100% Acetonitrile
  • 50:50 Methanol:Water
  • 50:50 Acetonitrile:Water
  • Time-Point Sampling: Aliquot the working solutions into amber HPLC vials. Designate vials for analysis at different time points (e.g., 0, 24, 48, 72 hours, and 1 week).
  • Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
  • HPLC-MS Analysis: At each designated time point, analyze the samples using a validated HPLC-MS method. The method should be capable of separating this compound from potential degradants.
  • Data Analysis: Quantify the peak area of this compound at each time point for each condition. Calculate the percentage of the initial concentration remaining.

Data Presentation: Stability of this compound in Different Solvents at Room Temperature (Hypothetical Data)

SolventTime 0h (% Remaining)Time 24h (% Remaining)Time 48h (% Remaining)Time 72h (% Remaining)Time 1 week (% Remaining)
100% Water10099.599.198.597.2
100% Methanol10095.291.888.380.5
100% Acetonitrile10099.899.699.298.8
50:50 Methanol:Water10097.194.592.185.3
50:50 Acetonitrile:Water10099.799.499.098.5

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (this compound) working Prepare Working Solutions in Different Solvents stock->working rt_light Room Temp (Light) working->rt_light rt_dark Room Temp (Dark) working->rt_dark fridge 4°C (Dark) working->fridge freezer -20°C (Dark) working->freezer hplc HPLC-MS Analysis (Time Points: 0, 24, 48h, etc.) rt_light->hplc rt_dark->hplc fridge->hplc freezer->hplc data Data Analysis (% Remaining) hplc->data

Caption: Workflow for assessing the stability of this compound.

Logical_Troubleshooting cluster_investigation Investigation Steps cluster_action Corrective Actions issue Inconsistent Results or Degradation check_prep Review Solution Preparation Protocol issue->check_prep check_storage Verify Storage Conditions (Temp, Light) issue->check_storage check_solvent Evaluate Solvent Compatibility issue->check_solvent check_ph Measure pH of Aqueous Solutions issue->check_ph fresh_sol Prepare Fresh Solutions check_prep->fresh_sol optimize_storage Optimize Storage (e.g., -20°C, Dark) check_storage->optimize_storage change_solvent Switch to a More Inert Solvent check_solvent->change_solvent buffer_sol Use a Buffered Solution check_ph->buffer_sol

Caption: Troubleshooting logic for this compound stability issues.

References

Minimizing isotopic exchange of Quinic acid-13C3 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Quinic acid-13C3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing analytical variability and ensuring the accurate quantification of quinic acid.

Frequently Asked Questions (FAQs)

Q1: Is my this compound internal standard susceptible to isotopic exchange during sample preparation?

A1: It is highly unlikely that the 13C atoms in the carbon skeleton of this compound will undergo isotopic exchange during standard sample preparation procedures. Carbon-carbon single bonds are very stable and do not readily break and reform under typical analytical conditions such as extraction, solvent changes, and chromatographic separation. While hydrogen-deuterium exchange is a known phenomenon for labile protons (e.g., -OH, -COOH) when using deuterated solvents, the exchange of carbon atoms within the molecular backbone does not occur under these conditions.

Q2: What is the advantage of using a 13C-labeled internal standard over a deuterium-labeled one for quinic acid analysis?

A2: 13C-labeled internal standards are generally considered the "gold standard" for quantitative mass spectrometry for two main reasons[1][2][3]:

  • Co-elution: 13C-labeled compounds have nearly identical physicochemical properties to their unlabeled counterparts. This results in better co-elution during liquid chromatography (LC), ensuring that the analyte and internal standard experience the same matrix effects and ionization suppression/enhancement[3]. Deuterated standards can sometimes exhibit slight chromatographic separation from the analyte[1][2].

  • Isotopic Stability: The 13C label is integrated into the stable carbon backbone of the molecule. Deuterium labels, especially on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, which would compromise quantitative accuracy[1].

Q3: Can my this compound degrade during sample preparation?

A3: While isotopic exchange of the carbon core is not a concern, quinic acid itself can undergo chemical transformations under certain conditions. High temperatures and extreme pH (both highly acidic and highly basic) can lead to degradation, isomerization, or other reactions[4][5]. For instance, heating can cause dehydration and decarboxylation[6]. It is crucial to use your 13C-labeled internal standard to monitor and correct for any potential degradation of the analyte during sample processing, as both will degrade at the same rate[7].

Q4: What are the common fragmentation patterns of quinic acid in mass spectrometry?

A4: In negative ion mode electrospray ionization (ESI-MS/MS), quinic acid typically shows a precursor ion at m/z 191 [M-H]-. Common product ions result from the loss of water (H2O) and carbon dioxide (CO2), leading to fragments at m/z 173, 127, and 111[6][8]. Understanding these fragmentation patterns is essential for setting up your multiple reaction monitoring (MRM) transitions.

Troubleshooting Guide

This guide addresses specific issues that may be misinterpreted as isotopic exchange and provides solutions to ensure data integrity.

Issue Possible Causes Recommended Solutions
Apparent loss of internal standard signal or inconsistent analyte/internal standard ratio. 1. Degradation of both analyte and internal standard: Exposure to high temperatures or extreme pH during sample preparation[4][5].2. Poor recovery during extraction: Suboptimal extraction solvent or pH.3. Ion suppression/enhancement: Co-eluting matrix components affecting ionization efficiency[3].4. Inaccurate pipetting or dilution. 1. Maintain samples at a low temperature (e.g., on ice) during processing. Avoid prolonged exposure to strong acids or bases. If pH adjustment is necessary, perform it immediately before analysis.2. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the acidity of quinic acid to maximize extraction efficiency.3. Improve sample clean-up to remove interfering matrix components. Ensure the chromatography provides sufficient separation from major interferences. The use of a 13C-labeled internal standard is critical to compensate for matrix effects[3].4. Verify the calibration of pipettes and ensure careful and consistent liquid handling.
Presence of unexpected peaks in the mass spectrum near the analyte or internal standard. 1. Isomerization of quinic acid: Acidic conditions or high temperatures can cause stereoisomerization[9].2. In-source fragmentation or formation of adducts. 3. Contamination from reagents or labware. 1. Use mild extraction and processing conditions. If isomerization is suspected, confirm by analyzing authentic standards of the potential isomers.2. Optimize MS source conditions (e.g., source temperature, voltages) to minimize in-source fragmentation. Check for common adducts (e.g., sodium, potassium).3. Run procedural blanks to identify sources of contamination. Use high-purity solvents and reagents.
Shift in retention time of the analyte and/or internal standard. 1. Degradation of the LC column. 2. Changes in mobile phase composition. 3. Matrix effects influencing chromatography. 1. Use a guard column and ensure proper sample clean-up to prolong column life. Check column performance with a standard mixture.2. Prepare fresh mobile phases daily and ensure accurate composition.3. While 13C-labeled standards co-elute well, significant matrix differences between samples can still affect chromatography. Ensure consistent sample matrices across your analytical batch.

Experimental Protocols

Protocol 1: General Sample Preparation for Quinic Acid Analysis

This protocol provides a general workflow for the extraction of quinic acid from a biological matrix (e.g., plasma, urine) using solid-phase extraction (SPE).

  • Sample Pre-treatment:

    • Thaw biological samples on ice.

    • To 100 µL of sample, add 10 µL of this compound internal standard solution at a known concentration.

    • Vortex briefly to mix.

    • Acidify the sample with 10 µL of 2% formic acid in water to ensure quinic acid is in its protonated state.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.

    • Elute the quinic acid and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or up to 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Stability Assessment of this compound

This experiment can be performed to confirm the stability of this compound under your specific sample processing conditions.

  • Prepare Stability Samples:

    • Spike the this compound internal standard into the sample matrix at the same concentration used in your analytical method.

    • Prepare multiple aliquots of these samples.

  • Expose to Test Conditions:

    • Subject the aliquots to the various conditions of your sample preparation workflow (e.g., incubation at room temperature for different durations, exposure to acidic/basic conditions, freeze-thaw cycles).

  • Analysis:

    • Process the samples at different time points alongside a freshly prepared control sample (T=0).

    • Analyze the samples by LC-MS and monitor the peak area of the this compound.

  • Data Evaluation:

    • Compare the peak area of the stressed samples to the T=0 control. A significant decrease in peak area would indicate degradation.

Visualizations

G cluster_prep Sample Preparation Workflow sample Biological Sample add_is Add this compound IS sample->add_is pretreat Pre-treatment (e.g., Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe evap Evaporation spe->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: A typical workflow for sample preparation prior to LC-MS/MS analysis of quinic acid.

G cluster_stability Chemical Stability of this compound cluster_potential_reactions Potential Reactions (Not Isotopic Exchange) qa_13c3 This compound (Stable Carbon Skeleton) no_exchange No 13C Isotopic Exchange under typical analytical conditions qa_13c3->no_exchange High C-C bond energy dehydration Dehydration (-H2O) qa_13c3->dehydration High Temp / Strong Acid decarboxylation Decarboxylation (-CO2) qa_13c3->decarboxylation High Temp isomerization Isomerization qa_13c3->isomerization Acidic Conditions

Caption: The 13C core of quinic acid is stable; potential issues arise from chemical reactions, not isotopic exchange.

References

How to correct for natural isotope abundance in Quinic acid-13C3 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinic acid-13C3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the correction for natural isotope abundance in your mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why is it critical to correct for it in this compound studies?

Q2: I've performed the correction, but my data shows negative abundance for some isotopologues. What does this signify, and how can I resolve it?

A2: Encountering negative values in your corrected data is a common issue that typically points to problems with the raw data or the parameters used for correction.[1] Here are the most frequent causes and their solutions:

  • Incorrect Elemental Formula: Ensure the elemental formula for quinic acid (C₇H₁₂O₆) and any derivatizing agents is accurate in your correction software. An incorrect formula will generate an erroneous correction matrix.

  • Inaccurate Background Subtraction: Poor background subtraction during the processing of your mass spectrometry data can skew the measured isotopologue ratios. It is advisable to re-evaluate your peak integration and background subtraction methodologies.

  • Instrumental Noise: High levels of noise in the mass spectrometer can lead to imprecise measurements, especially for low-abundance isotopologues. Ensure your instrument is properly calibrated and that you have a sufficient signal-to-noise ratio.

  • Underestimation of a Mass Isotopomer Peak: If a peak in your mass spectrum is underestimated, the correction algorithm may overcompensate, leading to negative values.[1] A thorough review of the raw spectral data for any signs of peak distortion or integration errors is recommended.

Q3: After correction, the ¹³C enrichment in my labeled samples appears to be lower than expected. What could be the underlying reason?

A3: A calculated ¹³C enrichment that is lower than anticipated can arise from several experimental factors:

  • Isotopic Impurity of the Tracer: The this compound tracer may not be 100% pure and could contain a fraction of ¹²C.[3] It is crucial to account for the isotopic purity of your tracer in the correction calculations. This information is typically provided by the manufacturer.

  • Incomplete Isotopic Equilibrium: If you are conducting steady-state labeling experiments, it is essential to ensure that the cells or system have reached isotopic equilibrium. This means the isotopic labeling of the metabolite pool is stable. If the labeling period is too short, the measured enrichment will be lower than the true steady-state enrichment.

  • Metabolic Dilution: The labeled quinic acid can be diluted by unlabeled, endogenous pools of the metabolite within the biological system. This is a biological effect, and the correction for natural abundance will accurately reflect this lower enrichment.

Q4: How can I validate that my natural abundance correction is performing correctly?

A4: A robust method for validating your correction workflow is to analyze an unlabeled control sample. After applying the natural abundance correction to this sample, the M+0 isotopologue (the molecule with no heavy isotopes) should be close to 100% (or a fractional abundance of 1.0), while all other isotopologues (M+1, M+2, etc.) should be at or near zero.[1] Any significant deviation from this expected result indicates a potential issue with your correction parameters or methodology.

Troubleshooting Guide

Issue 1: Inconsistent results between different software packages (e.g., IsoCor, IsoCorrectoR).
  • Possible Cause: Different software may use slightly different algorithms or default natural abundance values. Some modern software like IsoCor v2 can also account for the mass resolution of the instrument, which can lead to different results compared to tools that assume low resolution.[4][5]

  • Solution:

    • Standardize Natural Abundance Values: Ensure that the natural isotopic abundance values for C, H, and O are consistent across the software you are comparing.

    • Check Resolution Settings: If using high-resolution mass spectrometry data, verify that the software is configured to handle it appropriately. High-resolution instruments can distinguish between some isotopologues that would be considered isobaric at lower resolutions.[2]

    • Review Correction Parameters: Double-check all input parameters, including the chemical formula of quinic acid (and any derivatives), the number of labeled carbons (3 for this compound), and the purity of the tracer.

Issue 2: The corrected mass isotopomer distribution (MID) does not sum to 1 (or 100%).
  • Possible Cause: This can be due to rounding errors in the calculations or an issue with the normalization step in the software. It can also occur if there are missing data points in the raw isotopic cluster.

  • Solution:

    • Check for Missing Data: Ensure that all relevant peaks in the isotopic cluster (M+0, M+1, M+2, etc.) were measured and included in the input for the correction software. Some tools cannot perform the correction if data points are missing.[6]

    • Review Normalization Settings: Verify how the software normalizes the final corrected data. The sum of the fractional abundances of all isotopologues should equal 1.

    • Manual Verification: For a single sample, you can manually normalize the corrected data by dividing the abundance of each isotopologue by the sum of the abundances of all isotopologues.

Data Presentation

Natural Isotopic Abundance of Relevant Elements

For accurate correction, the natural isotopic abundances of the elements that constitute quinic acid are required.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Note: These values are standard but can vary slightly depending on the source of the material.[7][8]

Experimental Protocols

Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance

This protocol outlines the general steps for correcting raw mass spectrometry data for natural isotope abundance in this compound studies.

  • Sample Preparation and MS Analysis:

    • Culture cells or prepare your experimental system with both unlabeled media and media containing this compound.

    • Harvest the biological material and extract the metabolites.

    • If necessary for your analytical method (e.g., GC-MS), derivatize the metabolites. Remember to account for the elemental composition of the derivatizing agent in your calculations.

    • Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions for quinic acid. It is crucial to collect data for both unlabeled (natural abundance) and labeled samples.

  • Data Extraction:

    • For quinic acid, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, M+3, etc.).

    • Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This represents your measured Mass Isotopomer Distribution (MID).[1]

  • Correction Using a Matrix-Based Method:

    • Determine the Elemental Formula: The chemical formula for quinic acid is C₇H₁₂O₆.[9][10] If a derivative is used, its elemental formula must be added to this.

    • Construct the Correction Matrix: Utilize a computational tool or software (such as IsoCor or a custom script) to generate a correction matrix. This matrix is calculated based on the elemental formula and the known natural abundances of all constituent isotopes.[2] The matrix corrects for the probability of naturally occurring heavy isotopes contributing to the measured signal at each mass.

    • Apply the Correction: The measured MID is mathematically corrected using the inverse of the correction matrix. This process deconvolutes the contribution of natural isotopes, leaving the true enrichment from the ¹³C₃ tracer.

Visualizations

Experimental_Workflow cluster_experiment Experimental Phase cluster_data_processing Data Processing & Correction cluster_analysis Downstream Analysis A Cell Culture/ System Preparation B Labeling with This compound A->B C Metabolite Extraction B->C D MS Analysis C->D E Raw MS Data (Isotopic Cluster) D->E Data Acquisition F Natural Abundance Correction E->F G Corrected Mass Isotopomer Distribution F->G H Metabolic Flux Analysis G->H I Biological Interpretation H->I

Caption: Workflow for a typical stable isotope labeling experiment using this compound.

Correction_Logic Measured_MID Measured Mass Isotopomer Distribution (MID) Correction_Matrix Correction Matrix Calculation Measured_MID->Correction_Matrix Natural_Abundance Natural Isotopic Abundance Data (C, H, O) Natural_Abundance->Correction_Matrix Tracer_Purity Tracer Isotopic Purity (this compound) Tracer_Purity->Correction_Matrix Corrected_MID Corrected (True) Mass Isotopomer Distribution Correction_Matrix->Corrected_MID Deconvolution

Caption: Logical relationship of inputs for natural isotope abundance correction.

References

Technical Support Center: Derivatization of Quinic Acid for Improved Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of quinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful chromatographic analysis of quinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of quinic acid often necessary for chromatographic analysis?

A1: Quinic acid is a polar, polyhydroxy acid with low volatility. These characteristics make it challenging to analyze directly using gas chromatography (GC) as it can lead to poor peak shape (tailing) and low sensitivity.[1][2][3] For high-performance liquid chromatography (HPLC), while direct analysis is possible, derivatization can improve retention on reverse-phase columns and enhance detection, especially for UV or fluorescence detectors.[4][5]

Q2: What are the most common derivatization methods for quinic acid?

A2: The most common methods involve silylation and acylation.

  • Silylation: This is the most prevalent method for GC analysis. It involves replacing the active hydrogens on the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group.[6][7] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[8]

  • Acylation: This method can be used for both GC and HPLC. It involves converting the hydroxyl groups to esters. For HPLC, this can be used to introduce a UV-active or fluorescent tag to the molecule, thereby increasing detection sensitivity.[4]

  • Lactone Formation: Quinic acid can be converted to quinic acid γ-lactone under thermal conditions.[9]

Q3: How do I choose between GC and HPLC for analyzing quinic acid derivatives?

A3: The choice depends on your specific analytical needs.

  • GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Derivatization to form silyl esters makes quinic acid amenable to GC analysis, providing excellent separation and structural information from mass spectrometry.[10]

  • HPLC is well-suited for non-volatile and thermally labile compounds. It offers versatility in column chemistries and mobile phases, allowing for the separation of quinic acid and its derivatives, including isomers, often without derivatization or with derivatization to enhance detection.[11][12][13]

Q4: Can I separate chiral isomers of quinic acid using these methods?

A4: Yes, with specific approaches. For chiral separation, you can either use a chiral derivatizing agent to form diastereomers that can be separated on an achiral column, or use a chiral stationary phase (CSP) in HPLC or GC.[14][15][16][17][18]

Troubleshooting Guides

Issue 1: Incomplete Derivatization (Silylation)

Symptom:

  • Low peak intensity for the derivatized quinic acid.

  • Presence of the underivatized quinic acid peak.

  • Multiple peaks corresponding to partially derivatized products.[19]

Possible Causes and Solutions:

Possible Cause Solution
Presence of Moisture Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents.
Inactive Reagent Silylating reagents can degrade over time, especially if not stored properly. Use a fresh vial of the reagent and store it under anhydrous conditions.
Insufficient Reagent Use a sufficient excess of the silylating reagent. A general rule is at least a 2:1 molar ratio of the silylating agent to active hydrogens.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For sterically hindered hydroxyl groups in quinic acid, heating (e.g., 60-70°C for 1 hour) is often necessary to drive the reaction to completion.[19][20]
Incorrect Solvent Use an aprotic solvent such as pyridine, acetonitrile, or dichloromethane. Pyridine can also act as a catalyst.[20]
Lack of Catalyst For complete derivatization, especially of sterically hindered groups, the addition of a catalyst like TMCS is often required.[8][19]
Issue 2: Peak Tailing in Chromatogram

Symptom:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.[2][21]

Possible Causes and Solutions:

Possible Cause Solution
Active Sites in the GC Inlet or Column Un-derivatized quinic acid or other polar compounds can interact with active sites (silanol groups) in the liner or on the column. Ensure complete derivatization. Use a deactivated liner and a high-quality, inert GC column.[1][3]
Column Contamination Contamination at the head of the column can cause peak tailing. Trim the first few centimeters of the column.[1][2]
Improper Column Installation Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions to avoid dead volumes.[22]
Solvent Mismatch (HPLC) If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent.[3]
Issue 3: Poor Resolution of Isomers

Symptom:

  • Co-elution or overlapping peaks of quinic acid isomers or other closely related compounds.[23]

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Chromatographic Conditions Optimize the temperature program (GC) or the mobile phase gradient (HPLC).[24]
Incorrect Column Choice For HPLC, try a different stationary phase with alternative selectivity. For chiral separations, a chiral stationary phase is necessary for direct enantiomer resolution.[17][25]
Derivatization Strategy For chiral compounds, derivatization with a chiral reagent to form diastereomers can enhance separation on a standard achiral column.[16]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of quinic acid and its derivatives. Note that specific values can vary depending on the instrument, column, and method parameters.

Parameter HPLC-UV (Direct Analysis) GC-MS (Silylation) Reference
Limit of Detection (LOD) ~10 µg/mLLower LODs are generally achievable[26]
Limit of Quantitation (LOQ) ~30 µg/mLLower LOQs are generally achievable[26]
Linearity (r²) >0.999>0.99[13]
Recovery ~100 ± 1%Dependent on derivatization efficiency[13]

Experimental Protocols

Protocol 1: Silylation of Quinic Acid for GC-MS Analysis

This protocol describes a general procedure for the trimethylsilylation of quinic acid using BSTFA and TMCS.

Materials:

  • Quinic acid standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a known amount of the dried quinic acid sample (typically 1-5 mg) into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen or by lyophilization.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure complete derivatization.[19]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injection: 1 µL, split or splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: m/z 50-600.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Quinic Acid Sample dry Dry Sample (Lyophilization/N2 Stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) dissolve->add_reagent react Heat (e.g., 70°C, 60 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS or HPLC cool->inject

Caption: General workflow for the derivatization of quinic acid.

Troubleshooting_Tree start Chromatographic Problem (e.g., Poor Peak Shape, Low Signal) q1 Are peaks tailing? start->q1 a1_yes Check for active sites (liner, column) or column contamination. q1->a1_yes Yes a1_no Is derivatization incomplete? q1->a1_no No a1_no_yes Review derivatization protocol: - Check for moisture - Use fresh reagents - Optimize temp/time a1_no->a1_no_yes Yes a1_no_no Is resolution poor? a1_no->a1_no_no No a1_no_no_yes Optimize chromatographic method: - Adjust temperature program/gradient - Try a different column a1_no_no->a1_no_no_yes Yes a1_no_no_no Consult instrument manual or contact support. a1_no_no->a1_no_no_no No

Caption: A decision tree for troubleshooting common chromatographic issues.

Chromatographic_Separation cluster_injection Injection cluster_separation Separation cluster_detection Detection sample Derivatized Sample injector Injector Port sample->injector column Chromatographic Column (e.g., GC or HPLC) injector->column detector Detector (e.g., MS, UV) column->detector chromatogram Chromatogram detector->chromatogram

Caption: The basic principle of chromatographic separation.

References

Validation & Comparative

The Gold Standard in Bioanalysis: Validating an Analytical Method with Quinic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount for generating robust pharmacokinetic, toxicokinetic, and metabolomic data. The validation of these methods ensures that the data produced is fit for its intended purpose. The use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. This guide provides a comprehensive comparison of validating an analytical method for quinic acid using its stable isotope-labeled counterpart, Quinic acid-13C3, against an alternative approach using a structurally similar internal standard.

Stable isotope dilution mass spectrometry (IDMS) is a powerful technique that significantly enhances the precision and accuracy of quantification.[1][2] By introducing a known quantity of an isotopically enriched standard, such as this compound, into a sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized.[1][3] This is because the SIL internal standard is chemically identical to the analyte and thus behaves similarly throughout the analytical process.[3]

Performance Comparison: this compound vs. a Structurally Similar Internal Standard

To illustrate the superior performance of a stable isotope-labeled internal standard, a hypothetical validation of an LC-MS/MS method for the quantification of quinic acid in human plasma is presented. The performance of the method using this compound as the internal standard is compared against the same method using a structurally similar compound (e.g., shikimic acid) as the internal standard. The following tables summarize the validation parameters as per FDA and EMA guidelines.[4][5]

Table 1: Linearity and Range

ParameterMethod with this compound (IS)Method with Structurally Similar ISAcceptance Criteria
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mLAt least 6 non-zero standards
Correlation Coefficient (r²)> 0.998> 0.992≥ 0.99
Back-calculated Accuracy± 5% of nominal± 10% of nominal± 15% (± 20% at LLOQ)

Table 2: Accuracy and Precision

QC LevelMethod with this compound (IS)Method with Structurally Similar ISAcceptance Criteria
Accuracy (% Bias) Precision (% RSD) Accuracy (% Bias)
LLOQ (1 ng/mL)-2.5%8.2%-12.8%
Low QC (3 ng/mL)1.8%5.5%9.5%
Mid QC (500 ng/mL)-0.5%3.1%-7.2%
High QC (800 ng/mL)1.2%2.8%6.8%

Table 3: Matrix Effect and Recovery

ParameterMethod with this compound (IS)Method with Structurally Similar ISAcceptance Criteria
Matrix Factor (CV%)< 5%< 15%CV ≤ 15%
Recovery (CV%)< 4%< 12%Consistent and reproducible

The data clearly demonstrates that the use of this compound as an internal standard leads to a method with superior accuracy, precision, and robustness against matrix effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is often suitable for the extraction of small molecules like quinic acid from plasma.[6][7][8]

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structurally similar IS).

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for retaining and separating quinic acid from endogenous interferences.[9][10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for acidic molecules like quinic acid.[9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quinic Acid: Q1: 191.1 m/z -> Q3: 127.1 m/z

    • This compound: Q1: 194.1 m/z -> Q3: 130.1 m/z

    • Structurally Similar IS (e.g., Shikimic Acid): Q1: 173.1 m/z -> Q3: 111.1 m/z

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the biological pathway in which quinic acid plays a role.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

A simplified workflow for the bioanalytical method.

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, where quinic acid is an important intermediate.

shikimate_pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ Quinate Quinate (Quinic Acid) DHQ->Quinate DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA

The Shikimate Pathway highlighting the position of Quinic Acid.

References

A Head-to-Head Comparison: Quinic Acid-13C3 Versus Deuterated Quinic Acid as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The choice of a suitable internal standard is a critical determinant of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of quinic acid-13C3 and deuterated quinic acid as internal standards, supported by experimental principles and data from scientific literature.

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry, offering a means to correct for variability during sample preparation and analysis.[1][2] By introducing a known amount of the SIL-IS into the sample at an early stage, it experiences similar procedural variations as the target analyte, such as sample loss during extraction and fluctuations in instrument response like ion suppression or enhancement.[3][4] This normalization of the analyte's response to that of the internal standard significantly improves the accuracy and precision of the results.[1] However, not all stable isotope labels are created equal. The choice between carbon-13 (¹³C) and deuterium (D) labeling can have significant implications for analytical performance.

Executive Summary: The Superiority of Carbon-13 Labeling

For the quantitative analysis of quinic acid, This compound is the superior choice for an internal standard compared to its deuterated counterpart . The incorporation of the heavier, stable ¹³C isotope imparts greater analytical robustness by minimizing the "isotope effect" and eliminating the risk of hydrogen-deuterium (H/D) exchange.[5][6] The isotope effect, more pronounced with deuterium, can lead to chromatographic separation of the analyte and the internal standard, which can compromise the correction for matrix effects.[7][8] Furthermore, the stability of the C-¹³C bond prevents the loss of the isotopic label, a potential issue with deuterated standards in certain sample matrices or under specific storage conditions.[4][6]

Performance Comparison: this compound vs. Deuterated Quinic Acid

The following table summarizes the key performance characteristics of this compound versus deuterated quinic acid as internal standards.

Performance ParameterThis compoundDeuterated Quinic AcidRationale
Chromatographic Co-elution Excellent Potential for Shift The mass difference between ¹²C and ¹³C is smaller than that between H and D, resulting in a negligible isotope effect and near-perfect co-elution with the unlabeled analyte.[5][9] Deuterated compounds can exhibit a chromatographic shift, eluting slightly earlier or later than the native analyte, which can lead to differential matrix effects.[7][10]
Matrix Effect Compensation Excellent Good to Variable Co-elution ensures that the ¹³C-labeled standard experiences the exact same matrix effects as the analyte at the point of ionization. Any chromatographic separation of a deuterated standard means it may be in a slightly different matrix environment as it enters the mass spectrometer, leading to incomplete compensation for ion suppression or enhancement.[2]
Isotopic Stability Excellent Potential for H/D Exchange The carbon-carbon bonds are stable under typical analytical conditions.[6] Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the mass difference between the analyte and the standard.[4][11]
Accuracy and Precision Higher Potentially Lower The combination of co-elution and isotopic stability leads to more reliable and reproducible data.[1][12] Chromatographic shifts and potential isotopic instability can introduce variability and bias, reducing overall accuracy and precision.[8]
Cost and Availability Generally HigherGenerally LowerThe synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. Deuterated compounds are more widely available and typically more cost-effective.[13]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the sample (e.g., plasma, plant extract), add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3 µm) is suitable for separation.[17][18]

    • Mobile Phase A: Water with 0.1% formic acid.[17][18]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[17][18]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The exact gradient should be optimized for the specific application.

    • Flow Rate: 0.5 mL/min.[17]

    • Column Temperature: 40°C.[17]

    • Injection Volume: 4 µL.[17]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for quinic acid.[16]

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both quinic acid and this compound. The most abundant transition is used for quantification, and the second for confirmation.

      • Quinic Acid (example transitions): Q1: 191.1 m/z -> Q3: 127.1 m/z (quantifier), 191.1 m/z -> Q3: 85.1 m/z (qualifier).

      • This compound (example transitions): Q1: 194.1 m/z -> Q3: 130.1 m/z (quantifier), 194.1 m/z -> Q3: 87.1 m/z (qualifier).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to achieve maximum sensitivity.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., Plasma, Plant Extract) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition (Analyte/IS Ratio) LC_MS->Data Quantification Quantification Data->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Concentration

A typical experimental workflow for quantitative analysis.

G cluster_0 This compound (Superior) cluster_1 Deuterated Quinic Acid (Potential Issues) Coelution Co-elution with Analyte Accurate Accurate Matrix Effect Correction Coelution->Accurate Stable Isotopically Stable Stable->Accurate Shift Chromatographic Shift (Isotope Effect) Inaccurate Incomplete Matrix Effect Correction Shift->Inaccurate Exchange H/D Exchange Risk Exchange->Inaccurate

Logical comparison of key internal standard characteristics.

Quinic acid is a key intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids.[19][20][21]

G PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinic acid DAHP->DHQ DHS 3-Dehydroshikimic acid DHQ->DHS Quinic_Acid Quinic Acid DHQ->Quinic_Acid Shikimate Shikimic acid DHS->Shikimate SP Shikimate 3-phosphate Shikimate->SP EPSP 5-Enolpyruvylshikimate 3-phosphate SP->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Quinic_Acid->DHQ

Simplified diagram of the Shikimate Pathway.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While deuterated quinic acid is a viable and often more economical option, it is susceptible to inherent limitations, including the potential for chromatographic shifts and isotopic instability, which can compromise data accuracy. For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and robustness in their quantitative analysis of quinic acid, This compound is unequivocally the superior internal standard . The investment in a ¹³C-labeled standard is justified by the enhanced data quality and the confidence it provides in the final results, particularly for regulated bioanalysis and the development of reference methods.

References

A Head-to-Head Comparison: Quinic Acid-13C3 vs. Fully 13C-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Mass Spectrometry-Based Quantification of Quinic Acid.

In the realm of quantitative analysis, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard for mass spectrometry, as they effectively compensate for variations in sample preparation, matrix effects, and instrument response. This guide provides an objective comparison between partially labeled Quinic acid-13C3 and fully 13C-labeled quinic acid (e.g., Quinic acid-13C7) as internal standards for the precise quantification of quinic acid.

While direct experimental comparisons are scarce in published literature, this guide leverages established principles of isotope dilution mass spectrometry (IDMS) to provide a comprehensive performance evaluation. The consensus in the scientific community leans towards the superiority of fully labeled standards for reasons of analytical robustness and accuracy.[1][2][3][4]

Performance Comparison: this compound vs. Fully 13C-Labeled Quinic Acid

The ideal internal standard co-elutes chromatographically with the analyte and exhibits identical ionization efficiency, thereby perfectly mimicking the analyte's behavior from sample extraction to detection.[2] The degree of isotopic labeling can significantly influence these characteristics.

Performance MetricThis compound (Partially Labeled)Fully 13C-Labeled Quinic Acid (e.g., 13C7)Key Considerations & Rationale
Correction for Matrix Effects GoodExcellent Both can correct for matrix effects to a large extent. However, a fully labeled standard, being chemically and physically more identical to the unlabeled analyte, is expected to experience the exact same degree of ion suppression or enhancement, leading to more accurate correction.[3][4]
Chromatographic Co-elution Very GoodExcellent 13C labeling generally does not cause a significant chromatographic shift compared to deuterated standards.[2] While the shift for a -13C3 standard is likely negligible in most LC methods, a fully labeled standard ensures the highest probability of perfect co-elution with the native analyte under various chromatographic conditions.
Risk of Isotopic Crosstalk Low to ModerateVery Low With a +3 Da mass shift, there is a small but potential risk of overlap from the natural isotopic distribution of the unlabeled quinic acid, especially at high analyte concentrations. A fully labeled standard (+7 Da) provides a much larger mass difference, virtually eliminating the risk of isotopic interference and improving the signal-to-noise ratio.[5]
Isotopic Purity & Stability HighVery High The synthesis of partially labeled standards can sometimes result in a distribution of isotopologues. Fully labeled standards, often produced biologically using fully labeled precursors, tend to have higher isotopic purity. Both are isotopically stable.
Accuracy & Precision Good to Very GoodExcellent Due to the superior correction for matrix effects and negligible risk of isotopic crosstalk, a fully labeled internal standard is expected to provide higher accuracy and precision (lower coefficient of variation) in quantitative assays.[6]
Cost-Effectiveness More Cost-EffectiveLess Cost-EffectiveThe synthesis of fully labeled compounds is generally more complex and expensive than that of partially labeled analogues. The choice may depend on the specific requirements of the assay and budget constraints.

Experimental Protocols

Below are detailed methodologies for the quantification of quinic acid in a biological matrix (e.g., plasma or urine) using a 13C-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (either this compound or fully 13C-labeled quinic acid at a known concentration).

  • Vortex the sample for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of quinic acid from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both quinic acid and its labeled internal standard.

    • MRM Transitions (Hypothetical):

      • Quinic Acid (Unlabeled): Q1: 191.1 m/z → Q3: 127.1 m/z

      • This compound: Q1: 194.1 m/z → Q3: 130.1 m/z

      • Fully 13C-Labeled Quinic Acid (13C7): Q1: 198.1 m/z → Q3: (To be determined experimentally, but would be +7 Da on the precursor and the corresponding shift on the product ion).

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow and the relevant biological pathway for quinic acid.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add 13C-Labeled Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ Quinate Quinate DHQ->Quinate Shikimate Shikimate DHQ->Shikimate Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Shikimate->Aromatic_AA ...multiple steps

References

A Comparative Guide to the Accuracy and Precision of Quinic Acid-13C3 as a Quantification Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical to achieving accurate and precise results. This guide provides an objective comparison of Quinic acid-13C3 with alternative quantification standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Their chemical and physical properties closely mimic those of the analyte, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. Among SIL standards, carbon-13 (¹³C) labeled compounds, such as Quinic acid-¹³C₃, are often considered superior to their deuterated (²H) counterparts.

Performance Comparison: Quinic acid-¹³C₃ vs. Alternative Standards

The primary advantage of using a ¹³C-labeled internal standard like Quinic acid-¹³C₃ lies in its ability to co-elute perfectly with the unlabeled analyte. This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification. Deuterated standards, on the other hand, can sometimes exhibit slight chromatographic shifts, which may compromise the accuracy of the results.

Table 1: Performance Comparison of Internal Standards

Performance MetricQuinic acid-¹³C₃ (¹³C-labeled)Deuterated Standard (Representative)Structural Analog
Analyte Quinic AcidSmall Organic AcidAnalyte of Interest
Accuracy (% Recovery) 82.1%[1]95-105%Variable, highly matrix-dependent
Precision (% RSD) < 15% (Typical for validated methods)< 10%Can be > 20%
Limit of Detection (LOD) Analyte- and matrix-dependentTypically in the low ng/mL rangeGenerally higher than SIL standards
Limit of Quantification (LOQ) Analyte- and matrix-dependentTypically in the low to mid ng/mL rangeGenerally higher than SIL standards
Linearity (r²) > 0.99 (Typical for validated methods)> 0.99Often lower due to matrix effects
Co-elution with Analyte YesOften slight retention time shiftNo
Isotopic Stability HighCan be susceptible to back-exchangeNot Applicable

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following protocols outline the key steps for the quantification of quinic acid using Quinic acid-¹³C₃ as an internal standard, and a general protocol for using a deuterated internal standard for a small organic acid.

Protocol 1: Quantification of Quinic Acid using Quinic acid-¹³C₃

This protocol is based on a validated method for the analysis of quinic acid in food samples by HPLC-MS/MS.[1][2]

1. Sample Preparation:

  • Centrifuge the sample to pellet any solid material.
  • Filter the supernatant through a 0.45 µm filter.
  • Dilute the filtered sample 1:1000 with a methanol-water mixture (35:65, v/v).
  • Add a known concentration of Quinic acid-¹³C₃ (e.g., 200 ng/mL) to the diluted sample.

2. HPLC-MS/MS Analysis:

  • HPLC System: A standard high-performance liquid chromatography system.
  • Column: A suitable column for organic acid analysis (e.g., ZIC®-cHILIC).
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 6).
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Ionization: Electrospray ionization (ESI) in negative mode.
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both quinic acid and Quinic acid-¹³C₃.

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of quinic acid to the peak area of Quinic acid-¹³C₃ against the concentration of quinic acid standards.
  • Determine the concentration of quinic acid in the samples from the calibration curve.

Protocol 2: Representative Quantification of a Small Organic Acid using a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of a small organic acid in a biological matrix using a deuterated internal standard.

1. Sample Preparation:

  • To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of the deuterated internal standard.
  • Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile).
  • Vortex and centrifuge the sample to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for better resolution.
  • Column: A C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.
  • Ionization: ESI in either positive or negative mode, depending on the analyte.
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration of the analyte standards.
  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection add_is Addition of Internal Standard (this compound) sample->add_is extraction Extraction / Dilution add_is->extraction cleanup Sample Cleanup (e.g., Filtration) extraction->cleanup hplc HPLC Separation cleanup->hplc ms Mass Spectrometry (MRM Detection) hplc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

G start Start: Need for Quantitative Analysis is_needed Is an Internal Standard (IS) needed? start->is_needed sil_choice Choose Stable Isotope-Labeled (SIL) IS is_needed->sil_choice Yes no_is External Standard Calibration: - Prone to errors from sample prep and matrix effects is_needed->no_is No c13_vs_d 13C-labeled or Deuterated? sil_choice->c13_vs_d structural_analog Structural Analog: - Different Retention Time - Different Ionization Efficiency - High Matrix Effect Susceptibility sil_choice->structural_analog If SIL not available c13 This compound: - Co-elution - High Isotopic Stability - Higher Accuracy c13_vs_d->c13 Optimal Accuracy deuterated Deuterated Standard: - Potential Chromatographic Shift - Risk of Back-Exchange - Generally Lower Cost c13_vs_d->deuterated Cost-Effective

Caption: Decision tree for selecting an appropriate internal standard.

References

Cross-Validation of Quinic Acid-13C3 Results: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurate quantification of quinic acid and its isotopologues like Quinic acid-13C3 is paramount for metabolic studies, pharmacokinetics, and as a biomarker. This guide provides a comprehensive comparison of various analytical techniques, offering insights into their performance and methodologies to assist in selecting the most suitable method for your research needs. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantification, particularly in complex biological matrices.

Performance Comparison of Analytical Techniques

The choice of analytical technique for quinic acid quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance metrics of commonly employed methods. Stable Isotope Dilution Analysis (SIDA) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is highlighted as a highly sensitive and selective method, where a labeled standard like uniformly labeled 13C-Quinic acid is used to overcome matrix effects and improve accuracy.[1][2]

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (Correlation Coefficient)Key AdvantagesKey Disadvantages
HPLC-MS/MS (SIDA) 4.9 ng/mL-> 0.9999[1]High sensitivity and selectivity, overcomes matrix effects.[1][2]Requires sophisticated instrumentation.
UHPLC-MS/MS ---Rapid analysis times, high resolution.[3]Can be complex to develop methods.
UPLC-Q-TOF-MS ---High mass accuracy for identification of unknown compounds.[4]Primarily qualitative or semi-quantitative.
HPLC-UV 10 µg/mL[5]30 µg/mL[5]> 0.999[5]Widely available, relatively low cost.Lower sensitivity and selectivity compared to MS methods.[1]
GC-MS Comparable sensitivity to HPLC-MS/MS[6][7]--High chromatographic efficiency.Requires derivatization, can be time-consuming.[1]
HILIC with UV detection <15 µg/mL-r² = 0.999[8]Good for polar compounds.[9]Can have issues with reproducibility.
Capillary Electrophoresis ---High separation efficiency, low sample consumption.Lower sensitivity for some applications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Stable Isotope Dilution Analysis (SIDA)

This method is ideal for accurate quantification of quinic acid in complex matrices like food and biological samples, utilizing a labeled internal standard.[1][2]

Sample Preparation:

  • Homogenize the sample.

  • Centrifuge and filter the sample.

  • Spike the sample with a known concentration of uniformly labeled 13C-Quinic acid internal standard.[1]

  • Dilute the sample as necessary for analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 5 mM ammonium formate and 0.1% formic acid (A) and methanol with 5 mM ammonium formate and 0.1% formic acid (B).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: 4 µL.[10]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][10]

  • Mass Transitions: Monitor specific precursor-to-product ion transitions for both quinic acid and its 13C-labeled internal standard. For example, for unlabeled quinic acid, a transition could be m/z 191 -> 85.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity but requires derivatization of the non-volatile quinic acid.

Sample Preparation and Derivatization:

  • Extract quinic acid from the sample.

  • Dry the extract completely.

  • Derivatize the dried extract using a silylating agent (e.g., TMS) to make it volatile.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to separate the derivatized quinic acid from other components.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Scan or Selected Ion Monitoring (SIM) for increased sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible technique, suitable for samples with higher concentrations of quinic acid.[5]

Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., ethanol).

  • Filter the extract before injection.

Chromatographic Conditions:

  • Column: Coupled C18 and ion-exchange columns.[5]

  • Mobile Phase: Isocratic elution with a mixture of sulfuric acid (9 mmol/L) and methanol (95:5).[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Detection: UV detector at 215 nm.[5]

Visualizing Methodologies and Pathways

To better illustrate the relationships between different analytical steps and the biochemical context of quinic acid, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Biological or Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Extraction Spiking->Extraction LC_MS LC-MS/MS Extraction->LC_MS Direct Injection GC_MS GC-MS (with Derivatization) Extraction->GC_MS HPLC_UV HPLC-UV Extraction->HPLC_UV Quantification Quantification LC_MS->Quantification GC_MS->Quantification HPLC_UV->Quantification CrossValidation Cross-Validation Quantification->CrossValidation

Caption: A generalized workflow for the analysis and cross-validation of quinic acid.

Shikimate_Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ QuinicAcid Quinic Acid DHQ->QuinicAcid Reversible via Quinate Dehydrogenase DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AromaticAA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AromaticAA

Caption: A simplified diagram of the Shikimate Pathway showing the position of Quinic Acid.

References

Determining the Isotopic Enrichment of Quinic Acid-13C3: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds, accurate determination of isotopic enrichment is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for quantifying the isotopic enrichment of Quinic acid-13C3, a valuable tracer in metabolic research. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates a key biochemical pathway involving quinic acid.

Comparison of Analytical Methods

The determination of isotopic enrichment of small molecules like quinic acid is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, precision, accuracy, and sample preparation requirements.

Mass Spectrometry (MS) stands out for its exceptional sensitivity, requiring minimal sample amounts. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. LC-MS is particularly well-suited for non-volatile and thermally labile compounds like quinic acid, often requiring minimal sample derivatization. GC-MS, on the other hand, typically necessitates derivatization to increase the volatility of the analyte but can offer excellent chromatographic resolution. The primary drawback of MS is that it is not inherently quantitative without the use of appropriate standards and careful calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically 13C-NMR, is an inherently quantitative technique that can provide highly accurate and precise measurements of isotopic enrichment without the need for extensive sample preparation or derivatization. It allows for the determination of site-specific isotopic enrichment within the molecule. However, the major limitation of NMR is its significantly lower sensitivity compared to MS, requiring substantially larger sample quantities.

Other Techniques such as Capillary Electrophoresis (CE) coupled with mass spectrometry (CE-MS) can also be employed for the analysis of charged species like quinic acid, offering high separation efficiency. However, its application for routine isotopic enrichment analysis is less common compared to LC-MS and GC-MS.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the primary analytical methods for determining the isotopic enrichment of this compound.

FeatureLC-MS/MSGC-MS13C-NMR
Precision (%RSD) 1 - 5%1 - 5%< 1%
Accuracy (%Bias) 1 - 10%1 - 10%< 2%
Sensitivity (LOD) pg - ngpg - ngµg - mg
Sample Amount Low (ng)Low (ng)High (mg)
Derivatization Often not requiredUsually requiredNot required
Throughput HighHighLow
Cost Moderate to HighModerateHigh

Experimental Protocols

Isotopic Enrichment Determination by LC-MS/MS

This protocol provides a general framework for the analysis of this compound isotopic enrichment. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

a. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol:water, 1:1 v/v) to a final concentration of approximately 1 µg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Prepare a series of calibration standards of known isotopic enrichment by mixing unlabeled quinic acid with the this compound sample in varying ratios.

b. LC-MS/MS Parameters:

  • LC System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) to monitor the mass isotopologues of quinic acid. For quinic acid (C7H12O6, monoisotopic mass ≈ 192.06 Da), the ions to monitor would be:

    • m/z 191.05 (M-H)- for unlabeled quinic acid

    • m/z 192.05 (M-H)- for one 13C

    • m/z 193.05 (M-H)- for two 13C

    • m/z 194.06 (M-H)- for this compound

c. Data Analysis for Isotopic Enrichment Calculation:

  • Acquire the mass spectra for the this compound sample.

  • Identify the peaks corresponding to the different isotopologues of quinic acid (M+0, M+1, M+2, M+3, etc.).

  • Integrate the peak areas for each isotopologue.

  • Correct for the natural abundance of 13C in the unlabeled quinic acid. The natural abundance of 13C is approximately 1.1%.

  • The isotopic enrichment is calculated as the percentage of the 13C-labeled species relative to the total amount of all species. The formula for atom percent excess (APE) is a common way to express this: APE (%) = [ (Area of M+3) / (Area of M+0 + Area of M+1 + Area of M+2 + Area of M+3) ] * 100

Alternative Method: Isotopic Enrichment Determination by 13C-NMR

a. Sample Preparation:

  • Accurately weigh a sufficient amount of the this compound sample (typically 5-10 mg).

  • Dissolve the sample in a deuterated solvent (e.g., D2O or Methanol-d4) in an NMR tube.

b. NMR Parameters:

  • Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 13C probe.

  • Experiment: 1D 13C NMR experiment with proton decoupling.

  • Acquisition Parameters:

    • Use a calibrated 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the carbon nuclei to ensure full relaxation and accurate quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

c. Data Analysis:

  • Process the 13C-NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to the 13C-enriched carbons and the signals from the naturally abundant 13C in any unlabeled portion of the sample.

  • The isotopic enrichment can be calculated from the ratio of the integrals of the signals from the enriched and unenriched species.

Biochemical Pathway

Quinic acid is a key intermediate in the shikimate pathway, a central metabolic route in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ Quinate Quinic Acid DHQ->Quinate Quinate Dehydrogenase DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate (S3P) Shikimate->S3P EPSP 5-Enolpyruvylshikimate 3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AAs

Caption: The Shikimate Pathway leading to the biosynthesis of Quinic Acid and aromatic amino acids.

Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic enrichment of this compound by mass spectrometry.

Isotopic_Enrichment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample_Weighing Weigh this compound Dissolution Dissolve in Solvent Sample_Weighing->Dissolution Filtration Filter Sample Dissolution->Filtration LC_MS_Analysis LC-MS/MS or GC-MS Analysis Filtration->LC_MS_Analysis NMR_Analysis NMR Analysis Filtration->NMR_Analysis Peak_Integration Integrate Isotopologue Peaks LC_MS_Analysis->Peak_Integration NMR_Analysis->Peak_Integration Natural_Abundance_Correction Correct for Natural 13C Abundance Peak_Integration->Natural_Abundance_Correction Enrichment_Calculation Calculate Isotopic Enrichment (%) Natural_Abundance_Correction->Enrichment_Calculation

A Comparative Guide to the Quantification of Quinic Acid-13C3 Using Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of quinic acid, utilizing Quinic acid-13C3 as an internal standard. In the absence of direct inter-laboratory comparison studies, this document synthesizes data from published analytical methods to offer a detailed comparison of experimental protocols and performance characteristics. The primary technique discussed is Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry, a gold-standard approach for accurate and precise quantification in complex matrices.

Introduction to Quinic Acid and Stable Isotope Dilution Analysis

Quinic acid is a significant organic acid found in a variety of plant-derived foods and beverages, playing a role in their taste and flavor.[1] Its accurate quantification is crucial for food chemistry, metabolomics, and pharmaceutical research. Stable Isotope Dilution Analysis (SIDA) is a powerful technique for quantification that utilizes a stable isotope-labeled version of the analyte, such as this compound, as an internal standard.[2] This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. The use of a labeled internal standard helps to correct for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[1][2]

Experimental Protocols

This section details two distinct liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of quinic acid using a labeled internal standard.

Method A: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is based on the work by Erk et al. and employs a standard HPLC system coupled to a tandem mass spectrometer.

  • Sample Preparation:

    • Samples (e.g., red wine, coffee, apple juice) are appropriately diluted.

    • For instance, red wine is centrifuged, and the supernatant is diluted 1:10 with an ethanol/water mixture.

    • A known concentration of the uniformly labeled 13C-Quinic acid (U-13C-D-(–)-QA) internal standard is added to the diluted sample.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile (99:1, v/v) is used.

    • Flow Rate: The flow rate is maintained at 0.5 mL/min.

    • Injection Volume: 20 µL of the prepared sample is injected.

    • Run Time: A typical isocratic run takes approximately 8.5 minutes, followed by a column wash and equilibration.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is utilized.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

    • MRM Transitions:

      • Quinic Acid: The specific transition from the precursor ion to the product ion is monitored.

      • U-13C-D-(–)-QA: The transition monitored is m/z 198 to m/z 89.

Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method represents a more rapid approach, synthesized from methodologies described in recent literature for analyzing quinic acid and its derivatives.[3][4]

  • Sample Preparation:

    • Samples are extracted using an appropriate solvent, such as a mixture of acetonitrile and water.

    • A known amount of the deuterated or 13C-labeled internal standard is added to the sample.

    • The mixture is centrifuged, and the supernatant is collected for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm) is used for fast and efficient separation.

    • Mobile Phase: A gradient elution is employed with:

      • Eluent A: Aqueous formic acid (0.1%).

      • Eluent B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate for UHPLC is around 0.4 mL/min.

    • Injection Volume: A smaller injection volume, such as 5 µL, is common.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in negative mode is generally used for quinic acid.

    • Detection: Scheduled Multiple Reaction Monitoring (MRM) is utilized, where the specific mass transitions are monitored only within a short time window around the expected retention time of each analyte. This improves the sensitivity and duty cycle of the instrument.[3]

    • MRM Transitions: Specific precursor-to-product ion transitions for both quinic acid and its labeled internal standard are monitored.

Data Presentation: Comparison of Method Parameters

The following tables summarize and compare the key parameters of the two described methodologies.

Table 1: Comparison of LC-MS/MS Instrumentation and Conditions

ParameterMethod A (HPLC-MS/MS)Method B (UHPLC-MS/MS)
Chromatography System High-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Type Standard Reversed-Phase C18High-Efficiency Reversed-Phase C18 (sub-2 µm particle size)
Elution Mode IsocraticGradient
Typical Flow Rate 0.5 mL/min0.4 mL/min
Ionization Mode Electrospray (ESI) NegativeElectrospray (ESI) Negative
Detection Mode Multiple Reaction Monitoring (MRM)Scheduled Multiple Reaction Monitoring (MRM)

Table 2: Comparison of Method Performance Characteristics

ParameterMethod A (HPLC-MS/MS)Method B (UHPLC-MS/MS)
Linearity (Correlation Coefficient) 0.9999Typically > 0.99
Recovery Not explicitly stated, but SIDA corrects for recovery issues.Recovery rates for similar compounds are reported to be between 76% and 116%.[5]
Precision (RSD%) Not explicitly stated.For similar compounds, precision is reported to be between 1.7% and 10.3%.[5]
Analysis Time Longer (e.g., ~20 minutes per sample including wash)Shorter (e.g., < 10 minutes per sample)
Sensitivity HighVery High (due to scheduled MRM and sharper peaks)

Visualizations: Workflows and Biological Pathways

Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison of an analytical method. This process ensures that the performance of different laboratories can be objectively assessed.

InterLab_Comparison_Workflow A Planning and Design B Preparation of Test Material A->B C Homogeneity and Stability Testing B->C D Distribution to Participating Labs C->D E Analysis by Laboratories D->E F Data Submission E->F G Statistical Analysis of Results F->G H Performance Evaluation (e.g., Z-scores) G->H I Issuing Report and Feedback H->I J Corrective Actions (if needed) I->J

Caption: A flowchart outlining the key stages of an inter-laboratory comparison study.

Shikimate Signaling Pathway

Quinic acid is an intermediate in the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[6][7]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate DHQ 3-Dehydroquinate PEP->DHQ QA Quinic Acid DHQ->QA DHS 3-Dehydroshikimate DHQ->DHS SA Shikimate DHS->SA S3P Shikimate-3-phosphate SA->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatics Aromatic Amino Acids, Folate, etc. Chorismate->Aromatics

Caption: The Shikimate Pathway showing the position of Quinic Acid.

Conclusion

While a formal inter-laboratory comparison for this compound quantification is not publicly available, the analysis of existing published methods provides valuable insights for researchers. Both HPLC-MS/MS and UHPLC-MS/MS methods, when coupled with stable isotope dilution, offer high levels of accuracy and sensitivity. The choice between the two often depends on the required sample throughput, with UHPLC-based methods providing significantly faster analysis times. The detailed protocols and comparative data presented in this guide can assist laboratories in selecting and implementing a suitable method for their specific research needs.

References

The Gold Standard for Quinic Acid Quantification: Why Quinic Acid-13C3 Outperforms Other Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quinic acid, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. In the landscape of stable isotope-labeled standards, Quinic acid-13C3 emerges as the superior choice, offering distinct advantages over deuterated and other labeled analogues. This guide provides an objective comparison, supported by established analytical principles, to justify the use of this compound in demanding bioanalytical applications.

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced by their heavier, non-radioactive isotopes. The ideal SIL-IS co-elutes with the analyte, exhibits identical extraction recovery, and experiences the same matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis.

While both carbon-13 (¹³C) and deuterium (²H or D) labeled standards are commonly employed, their physicochemical properties can lead to significant differences in analytical performance. For the quantification of quinic acid, a ¹³C-labeled standard, specifically this compound, provides a more robust and reliable analytical outcome. A novel, sensitive, and selective method for the quantification of quinic acid in food matrices using a uniformly labeled ¹³C-quinic acid as an internal standard was developed to specifically reduce sample preparation complexities and to overcome matrix and ionization effects[1].

Superior Performance of this compound: A Comparative Analysis

The primary advantages of using this compound over deuterated quinic acid (e.g., Quinic acid-d4) stem from the inherent properties of the isotopic labels themselves.

Performance ParameterThis compound (Superior)Deuterated Quinic Acid (Alternative)Justification & Impact on Data Quality
Chromatographic Co-elution Perfect Co-elution: Behaves identically to the unlabeled analyte under all chromatographic conditions.Potential for Chromatographic Shift: Often elutes slightly earlier than the unlabeled analyte.The deuterium isotope effect can alter the physicochemical properties of the molecule, leading to a noticeable separation from the native analyte during chromatography. This separation can result in the analyte and the internal standard being subjected to different matrix effects, compromising the accuracy of quantification[2][3][4]. Perfect co-elution, as seen with ¹³C-labeled standards, ensures that both compounds experience the exact same analytical conditions, leading to more reliable data.
Isotopic Stability Highly Stable: The ¹³C-label is integrated into the carbon backbone of the molecule and is not susceptible to exchange.Risk of Back-Exchange: Deuterium atoms, especially those on hydroxyl (-OH) or carboxyl (-COOH) groups, can be labile and exchange with protons in the sample matrix or mobile phase.Isotopic exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in inaccurate quantification. The stability of the ¹³C label in this compound eliminates this risk, ensuring the integrity of the internal standard throughout the analytical process[2].
Matrix Effect Compensation More Effective: Due to perfect co-elution, it provides a more accurate correction for ion suppression or enhancement.Potentially Incomplete: Chromatographic shifts can lead to differential matrix effects between the analyte and the internal standard.Matrix effects are a major source of variability in LC-MS analysis. The ability of the internal standard to precisely mimic the behavior of the analyte in the presence of complex biological matrices is crucial for accurate results. The identical chromatographic behavior of this compound makes it a more effective tool for compensating for these effects[1].
Accuracy and Precision Higher Accuracy and Precision: The combination of perfect co-elution and isotopic stability leads to more reliable and reproducible quantitative data.Potential for Bias: Chromatographic shifts and isotopic instability can introduce systematic errors and increase variability.For regulated bioanalysis and studies requiring the highest level of quantitative rigor, the superior accuracy and precision afforded by ¹³C-labeled standards are indispensable.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the quantification of quinic acid in a biological matrix using a stable isotope-labeled internal standard, and the logical justification for selecting this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC Separation Evaporation->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Fig. 1: Experimental workflow for quinic acid quantification.

G Start Need for Accurate Quinic Acid Quantification IS_Choice Choice of Internal Standard Start->IS_Choice C13 This compound IS_Choice->C13 Preferred Deuterated Deuterated Quinic Acid IS_Choice->Deuterated Alternative Coelution Perfect Co-elution C13->Coelution Stability High Isotopic Stability C13->Stability Shift Potential Chromatographic Shift Deuterated->Shift Instability Risk of Back-Exchange Deuterated->Instability Accuracy Higher Accuracy & Precision Coelution->Accuracy Stability->Accuracy

Fig. 2: Decision pathway for internal standard selection.

Detailed Experimental Protocol

The following is a representative experimental protocol for the quantification of quinic acid in human plasma using this compound as an internal standard. This protocol is a composite of best practices and should be optimized for specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • Quinic acid certified reference standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve quinic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of quinic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.

3. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution (1 µg/mL) and vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Quinic acid: Precursor ion > Product ion (e.g., m/z 191 > 127)

    • This compound: Precursor ion > Product ion (e.g., m/z 194 > 130)

5. Data Analysis

  • Integrate the peak areas for both quinic acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

  • Determine the concentration of quinic acid in the unknown samples from the calibration curve.

Conclusion

For the accurate and precise quantification of quinic acid in complex biological matrices, this compound is the unequivocally superior internal standard. Its identical chromatographic behavior and high isotopic stability ensure the most effective compensation for analytical variability, including matrix effects. While deuterated standards may be a more readily available or cost-effective option, the inherent risks of chromatographic separation and isotopic exchange can compromise data quality. Therefore, for researchers, scientists, and drug development professionals who require the highest level of confidence in their results, the use of this compound is strongly recommended.

References

Performance of Quinic Acid-13C3 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the expected performance of Quinic acid-13C3 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of quinic acid in various biological matrices. The use of a SIL-IS is the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods, as it effectively compensates for variability during sample preparation and analysis.[1] This guide presents a comparative overview of expected performance metrics, detailed experimental protocols, and visual workflows to aid in the implementation of this compound in your research.

Data Presentation: Expected Performance of this compound

Table 1: Performance Evaluation of this compound in Human Plasma

Validation ParameterAcceptance CriteriaExpected Performance with this compoundRationale
Linearity (r²) ≥ 0.99≥ 0.99LC-MS/MS methods with SIL-IS typically exhibit excellent linearity over a wide dynamic range.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)This compound closely mimics the analyte, correcting for systematic errors.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)The SIL-IS minimizes variability introduced during sample processing and injection.
Recovery (%) Consistent and reproducibleHigh and consistentCo-elution and similar extraction properties ensure consistent recovery for both analyte and IS.
Matrix Effect (%) CV ≤ 15%CV ≤ 15%The SIL-IS effectively compensates for ion suppression or enhancement caused by matrix components.[2][3]
Lower Limit of Quantification (LLOQ) S/N ratio ≥ 10Analyte and instrument dependentExpected to be low due to the high sensitivity and selectivity of LC-MS/MS.

Table 2: Performance Evaluation of this compound in Human Urine

Validation ParameterAcceptance CriteriaExpected Performance with this compoundRationale
Linearity (r²) ≥ 0.99≥ 0.99Similar to plasma, excellent linearity is expected.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Effective correction for variability in the urine matrix.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)High reproducibility is anticipated due to the use of a co-eluting SIL-IS.
Recovery (%) Consistent and reproducibleHigh and consistentThe chemical similarity ensures that the IS and analyte behave similarly during extraction.
Matrix Effect (%) CV ≤ 15%CV ≤ 15%The SIL-IS is crucial for mitigating the often significant and variable matrix effects in urine.
Lower Limit of Quantification (LLOQ) S/N ratio ≥ 10Analyte and instrument dependentHigh sensitivity is achievable with modern LC-MS/MS instrumentation.

Table 3: Performance Evaluation of this compound in Tissue Homogenates

Validation ParameterAcceptance CriteriaExpected Performance with this compoundRationale
Linearity (r²) ≥ 0.99≥ 0.99Expected to be highly linear.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)The SIL-IS corrects for inefficiencies and variability in the tissue homogenization and extraction process.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)Minimizes the impact of the inherent complexity and variability of tissue matrices.
Recovery (%) Consistent and reproducibleModerate to High and consistentRecovery may be lower than in plasma or urine, but the SIL-IS ensures the consistency required for accurate quantification.
Matrix Effect (%) CV ≤ 15%CV ≤ 15%Crucial for overcoming the significant matrix effects often observed in complex tissue homogenates.
Lower Limit of Quantification (LLOQ) S/N ratio ≥ 10Analyte and instrument dependentDependent on extraction efficiency and instrument sensitivity.

Comparison with Alternative Internal Standards

The choice of internal standard is critical for the accuracy and precision of a bioanalytical method. While this compound is the ideal choice, other alternatives have been used.

Table 4: Comparison of Internal Standard Alternatives for Quinic Acid Analysis

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound Co-elutes with the analyte, identical chemical and physical properties, corrects for all sources of variability.[1]Higher cost, potential for isotopic interference if not of high purity.
Deuterated Quinic acid-d4Similar to 13C-labeled IS, generally less expensive.Potential for chromatographic separation from the analyte (isotopic effect), possibility of D-H exchange.[2][4]
Structural Analog e.g., Shikimic acidReadily available, lower cost.Different retention time and extraction recovery, may not adequately compensate for matrix effects.
No Internal Standard -Lowest cost.Prone to high variability and inaccurate quantification, not suitable for regulatory submissions.

Experimental Protocols

The following are detailed, generalized protocols for the extraction and analysis of quinic acid from different biological matrices using this compound as an internal standard. These should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Quinic Acid Extraction from Human Plasma
  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • Vortex to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking:

    • Add 10 µL of this compound working solution (concentration to be optimized, typically to match the mid-point of the calibration curve) to each plasma sample.

    • Vortex briefly.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

  • Final Centrifugation:

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for injection.

Protocol 2: Quinic Acid Extraction from Human Urine
  • Sample Preparation:

    • Thaw frozen human urine samples at room temperature.

    • Vortex and centrifuge at 2,000 x g for 5 minutes to pellet any sediment.

  • Dilution and Internal Standard Spiking:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.

    • Add 440 µL of water (or initial mobile phase).

    • Add 10 µL of this compound working solution.

    • Vortex to mix.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the filtered sample directly into the LC-MS/MS system.

Protocol 3: Quinic Acid Extraction from Tissue Homogenate
  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue (e.g., 100 mg).

    • Add 500 µL of ice-cold homogenization buffer (e.g., PBS).

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

  • Homogenate Aliquoting:

    • Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of this compound working solution.

    • Vortex briefly.

  • Protein Precipitation and Lipid Removal:

    • Add 500 µL of ice-cold methanol:acetonitrile (1:1, v/v).

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer, Evaporation, and Reconstitution:

    • Follow steps 5-9 from Protocol 1.

Mandatory Visualization

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample (Plasma, Urine, Tissue) Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Ratio Calculate Peak Area Ratio (Analyte / IS) Data_Processing->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration Internal_Standard_Principle cluster_Process Analytical Process cluster_Detection Detection & Quantification Analyte_Initial Analyte Sample_Prep Sample Preparation (e.g., Extraction) Analyte_Initial->Sample_Prep Variable Loss IS_Initial This compound (IS) IS_Initial->Sample_Prep Same Variable Loss LC_Injection LC Injection Sample_Prep->LC_Injection Ionization MS Ionization LC_Injection->Ionization Analyte_Final Analyte Signal Ionization->Analyte_Final IS_Final IS Signal Ionization->IS_Final Ratio Peak Area Ratio (Analyte / IS) Analyte_Final->Ratio IS_Final->Ratio Result Accurate Concentration Ratio->Result

References

A Comparative Guide to Quinic Acid-13C3 versus 14C-Quinic Acid for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, isotopic labeling is an indispensable tool for tracing the fate of molecules through complex biochemical pathways. Quinic acid, a key intermediate in the shikimate pathway leading to the biosynthesis of aromatic amino acids in plants and microorganisms, is a molecule of significant interest.[1][2] This guide provides an objective comparison of two common isotopic labeling strategies for quinic acid: stable isotope labeling with Carbon-13 (quinic acid-13C3) and radioisotope labeling with Carbon-14 (14C-quinic acid). Understanding the distinct advantages and limitations of each approach is crucial for designing robust metabolic tracing studies.

At a Glance: this compound vs. 14C-Quinic Acid

FeatureThis compound (Stable Isotope)14C-Quinic Acid (Radioisotope)
Label Type Stable IsotopeRadioactive Isotope
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS)
Key Advantage No radioactivity, provides structural information of metabolites, allows for positional analysis.High sensitivity, straightforward quantification of total radioactivity, well-established methods.
Key Disadvantage Lower sensitivity than radiolabeling, requires more complex instrumentation and data analysis.Radioactive material handling and disposal regulations, potential for radiolysis, provides limited structural information.
Typical Application Elucidating metabolic pathways, identifying unknown metabolites, quantifying metabolic flux.Mass balance studies, determining mineralization rates, assessing bioaccumulation, whole-body distribution studies.
Safety Non-radioactive, safe to handle without specialized precautions for radiation.Radioactive, requires licensed handling, specialized safety protocols, and waste disposal procedures.

Delving Deeper: A Performance Comparison

The choice between this compound and 14C-quinic acid hinges on the specific research question, the required sensitivity, and the level of molecular detail needed.

This compound: The Power of Stable Isotopes

Stable isotope labeling with 13C has become increasingly popular in metabolomics due to its safety and the rich data it can provide.

Advantages:

  • Safety: Being non-radioactive, 13C-labeled compounds pose no radiation risk to researchers or the environment, eliminating the need for specialized radioactive material handling and disposal protocols.

  • Structural Elucidation: When coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, 13C-labeling allows for the identification and structural characterization of downstream metabolites. High-resolution MS can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing detailed insights into metabolic pathways.[3][4]

  • Metabolic Flux Analysis (MFA): 13C-labeling is the gold standard for MFA, a powerful technique to quantify the rates (fluxes) of metabolic pathways. By analyzing the distribution of 13C in various metabolites, researchers can build detailed models of cellular metabolism.

  • Positional Information: Depending on the synthesis of the labeled molecule, specific carbon atoms can be labeled (e.g., quinic acid-1,2,3-13C3). This allows for the precise tracking of carbon atoms through biochemical reactions.

Disadvantages:

  • Sensitivity: The detection of 13C-labeled compounds by MS or NMR is generally less sensitive than the detection of 14C by radiometric methods. This can be a limitation when studying low-abundance metabolites or systems with low metabolic activity.

  • Instrumentation: The analysis of 13C-labeled metabolites requires sophisticated and expensive instrumentation, such as high-resolution mass spectrometers or NMR spectrometers.

  • Natural Abundance: The natural abundance of 13C (approximately 1.1%) can sometimes interfere with the detection of low levels of enrichment, requiring careful data correction.

14C-Quinic Acid: The Sensitivity of Radiotracers

Radiolabeling with 14C has a long history in metabolic research and remains a valuable tool, particularly for studies requiring high sensitivity.

Advantages:

  • High Sensitivity: Radiometric detection methods like liquid scintillation counting (LSC) and accelerator mass spectrometry (AMS) are extremely sensitive and can detect very low amounts of 14C-labeled material.[5] This makes 14C-quinic acid ideal for tracing the compound in complex biological systems or over long experimental periods.

  • Straightforward Quantification: LSC provides a direct and simple quantification of the total amount of radioactivity in a sample, which is useful for mass balance studies that aim to account for the entire administered dose.

  • Whole-Body Imaging: Autoradiography allows for the visualization of the distribution of 14C-labeled compounds in whole organisms or tissue sections, providing a spatial understanding of where the molecule and its metabolites accumulate.[6][7]

Disadvantages:

  • Radioactivity: The use of 14C requires adherence to strict safety regulations for handling, storage, and disposal of radioactive materials. This includes specialized laboratory facilities and trained personnel.

  • Limited Structural Information: Radiometric detection methods only provide information about the quantity of the radiolabel, not the chemical identity of the molecule it is attached to. To identify metabolites, radiometric detection must be coupled with chromatographic separation and comparison to known standards.

  • Radiolysis: The energy emitted by radioactive decay can potentially damage the labeled molecule and other molecules in the sample, a phenomenon known as radiolysis.

Experimental Protocols: A Tale of Two Tracers

While the initial steps of a metabolic tracing experiment, such as administration of the labeled quinic acid to the biological system (e.g., plant, microorganism culture) and sample collection, are similar, the subsequent analysis differs significantly.

Workflow for a this compound Metabolic Tracing Study

A typical workflow for a metabolomics study using this compound would involve the following steps:

Workflow for a this compound Metabolic Tracing Study

Detailed Methodologies:

  • Sample Preparation: Following incubation with this compound, the biological samples are rapidly quenched to halt metabolic activity, often using liquid nitrogen. Metabolites are then extracted using a suitable solvent system, such as a methanol/chloroform/water mixture.

  • Analytical Detection: The extracted metabolites are separated using liquid chromatography (LC) or gas chromatography (GC) and analyzed by a mass spectrometer. The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the differentiation of unlabeled and 13C-labeled metabolites.

  • Data Analysis: The raw data is processed to identify and quantify the different isotopologues of quinic acid and its downstream metabolites. This information is then used to reconstruct the metabolic pathways and, in the case of MFA, to calculate the flux through these pathways. A study on the in vitro gut metabolism of [U-13C]-quinic acid successfully used a combined metabolomics approach with 2D GC- and ultra-HPLC-MS to identify six metabolic intermediates.[8]

Workflow for a 14C-Quinic Acid Metabolic Tracing Study

A typical workflow for a study using 14C-quinic acid would look like this:

Workflow for a 14C-Quinic Acid Metabolic Tracing Study

Detailed Methodologies:

  • Sample Preparation: Samples are collected and may be homogenized for LSC or sectioned for autoradiography. For LSC, the sample is mixed with a scintillation cocktail that emits light when it interacts with the beta particles emitted by 14C.

  • Analytical Detection:

    • Liquid Scintillation Counting (LSC): A liquid scintillation counter measures the light emitted from the sample, providing a quantitative measure of the total 14C radioactivity.

    • Autoradiography: Tissue sections are placed in contact with X-ray film or a phosphor imaging screen. The radiation from the 14C exposes the film, creating an image that shows the spatial distribution of the radiolabel.

  • Metabolite Profiling (Optional): To identify 14C-labeled metabolites, the samples can be fractionated using techniques like high-performance liquid chromatography (HPLC), and the radioactivity in each fraction can be measured by LSC.

Signaling Pathways and Logical Relationships

Quinic acid is a central player in the shikimate pathway, which is the primary route for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria. Tracing the flow of labeled quinic acid through this pathway can reveal important information about its regulation and the biosynthesis of these essential amino acids and numerous secondary metabolites.

Shikimate_Pathway Erythrose_4P Erythrose 4-phosphate DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate Erythrose_4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ Quinic_Acid Quinic Acid DHQ->Quinic_Acid Quinate Dehydrogenase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase Shikimate_3P Shikimate 3-phosphate Shikimate->Shikimate_3P EPSP 5-enolpyruvylshikimate 3-phosphate Shikimate_3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AAs Secondary_Metabolites Secondary Metabolites Chorismate->Secondary_Metabolites

The Shikimate Pathway Highlighting the Position of Quinic Acid

By using isotopically labeled quinic acid, researchers can trace the incorporation of the label into shikimate, chorismate, and ultimately the aromatic amino acids. This allows for the study of the flux and regulation of this vital pathway under different physiological conditions.

Conclusion: Making the Right Choice for Your Research

Both this compound and 14C-quinic acid are powerful tools for metabolic tracing, each with a distinct set of strengths and weaknesses.

  • Choose this compound when:

    • The primary goal is to identify and structurally characterize unknown metabolites of quinic acid.

    • Quantitative metabolic flux analysis through the shikimate pathway is required.

    • Safety and the avoidance of radioactive materials are a major concern.

  • Choose 14C-Quinic Acid when:

    • High sensitivity is paramount for detecting very low concentrations of quinic acid or its metabolites.

    • The research objective is a mass balance study to track the overall fate of the administered dose.

    • Whole-body or tissue-level spatial distribution of quinic acid and its metabolites needs to be visualized.

Ultimately, the optimal choice of tracer depends on a careful consideration of the specific scientific question, the available analytical instrumentation, and the safety infrastructure of the research environment. In some cases, a dual-labeling approach, using both stable and radioisotopes, may provide the most comprehensive understanding of quinic acid metabolism.

References

Safety Operating Guide

Proper Disposal of Quinic Acid-13C3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Quinic acid-13C3, a stable, non-radioactive isotopically labeled compound.

Key Safety and Logistical Information

This compound, while labeled with a stable isotope, is chemically identical to unlabeled quinic acid for disposal purposes. The key determinant for disposal is the chemical's properties, not the isotopic label, as Carbon-13 is not radioactive. Therefore, the disposal protocol is governed by the safety data sheet (SDS) for quinic acid.

Hazard Profile:

Hazard ClassificationDescription
Eye Irritation Causes serious eye irritation.[1][2][3]
Skin Irritation May cause skin irritation.[3]
Respiratory Irritation May cause respiratory system irritation.[3]
Environmental Hazard Keep away from drains, surface, and groundwater.[4]

Personal Protective Equipment (PPE):

PPESpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

cluster_0 Waste Characterization & Segregation cluster_1 Pre-Disposal Treatment cluster_2 Containerization & Labeling cluster_3 Final Disposal cluster_4 Mixed Waste Protocol start Start: this compound Waste Generated is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed check_solvents Is the waste in a solvent? is_mixed->check_solvents No mixed_waste Follow your institution's specific mixed hazardous waste disposal procedures. is_mixed->mixed_waste Yes neutralize Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of 6-8. containerize Place in a clearly labeled, sealed, and appropriate chemical waste container. neutralize->containerize check_solvents->neutralize Aqueous Solution label_info Label must include: - 'Hazardous Waste' - 'this compound' - All other chemical constituents - Hazard characteristics (e.g., 'Irritant') containerize->label_info ehs_pickup Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. label_info->ehs_pickup mixed_waste->containerize

Caption: Disposal workflow for this compound waste.

Detailed Disposal Protocol

Follow these step-by-step instructions for the safe disposal of this compound waste:

  • Segregation:

    • Do not mix this compound waste with other waste streams unless it is part of a defined experimental protocol.

    • If mixed with other hazardous materials, the entire mixture must be treated according to the most hazardous component's disposal requirements.

  • Neutralization (for aqueous solutions):

    • As Quinic acid is an acid, it may need to be neutralized before disposal, especially if it is in an aqueous solution.[4]

    • Slowly add a weak base, such as sodium bicarbonate, to the aqueous solution while stirring.

    • Monitor the pH using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH of the solution is between 6 and 8.

    • This neutralization step should be performed in a fume hood.

  • Containerization:

    • Transfer the neutralized solution or the solid this compound waste into a designated and compatible hazardous waste container.

    • Ensure the container is in good condition, free of leaks, and has a secure-fitting cap.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Properly label the waste container. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • A list of all other chemical constituents and their approximate concentrations.

      • The relevant hazard warnings (e.g., "Irritant").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, mechanically sweep up the solid material, minimizing dust generation.[4]

    • Place the spilled material into a labeled container for disposal.

    • Clean the spill area with a damp cloth and decontaminate if necessary.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling Quinic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Quinic acid-13C3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is summarized in the table below.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields, chemical splash goggles, or a full face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against eye irritation or serious eye damage from dust particles or splashes.[1][2]
Hand Protection Chemical-resistant gloves.Nitrile or other impervious gloves are suitable.[2] Tested according to EN 374.[3]Prevents skin contact, which can cause irritation.[4]
Body Protection Laboratory coat, long-sleeved shirt and long pants, or a protective suit.Sturdy material, free of holes and tears.[5]Minimizes skin exposure to the compound.[6]
Respiratory Protection Dust mask or a respirator.Use a two-strap respirator with P100 filters for dust or aerosols.[6]Required when there is a risk of inhaling dust, especially during spill cleanup or when handling powders.[4]
Foot Protection Closed-toe shoes.Chemical-resistant boots may be necessary for large-scale operations or spill response.[6]Protects feet from spills and falling objects.

Hazard Identification and First Aid

Quinic acid is classified as a hazardous substance that can cause irritation to the eyes, skin, and respiratory system.[4] The table below summarizes the potential hazards and corresponding first aid measures.

HazardDescriptionFirst Aid Measures
Eye Contact Causes serious eye irritation.[1][2]Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][4] If irritation persists, seek medical attention.[1][2]
Skin Contact May cause skin irritation or inflammation upon contact.[4]Immediately remove all contaminated clothing.[4] Wash the affected skin area with soap and running water.[4] If irritation persists, seek medical advice.[1]
Inhalation May cause respiratory system irritation.[4]Remove the individual from the contaminated area to fresh air.[4] Keep the person warm and at rest.[4] Seek medical attention if symptoms occur.[1]
Ingestion Not classified as harmful by ingestion, but it is best to avoid.[4]Rinse the mouth with water.[3] Do not induce vomiting. Seek medical advice if feeling unwell.[3]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

AspectProcedure
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1] Avoid all personal contact.[4] Wash hands thoroughly after handling.[1][2]
Storage Store in a tightly closed container in a dry and well-ventilated place.[1] Keep away from oxidizing agents, heat, and direct sunlight.[1]

Spill and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure. All waste must be handled in accordance with local, state, and federal regulations.[4]

ActionProcedure
Minor Spill Clean up spills immediately.[4] Avoid breathing dust and contact with skin and eyes.[4] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
Major Spill Evacuate the area and alert emergency responders.[4] Wear appropriate PPE, including respiratory protection.[4] Prevent the material from entering drains or waterways.[4]
Disposal Dispose of waste in accordance with all applicable local, state, and federal regulations.[4] Consult with your institution's environmental health and safety department for specific guidance.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting, from receiving the compound to its final disposal.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment cluster_3 Disposal A Receiving and Verification B Don Appropriate PPE A->B Safety First C Prepare Workspace (Fume Hood) B->C D Weighing and Dilution C->D E Experimental Use D->E F Decontamination of Workspace and Equipment E->F G Segregate Waste F->G H Label Waste Container G->H I Store Waste for Pickup H->I J Dispose via Certified Waste Handler I->J

Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.